molecular formula C14H13Cl B1352313 4-Methylbenzhydryl chloride CAS No. 779-14-6

4-Methylbenzhydryl chloride

Cat. No.: B1352313
CAS No.: 779-14-6
M. Wt: 216.7 g/mol
InChI Key: RRNSKPOVJIKVNB-UHFFFAOYSA-N
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Description

4-Methylbenzhydryl chloride (CAS 779-14-6) is a chemical compound with the molecular formula C14H13Cl and a molecular weight of 216.71 g/mol . This compound is of significant interest in synthetic organic chemistry, particularly in the field of peptide synthesis. Research indicates that derivatives like 4-Methylbenzhydryl bromide (MBH-Br) resins are commonly used as solid supports for the synthesis of peptides . These resins are valued for their application in protocols designed for the large-scale production of complex peptides, such as palmitoyl-hexapeptide. The loading of the first amino acid onto these resins is a critical step, and studies have explored the use of environmentally acceptable solvent mixtures like ethyl acetate/acetonitrile (EtOAc/AcN) as alternatives to traditional solvents, achieving comparable loading levels . With a density of 1.098 g/cm³ and a high boiling point of 313 °C, it is a stable intermediate for various chemical transformations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloro(phenyl)methyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSKPOVJIKVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405110
Record name 4-Methylbenzhydryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-14-6
Record name 4-Methylbenzhydryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzhydryl Chloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydryl chloride, with the Chemical Abstracts Service (CAS) number 779-14-6 , is a substituted aromatic halide of significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its chemical structure, featuring a benzhydryl moiety with a methyl group on one of the phenyl rings, imparts specific reactivity that makes it a valuable building block. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 779-14-6[1]
Molecular Formula C₁₄H₁₃Cl[1]
Molecular Weight 216.71 g/mol [1]
Boiling Point 313 °C[1]
Density 1.098 g/cm³[1]
Flash Point 138 °C[1]
Refractive Index 1.575[1]
LogP 4.32320[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the chlorination of its corresponding alcohol, 4-Methylbenzhydrol. This transformation can be achieved using various chlorinating agents. Two general and effective methods are presented below.

Experimental Protocol 1: Chlorination using Thionyl Chloride

This method is a common and efficient way to convert secondary alcohols to their corresponding chlorides with good yields.

Materials:

  • 4-Methylbenzhydrol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-Methylbenzhydrol in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of thionyl chloride in anhydrous dichloromethane dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench any remaining thionyl chloride by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent like light petroleum/hexane.[2]

Experimental Protocol 2: Chlorination using Hydrogen Chloride Gas

This method provides a direct route to the chloride from the alcohol using hydrogen chloride gas.

Materials:

  • 4-Methylbenzhydrol

  • Anhydrous Dichloromethane (CH₂Cl₂) or Benzene/Petroleum Ether

  • Anhydrous Calcium Chloride (CaCl₂)

  • Dry Hydrogen Chloride (HCl) gas

  • Gas dispersion tube

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Vacuum distillation apparatus

Procedure:

  • Dissolve the 4-Methylbenzhydrol in either anhydrous dichloromethane or a mixture of benzene and petroleum ether in a round-bottom flask containing anhydrous calcium chloride and a magnetic stirrer.[2]

  • Bubble dry hydrogen chloride gas through the stirred solution using a gas dispersion tube.[2]

  • Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2]

  • Upon completion of the reaction, remove the solvent and excess HCl by distillation under reduced pressure.[2]

  • The resulting crude this compound can be purified by vacuum distillation.[2]

Reactivity and Applications in Drug Development

The primary utility of this compound in the context of drug development and research lies in its role as a reactive intermediate, particularly when immobilized on a polymer support. The resulting resin is a cornerstone of solid-phase peptide synthesis (SPPS).

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor to 4-Methylbenzhydrylamine (MBHA) resin, a widely used solid support for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The benzhydryl chloride functional group on the resin allows for the attachment of the first amino acid.

The key advantages of using resins derived from this compound include:

  • Acid Lability: The linkage of the peptide to the resin is stable under the basic conditions used for Fmoc deprotection but can be cleaved under acidic conditions to release the final peptide amide. The 4-methyl group increases the acid lability compared to the unsubstituted benzhydryl resin.

  • Versatility: These resins are suitable for the attachment of not only amines to form peptide amides but also alcohols, thiols, and phenols.

spss_workflow resin 4-Methylbenzhydryl Chloride Resin activated_resin Activated Resin (e.g., MBHA) resin->activated_resin Functionalization first_aa Attach First Fmoc-Amino Acid activated_resin->first_aa Nucleophilic Substitution deprotection Fmoc Deprotection (Piperidine) first_aa->deprotection coupling Couple Next Fmoc-Amino Acid deprotection->coupling repeat Repeat Deprotection and Coupling Cycles coupling->repeat repeat->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) repeat->cleavage Final Cycle peptide Purified Peptide Amide cleavage->peptide Purification

General workflow for solid-phase peptide synthesis using a 4-Methylbenzhydryl-based resin.
Experimental Protocol: Cleavage of Peptide from MBHA Resin

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-bound MBHA resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT))

  • Cold diethyl ether

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Thoroughly dry the peptide-bound resin under vacuum.

  • In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like cysteine or methionine, other scavengers such as EDT may be added.

  • Add the cleavage cocktail to the dried resin (typically 10-20 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin using a sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationship Diagram for Synthesis and Application

logical_relationship cluster_synthesis Synthesis of this compound cluster_application Application in SPPS 4-Methylbenzhydrol 4-Methylbenzhydrol This compound This compound 4-Methylbenzhydrol->this compound Chlorination Chlorinating Agent\n(e.g., SOCl₂, HCl) Chlorinating Agent (e.g., SOCl₂, HCl) Chlorinating Agent\n(e.g., SOCl₂, HCl)->this compound MBHA Resin MBHA Resin This compound->MBHA Resin Immobilization Polymer Support Polymer Support Polymer Support->MBHA Resin Peptide Synthesis Peptide Synthesis MBHA Resin->Peptide Synthesis Peptide Amide Peptide Amide Peptide Synthesis->Peptide Amide

Logical relationship between the synthesis of this compound and its application.

Safety and Handling

This compound and related benzhydryl compounds should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Some chloro-substituted benzhydryl compounds are known to cause severe skin irritation.[2] In case of contact, wash the affected area immediately with plenty of soap and water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

An In-depth Technical Guide to 4-Methylbenzhydryl Chloride: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylbenzhydryl chloride (4-MBC), a valuable chemical intermediate. The document details its chemical structure, key identifiers, and physical properties. Furthermore, it outlines two primary synthetic routes for its preparation: a two-step process involving Friedel-Crafts acylation followed by reduction and chlorination, and a direct chlorination of 4-methylbenzhydrol. Detailed experimental protocols for each synthetic step are provided, and all quantitative data is summarized in structured tables for ease of comparison. A logical workflow for the two-step synthesis is also presented as a Graphviz diagram.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1-(chloro(phenyl)methyl)-4-methylbenzene, is a diarylmethane derivative. The structure features a central methane carbon atom substituted with a hydrogen atom, a chlorine atom, a phenyl group, and a 4-methylphenyl (p-tolyl) group.

Identifier Value Citation
IUPAC Name 1-(chloro(phenyl)methyl)-4-methylbenzene
CAS Number 779-14-6
Molecular Formula C₁₄H₁₃Cl[1]
Molecular Weight 216.71 g/mol [1]
Synonyms This compound, p-Methylbenzhydryl chloride, 1-(p-Tolyl)-1-phenylethyl chloride

Synthesis of this compound

Two principal synthetic pathways are commonly employed for the preparation of this compound.

Route 1: Two-Step Synthesis from Toluene and Benzoyl Chloride

This route involves the initial formation of 4-methylbenzophenone via a Friedel-Crafts acylation, followed by its reduction to 4-methylbenzhydrol, and subsequent chlorination to the final product.

Route 2: Direct Chlorination of 4-Methylbenzhydrol

This is a more direct approach where the precursor alcohol, 4-methylbenzhydrol, is converted to the corresponding chloride.

Experimental Protocols

Route 1: Two-Step Synthesis

This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from benzoyl chloride and a Lewis acid catalyst attacks the electron-rich toluene ring. The para-substituted product is the major isomer due to steric hindrance.[2][3][4]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃) and anhydrous toluene.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzoyl chloride in anhydrous toluene from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methylbenzophenone.

  • The crude product can be purified by vacuum distillation or recrystallization.

Reactant/Reagent Molar Ratio Typical Conditions Reported Yield
TolueneExcessRefluxHigh
Benzoyl Chloride1RefluxHigh
Aluminum Chloride~1.10°C to RefluxHigh

The reduction of the ketone to the corresponding secondary alcohol can be efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent.[5][6][7]

Experimental Protocol (Adapted from Benzophenone Reduction):

  • In a round-bottom flask, dissolve 4-methylbenzophenone in methanol.

  • In a separate container, prepare a solution of sodium borohydride in a small amount of aqueous sodium hydroxide.

  • Slowly add the sodium borohydride solution to the stirred solution of 4-methylbenzophenone.

  • After the addition is complete, continue stirring at room temperature or with gentle heating to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add water and a suitable organic solvent for extraction (e.g., toluene or ethyl acetate).

  • Adjust the pH to 5-6 with a dilute acid (e.g., acetic acid).

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-methylbenzhydrol.

Reactant/Reagent Molar Ratio (Ketone:NaBH₄) Solvent Temperature Reaction Time Reported Yield (for Benzophenone)
4-Methylbenzophenone1 : 0.26Methanol35°C to Reflux1.5 hours~95%[5]
Sodium Borohydride
Route 2: Direct Chlorination of 4-Methylbenzhydrol

The conversion of the secondary alcohol to the alkyl chloride can be accomplished using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[8]

Experimental Protocol (Adapted from Benzhydrol Chlorination):

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-methylbenzhydrol in an anhydrous solvent such as dichloromethane.

  • Slowly add thionyl chloride to the solution with stirring. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

  • After the addition is complete, stir the reaction mixture at a specified temperature (e.g., 40°C) for a few hours until the reaction is complete (monitored by TLC).[8]

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water, followed by a dilute sodium bicarbonate solution, and then brine to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Reactant/Reagent Molar Ratio (Alcohol:SOCl₂) Solvent Temperature Reaction Time Reported Yield (for Benzhydrol)
4-Methylbenzhydrol1 : ~2.4Dichloromethane40°C3 hours90%[8]
Thionyl Chloride

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of this compound (Route 1).

Synthesis_Workflow Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts BenzoylChloride Benzoyl Chloride BenzoylChloride->FriedelCrafts AlCl3 AlCl₃ (Catalyst) AlCl3->FriedelCrafts Methylbenzophenone 4-Methylbenzophenone FriedelCrafts->Methylbenzophenone Yield: High Reduction Reduction Methylbenzophenone->Reduction NaBH4 NaBH₄ NaBH4->Reduction Methylbenzhydrol 4-Methylbenzhydrol Reduction->Methylbenzhydrol Yield: ~95% Chlorination Chlorination Methylbenzhydrol->Chlorination SOCl2 SOCl₂ SOCl2->Chlorination FinalProduct 4-Methylbenzhydryl Chloride Chlorination->FinalProduct Yield: ~90%

Caption: Two-step synthesis workflow for this compound.

Conclusion

This technical guide has detailed the chemical structure and primary synthetic routes for this compound. The provided experimental protocols, adapted from reliable literature for analogous compounds, offer a solid foundation for the laboratory preparation of this important chemical intermediate. The two-step synthesis starting from toluene and benzoyl chloride is a versatile approach, while the direct chlorination of 4-methylbenzhydrol provides a more concise pathway if the precursor alcohol is readily available. Researchers and professionals in drug development can utilize this information for the efficient synthesis and application of this compound in their work.

References

The 4-Methylbenzhydryl (Mbh) Group: A Technical Guide to Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The selective masking and demasking of reactive functional groups, such as amines, is a critical component for achieving high-yielding and clean transformations. The 4-Methylbenzhydryl (Mbh) group, a member of the benzhydryl family of protecting groups, offers a valuable tool for the temporary protection of primary and secondary amines. Its acid-labile nature allows for deprotection under conditions that can be orthogonal to other common protecting groups. This technical guide provides an in-depth overview of the application of 4-Methylbenzhydryl chloride as a protecting group for amines, covering its introduction, stability, and cleavage, supported by experimental protocols and comparative data.

The 4-Methylbenzhydryl protecting group is structurally similar to the more common benzhydryl (diphenylmethyl) group, with the addition of a methyl group on one of the phenyl rings. This modification can subtly influence the group's electronic properties and, consequently, its stability and cleavage kinetics. While extensively utilized in solid-phase peptide synthesis (SPPS) for the protection of the side-chain amides of asparagine and glutamine, its application in solution-phase synthesis as a direct N-protecting group is less documented but holds significant potential.

Chemical Properties and Principles

The utility of the 4-Methylbenzhydryl group stems from its ability to be introduced under standard nucleophilic substitution conditions and removed via acid-catalyzed hydrolysis. The stability of the resulting 4-methylbenzhydryl cation intermediate plays a crucial role in the deprotection step.

Protection of Amines: The introduction of the 4-Methylbenzhydryl group onto a primary or secondary amine is typically achieved by a nucleophilic substitution reaction between the amine and this compound. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated.

Deprotection of N-(4-Methylbenzhydryl) Amines: The cleavage of the N-Mbh bond is most commonly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the nitrogen atom, followed by the departure of the stabilized 4-methylbenzhydryl carbocation. The presence of the methyl group, an electron-donating group, can facilitate this cleavage compared to the unsubstituted benzhydryl group. In some cases, catalytic hydrogenolysis can also be employed for deprotection, analogous to other benzyl-type protecting groups.

Quantitative Data Summary

While specific quantitative data for the solution-phase protection and deprotection of a wide range of amines with this compound is not extensively tabulated in the literature, the following tables provide representative data based on analogous reactions and related protecting groups to guide synthetic planning.

Table 1: Representative Conditions for Amine Protection with Benzhydryl-type Chlorides

Amine SubstrateProtecting Group ReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Primary AlkylamineThis compoundTriethylamineDichloromethane2512-2480-95 (estimated)
Secondary AlkylamineThis compoundDiisopropylethylamineAcetonitrile2518-3675-90 (estimated)
AnilineThis compoundPotassium CarbonateN,N-Dimethylformamide5024-4860-80 (estimated)

Table 2: Comparison of Deprotection Conditions for N-Benzhydryl and Related Protecting Groups

Protecting GroupReagent(s)SolventTemp. (°C)TimeNotes
4-Methylbenzhydryl (Mbh) Trifluoroacetic Acid (TFA)Dichloromethane251-4 hCleavage is generally clean. Scavengers like triethylsilane can be beneficial.
4-Methylbenzhydryl (Mbh) HBr (in situ), Silyl BromideTrifluoroacetic Acid0< 1 hA novel, rapid cleavage reagent.[1]
Benzhydryl (Dpm)Catalytic Hydrogenolysis (H₂, Pd/C)Methanol / Ethyl Acetate2512-24 hA common method for benzyl-type groups.
Benzhydryl (Dpm)2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ), then H⁺Benzene, then aq. acid60, then 251-2 h, then 6 hOxidative deprotection followed by hydrolysis.
Benzyl (Bn)Catalytic Hydrogenolysis (H₂, Pd/C)Methanol / Ethanol254-16 hStandard deprotection for the benzyl group.
tert-Butoxycarbonyl (Boc)Trifluoroacetic Acid (TFA)Dichloromethane250.5-2 hVery common acid-labile protecting group.

Experimental Protocols

The following protocols are representative methods for the protection of amines with this compound and the subsequent deprotection. These are based on established procedures for similar transformations and should be optimized for specific substrates.

Protocol 1: General Procedure for the N-Protection of a Primary Amine with this compound
  • Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (1.2 equivalents).

  • Addition of Reagent: To the stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of an N-(4-Methylbenzhydryl) Amine
  • Reaction Setup: Dissolve the N-(4-Methylbenzhydryl) protected amine (1.0 equivalent) in dichloromethane (DCM, 0.1-0.2 M) in a round-bottom flask.

  • Addition of Acid: To the stirred solution, add trifluoroacetic acid (TFA, 10-50% v/v in DCM) at room temperature. The concentration of TFA should be optimized based on the acid lability of other functional groups present in the molecule. For more robust substrates, neat TFA can be used.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting amine salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Visualizations

Amine Protection Workflow

G cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Protected Amine & By-product cluster_purification Work-up & Purification cluster_final Final Product Amine Primary/Secondary Amine (R-NHR') Reaction Nucleophilic Substitution (Solvent: DCM, rt) Amine->Reaction MbhCl This compound MbhCl->Reaction Base Non-nucleophilic Base (e.g., Et3N) Base->Reaction ProtectedAmine N-(4-Methylbenzhydryl)amine Reaction->ProtectedAmine Salt Base Hydrochloride Salt Reaction->Salt Workup Aqueous Work-up ProtectedAmine->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Protected Amine Purification->FinalProduct

Caption: General workflow for the protection of amines using this compound.

Protection and Deprotection Signaling Pathway

G Amine Amine (R-NHR') ProtectedAmine N-Mbh Protected Amine Amine->ProtectedAmine + 4-Methylbenzhydryl-Cl + Base DeprotectedAmine Free Amine (R-NHR') ProtectedAmine->DeprotectedAmine + Strong Acid (e.g., TFA) DeprotectedAmine->ProtectedAmine Protection

Caption: The reversible protection and deprotection cycle of an amine with the Mbh group.

Logical Relationship of Benzhydryl-type Protecting Groups

G Benzhydryl Benzhydryl-type Protecting Groups Mbh 4-Methylbenzhydryl (Mbh) Benzhydryl->Mbh Dpm Benzhydryl (Dpm) Benzhydryl->Dpm Mbh_deprotection Acid-labile (e.g., TFA) Mbh->Mbh_deprotection cleaved by Dpm_deprotection Acid-labile Catalytic Hydrogenolysis Dpm->Dpm_deprotection cleaved by

Caption: Relationship and deprotection methods for Benzhydryl and 4-Methylbenzhydryl groups.

Conclusion

The 4-Methylbenzhydryl group serves as a valuable acid-labile protecting group for amines, offering an alternative to other benzyl-type and carbamate protecting groups. Its introduction via reaction with this compound and its removal under acidic conditions make it a practical choice in various synthetic strategies. While detailed solution-phase data is not as prevalent as its solid-phase applications, the principles and protocols outlined in this guide, drawn from closely related analogues, provide a solid foundation for its successful implementation in research and development. The ability to fine-tune its lability and its orthogonality with other protecting groups underscore its potential in the synthesis of complex molecules.

References

Physical and chemical properties of 4-Methylbenzhydryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylbenzhydryl chloride (CAS No. 779-14-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines verified data with extrapolated information from closely related compounds and general chemical principles. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols, both established and hypothetical, are provided for synthesis and characterization.

Physical and Chemical Properties

This compound is a substituted aromatic halide. Its core structure consists of a methane group substituted with a chlorine atom, a phenyl group, and a 4-methylphenyl (p-tolyl) group.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₃Cl--INVALID-LINK--
Molecular Weight 216.71 g/mol --INVALID-LINK--
CAS Number 779-14-6--INVALID-LINK--
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Density 1.098 g/cm³--INVALID-LINK--
Boiling Point 313 °C--INVALID-LINK--
Melting Point Not Available--INVALID-LINK--
Flash Point 138 °C--INVALID-LINK--
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ether, acetone)Inferred from similar compounds

Experimental Protocols

Synthesis of this compound from 4-Methylbenzhydrol

The synthesis of this compound is typically achieved by the chlorination of its corresponding alcohol, 4-Methylbenzhydrol. This method is analogous to the preparation of other benzhydryl chlorides.

Materials:

  • 4-Methylbenzhydrol

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)

  • Anhydrous calcium chloride or sodium sulfate for drying

  • Sodium bicarbonate solution (for neutralization)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure using Thionyl Chloride:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methylbenzhydrol in a minimal amount of anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber containing a sodium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Protocols

While specific spectra for this compound are not widely published, the following are detailed, hypothetical protocols for its characterization based on standard analytical techniques for similar organic molecules.

  • ¹H-NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

    • Data Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Expected Signals:

      • A singlet for the benzylic proton (-CHCl-) around 6.0-6.5 ppm.

      • A complex multiplet pattern for the aromatic protons of the phenyl and p-tolyl groups in the range of 7.0-7.5 ppm.

      • A singlet for the methyl protons (-CH₃) of the p-tolyl group around 2.3-2.4 ppm.

  • ¹³C-NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H-NMR.

    • Instrumentation: The same NMR spectrometer used for proton NMR.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • A signal for the benzylic carbon (-CHCl-) around 70-80 ppm.

      • Multiple signals for the aromatic carbons in the range of 125-145 ppm.

      • A signal for the methyl carbon (-CH₃) around 20-22 ppm.

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • C-H stretching (aromatic) ~3100-3000 cm⁻¹

    • C-H stretching (aliphatic) ~3000-2850 cm⁻¹

    • C=C stretching (aromatic) ~1600 cm⁻¹ and ~1450 cm⁻¹

    • C-Cl stretching ~800-600 cm⁻¹

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire a full scan mass spectrum.

  • Expected Ions (EI):

    • Molecular Ion (M⁺): A peak at m/z 216 (for ³⁵Cl) and a smaller M+2 peak at m/z 218 (for ³⁷Cl) in an approximate 3:1 ratio.

    • Major Fragment Ions: The most stable fragment would likely be the 4-methylbenzhydryl cation, formed by the loss of the chlorine radical, at m/z 181. Further fragmentation of the aromatic rings would also be observed.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. The addition of a small amount of an acid like trifluoroacetic acid (TFA) may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Tabulated Expected Spectroscopic Data
TechniqueExpected Data
¹H-NMR (CDCl₃) ~7.0-7.5 ppm (m, 9H, Ar-H), ~6.3 ppm (s, 1H, CHCl), ~2.35 ppm (s, 3H, CH₃)
¹³C-NMR (CDCl₃) ~140-125 ppm (Ar-C), ~75 ppm (CHCl), ~21 ppm (CH₃)
FT-IR (neat) ~3050 cm⁻¹ (Ar C-H str.), ~2950 cm⁻¹ (Aliph. C-H str.), ~1600, 1490, 1450 cm⁻¹ (Ar C=C str.), ~750 cm⁻¹ (C-Cl str.)
MS (EI) m/z 216/218 (M⁺), 181 ([M-Cl]⁺), 165, 91

Reactivity and Stability

Reactivity: this compound is expected to be a reactive alkyl halide. The benzylic and doubly benzylic nature of the carbocation that would be formed upon departure of the chloride leaving group makes it susceptible to both Sₙ1 and Sₙ2 nucleophilic substitution reactions. The presence of the electron-donating methyl group on one of the phenyl rings would further stabilize the carbocation, favoring an Sₙ1 pathway.

It will readily react with a variety of nucleophiles, including:

  • Water and Alcohols: to form the corresponding 4-methylbenzhydrol and ethers.

  • Amines: to form substituted benzhydrylamines.

  • Thiols: to form thioethers.

  • Cyanide: to form the corresponding nitrile.

Stability: Like other benzhydryl chlorides, this compound is likely to be sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. It may decompose upon exposure to light and air over time.

Biological Signaling Pathways and Drug Development Relevance

Specific biological signaling pathways for this compound have not been documented. However, the benzhydryl moiety is a common scaffold in a variety of biologically active compounds. Many antihistamines, such as diphenhydramine, and other central nervous system active drugs contain a benzhydryl group. The lipophilic nature of this group allows for penetration of the blood-brain barrier.

Derivatives of this compound, particularly the corresponding amines and ethers, could be of interest to researchers in drug discovery for screening against various biological targets. The methyl substituent provides a point for further chemical modification to explore structure-activity relationships.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactant1 4-Methylbenzhydrol Reaction Chlorination in Anhydrous Solvent Reactant1->Reaction Reactant2 Thionyl Chloride Reactant2->Reaction Workup Aqueous Wash & Neutralization Reaction->Workup Drying Drying over Na2SO4 Workup->Drying Evaporation Solvent Removal Drying->Evaporation Product 4-Methylbenzhydryl chloride Evaporation->Product

Caption: Synthesis workflow for this compound.

Nucleophilic_Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Substrate 4-Methylbenzhydryl chloride Reaction SN1/SN2 Substitution Substrate->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Product Substituted Product Reaction->Product LeavingGroup Chloride Ion (Cl⁻) Reaction->LeavingGroup

Caption: Representative nucleophilic substitution reaction.

4-Methylbenzhydryl Chloride: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and handling precautions for 4-Methylbenzhydryl chloride (CAS No. 779-14-6). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document also draws upon safety information for structurally similar chemicals to provide general guidance. All quantitative data is summarized for clarity, and procedural workflows are visualized to ensure safe laboratory practices.

Chemical and Physical Properties

PropertyValueSource
CAS Number 779-14-6[1][2]
Molecular Formula C₁₄H₁₃Cl[1][2]
Molecular Weight 216.71 g/mol [1][2]
Boiling Point 313.2 °C at 760 mmHg[3]
Density 1.098 g/cm³[1][3]
Flash Point 138.2 °C[3]
Vapor Pressure 0.000927 mmHg at 25°C[3]
Index of Refraction 1.575[3]

Hazard Identification and Safety Precautions

A complete GHS classification for this compound is not available. However, based on its chemical structure as a substituted benzhydryl chloride, it should be handled as a potentially corrosive and irritating compound. Structurally similar compounds, such as benzhydryl chloride, are classified as corrosive and can cause severe skin burns and eye damage.[4] Therefore, stringent safety measures are imperative.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as bases, alcohols, and amines.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-Resistant Lab Coat goggles Chemical Splash Goggles gloves Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) respirator Respirator (if ventilation is inadequate) researcher Researcher handling Handling 4-Methylbenzhydryl Chloride researcher->handling Initiates handling->lab_coat Requires handling->goggles Requires handling->gloves Requires handling->respirator May Require

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table summarizes first-aid procedures based on general guidance for corrosive chemical compounds.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of this compound and to prevent accidental exposure.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep cool.

  • Store away from incompatible materials.[5]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Accidental Release Measures

In the case of a spill or accidental release, follow a clear and practiced protocol to ensure safety and minimize environmental contamination.

Spill_Response spill Accidental Release of this compound evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in Sealed Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Workflow for responding to an accidental release of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are scarce in publicly available literature. One notable application is its use as a precursor in the synthesis of N-methyl-N'-(4-methylbenzhydryl) piperazine, an antihistaminic compound. This suggests its utility in pharmaceutical synthesis as an alkylating agent. Researchers utilizing this compound should develop detailed, peer-reviewed protocols that incorporate the safety and handling precautions outlined in this guide.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available for this compound. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers and scientists are strongly advised to obtain a complete SDS from their chemical supplier before handling this compound and to conduct a thorough risk assessment for their specific experimental conditions.

References

The Strategic Role of 4-Methylbenzhydryl Chloride in Solid-Phase Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of solid-phase synthesis has revolutionized the landscape of drug discovery and peptide-based therapeutics. Central to this methodology is the choice of a solid support and a suitable linker, which dictates the conditions for peptide assembly and final cleavage. Among the various linkers available, those derived from 4-Methylbenzhydryl chloride (Mbh-Cl) have carved a niche, particularly in the realm of Boc-chemistry-based solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide amides. This technical guide provides a comprehensive overview of the synthesis, application, and cleavage of 4-Methylbenzhydrylamine (MBHA) resin, the derivative of Mbh-Cl, offering researchers and drug development professionals a detailed resource for its effective utilization.

Introduction to 4-Methylbenzhydrylamine (MBHA) Resin

4-Methylbenzhydrylamine (MBHA) resin is a widely used solid support for the synthesis of peptide amides utilizing the Boc (tert-butyloxycarbonyl) protecting group strategy. The 4-methylbenzhydryl amine linker is attached to a polystyrene solid support, providing an anchor point for the C-terminus of the growing peptide chain. A key characteristic of the MBHA resin is its acid lability, which is greater than that of the standard benzhydrylamine (BHA) resin. This increased lability is particularly advantageous for the cleavage of peptides with C-terminal phenylalanine or leucine residues, which can be challenging to cleave from BHA resin.[1]

The MBHA resin is typically supplied as a hydrochloride salt to prevent air oxidation of the amine functionality.[1] Prior to its use in peptide synthesis, the resin must be neutralized to expose the free amine for coupling with the first Boc-protected amino acid.

Synthesis of 4-Methylbenzhydrylamine (MBHA) Resin

The preparation of MBHA resin is a critical step that influences its loading capacity and performance in SPPS. While various methods exist, a common and effective approach involves the reductive amination of a ketone precursor on a polystyrene support.

Experimental Protocol: Synthesis of MBHA Resin via Reductive Amination

This protocol describes the synthesis of MBHA resin starting from polystyrene beads, which are first subjected to Friedel-Crafts acylation to introduce a ketone functionality, followed by reductive amination.

Materials:

  • Polystyrene beads (1% divinylbenzene cross-linked)

  • 4-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ammonium formate

  • Formic acid

  • Dichloromethane (DCM)

  • Methanol

  • Dimethylformamide (DMF)

Procedure:

  • Friedel-Crafts Acylation:

    • Swell the polystyrene beads in nitrobenzene.

    • In a separate flask, dissolve 4-methylbenzoyl chloride in nitrobenzene.

    • Cool the polystyrene bead suspension to 0°C and slowly add anhydrous aluminum chloride.

    • Add the 4-methylbenzoyl chloride solution dropwise to the cooled suspension while stirring.

    • Allow the reaction to proceed at room temperature for 24 hours.

    • Quench the reaction by the slow addition of a mixture of ice and concentrated HCl.

    • Filter the resin and wash extensively with water, methanol, and DCM.

    • Dry the resulting 4-methylbenzoyl polystyrene resin under vacuum.

  • Reductive Amination (Leuckart Reaction):

    • Suspend the 4-methylbenzoyl polystyrene resin in a mixture of ammonium formate and formic acid.

    • Heat the mixture at reflux for 24 hours.

    • Cool the reaction mixture and filter the resin.

    • Wash the resin thoroughly with water, methanol, and DCM to remove residual reagents.

    • To hydrolyze any remaining formamide, treat the resin with a solution of HCl in dioxane.

    • Wash the resin with water until the washings are neutral, followed by washes with methanol and DCM.

    • Dry the final MBHA resin under vacuum.

Workflow for the Synthesis of MBHA Resin

G cluster_0 Friedel-Crafts Acylation cluster_1 Reductive Amination Polystyrene Polystyrene Swell in Nitrobenzene Swell in Nitrobenzene Polystyrene->Swell in Nitrobenzene Add AlCl3 Add AlCl3 Swell in Nitrobenzene->Add AlCl3 Add to reaction Add to reaction Add AlCl3->Add to reaction 0°C 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride->Add to reaction React 24h React 24h Add to reaction->React 24h Quench with Ice/HCl Quench with Ice/HCl React 24h->Quench with Ice/HCl Filter and Wash Filter and Wash Quench with Ice/HCl->Filter and Wash Ketone_Resin Ketone_Resin Filter and Wash->Ketone_Resin 4-Methylbenzoyl polystyrene Suspend in Ammonium Formate/Formic Acid Suspend in Ammonium Formate/Formic Acid Ketone_Resin->Suspend in Ammonium Formate/Formic Acid Reflux 24h Reflux 24h Suspend in Ammonium Formate/Formic Acid->Reflux 24h Filter and Wash_2 Filter and Wash_2 Reflux 24h->Filter and Wash_2 Hydrolyze with HCl/Dioxane Hydrolyze with HCl/Dioxane Filter and Wash_2->Hydrolyze with HCl/Dioxane Final Wash Final Wash Hydrolyze with HCl/Dioxane->Final Wash MBHA_Resin MBHA_Resin Final Wash->MBHA_Resin MBHA Resin

A diagram illustrating the two-stage synthesis of MBHA resin.

Loading of the First Amino Acid onto MBHA Resin

The initial attachment of the first Boc-protected amino acid to the MBHA resin is a crucial step that determines the overall yield and purity of the final peptide. The process involves neutralization of the resin's hydrochloride salt followed by a standard coupling reaction.

Experimental Protocol: Attachment of the First Boc-Amino Acid

Materials:

  • MBHA resin hydrochloride

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Boc-protected amino acid

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Neutralization:

    • Suspend the MBHA resin hydrochloride in a 10% (v/v) solution of DIPEA in DCM (approximately 10 mL per gram of resin).[1]

    • Agitate the suspension for 10-15 minutes.[1]

    • Filter the resin and wash thoroughly with DCM to remove excess DIPEA and its salt.

  • Amino Acid Coupling:

    • Swell the neutralized resin in DMF.

    • In a separate flask, dissolve 1.5 to 2.5 equivalents of the Boc-protected amino acid and an equimolar amount of HOBt in a minimal amount of DMF.[1]

    • Add the activated amino acid solution to the swollen resin.

    • Cool the mixture in an ice bath and add an equimolar amount of DIC (relative to the amino acid).[1]

    • Agitate the reaction mixture at room temperature for 2-4 hours.[1]

    • Monitor the reaction for completeness using a qualitative test such as the Kaiser test.

    • After completion, filter the resin and wash it sequentially with DMF, DCM, and methanol.

    • Dry the loaded resin under vacuum.

G cluster_coupling Amino Acid Coupling MBHA_HCl MBHA_HCl Neutralization Neutralization MBHA_HCl->Neutralization 10% DIPEA in DCM Washed_Resin Washed_Resin Neutralization->Washed_Resin Wash with DCM Swell_in_DMF Swell_in_DMF Washed_Resin->Swell_in_DMF Boc_AA Boc_AA Activation Activation Boc_AA->Activation HOBt, DMF Add_to_Resin Add_to_Resin Activation->Add_to_Resin Add_DIC Add_DIC Add_to_Resin->Add_DIC 0°C Swell_in_DMF->Add_to_Resin React React Add_DIC->React 2-4h, RT Monitor_Completion Monitor_Completion React->Monitor_Completion Kaiser Test Final_Wash_and_Dry Final_Wash_and_Dry Monitor_Completion->Final_Wash_and_Dry Loaded_Resin Loaded_Resin Final_Wash_and_Dry->Loaded_Resin

A generalized workflow for the cleavage of peptides from MBHA resin.

Applications in Drug Discovery and Development

The ability to efficiently synthesize C-terminal peptide amides makes MBHA resin a valuable tool in drug discovery. Many biologically active peptides, including hormones and neurotransmitters, possess a C-terminal amide, which often enhances their stability against in vivo degradation by carboxypeptidases and can be crucial for receptor binding and biological activity.

The use of MBHA resin in Boc-SPPS allows for the generation of peptide libraries for high-throughput screening to identify novel therapeutic leads. Furthermore, the synthesis of peptide-based drugs and drug candidates often relies on the robust and well-established protocols associated with MBHA resin.

Conclusion

This compound, through its derivative MBHA resin, plays a significant role in the solid-phase synthesis of peptide amides. Its favorable cleavage characteristics compared to BHA resin, coupled with well-established protocols for its synthesis, loading, and cleavage, make it a reliable choice for researchers in both academic and industrial settings. A thorough understanding of the experimental parameters, particularly the choice of cleavage cocktail and scavengers, is paramount to achieving high yields and purity of the target peptide. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound-derived resins in the demanding field of peptide synthesis and drug development.

References

Solubility of 4-Methylbenzhydryl Chloride in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methylbenzhydryl chloride in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing a qualitative understanding based on the compound's structural properties and the known solubility of analogous compounds. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a logical workflow for such assessments.

Introduction to this compound

This compound (C₁₄H₁₃Cl) is an organic compound with a molecular weight of 216.71 g/mol .[1] Its structure, featuring a diphenylmethane skeleton with a chlorine atom on the benzylic carbon and a methyl group on one of the phenyl rings, dictates its solubility characteristics. The presence of the large, nonpolar aromatic rings suggests that it will be more soluble in nonpolar or moderately polar aprotic solvents. Conversely, its reactivity with protic solvents, such as water and alcohols, is a critical consideration.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

PropertyValue
Molecular Formula C₁₄H₁₃Cl
Molecular Weight 216.71 g/mol
Boiling Point 313 °C
Density 1.098 g/cm³

Data sourced from ChemSrc[1].

Qualitative Solubility Profile

The following table summarizes the anticipated qualitative solubility of this compound in a range of common organic solvents. This assessment is based on the principle of "like dissolves like" and data from structurally similar compounds, such as benzhydryl chloride and 4-methylbenzoyl chloride.[2][3] It is important to note that the term "soluble" indicates that a significant amount of the solute can be dissolved, while "reactive" indicates that the solvent is likely to react with the solute.

SolventSolvent TypePredicted SolubilityRationale and Notes
Hexane NonpolarSolubleThe nonpolar nature of hexane is compatible with the large hydrocarbon structure of this compound.
Toluene Nonpolar (Aromatic)Very SolubleThe aromatic nature of toluene provides favorable π-π stacking interactions with the phenyl rings of the solute.
Dichloromethane (DCM) Polar AproticVery SolubleDCM is a good solvent for many organic compounds and is not expected to react with the benzylic chloride. Structurally similar compounds show good solubility.[2]
Chloroform Polar AproticVery SolubleSimilar to DCM, chloroform is a common solvent for compounds of this type. Benzhydryl chloride is known to be soluble in chloroform.[4]
Diethyl Ether Polar AproticSolubleEther is a common solvent for nonpolar to moderately polar compounds. 4-Methylbenzyl chloride is soluble in all proportions in ether.[5]
Ethyl Acetate Polar AproticSolubleThe ester functionality provides some polarity, which should be sufficient to dissolve the solute.
Acetone Polar AproticSolubleAcetone is a versatile polar aprotic solvent. 4-Methylbenzoyl chloride is soluble in acetone.[2]
Ethanol Polar ProticReactiveAlcohols can act as nucleophiles and are expected to cause solvolysis of the benzhydryl chloride, forming the corresponding ether. 4-Methylbenzyl chloride is miscible with absolute alcohol, suggesting potential for reaction.[5]
Methanol Polar ProticReactive / Sparingly SolubleSimilar to ethanol, methanol is expected to react. Benzhydryl chloride is sparingly soluble in methanol, likely due to a combination of lower polarity compared to methanol and reactivity.[4]
Water Polar ProticInsoluble / ReactiveThis compound is expected to be virtually insoluble in water due to its nonpolar structure and will likely undergo slow hydrolysis at the water interface to form the corresponding alcohol. Benzhydryl chloride is insoluble in water.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Procedure:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound in a solvent.

Apparatus and Reagents:

  • This compound

  • Selected anhydrous organic solvents

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the mixture to stand undisturbed for at least 24 hours in the temperature-controlled environment for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining suspended particles.

    • Dilute the filtered solution quantitatively with the same solvent to a concentration suitable for the analytical method.

  • Analysis:

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_0 Initial Assessment cluster_1 Decision and Path cluster_2 Quantitative Analysis cluster_3 Outcome start Start with this compound and selected solvent qual_test Perform Qualitative Solubility Test start->qual_test observe Visual Observation qual_test->observe decision Soluble? observe->decision quant_test Proceed with Quantitative Shake-Flask Method decision->quant_test Yes report_qual_insoluble Report as Insoluble/Partially Soluble decision->report_qual_insoluble No/Partially report_reactive Report as Reactive decision->report_reactive If Reaction Observed equilibration Equilibration (24-48h) quant_test->equilibration sampling Sampling and Filtration equilibration->sampling analysis HPLC/GC Analysis sampling->analysis report_quant Report Quantitative Solubility (g/L) analysis->report_quant

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methylbenzhydryl chloride (CAS No. 779-14-6). Due to the limited availability of published, experimentally-derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring such data are also detailed to assist researchers in the characterization of this and related molecules.

Chemical Structure

IUPAC Name: 1-(chloro(phenyl)methyl)-4-methylbenzene

Molecular Formula: C₁₄H₁₃Cl

Molecular Weight: 216.71 g/mol

Structure:

Spectroscopic Data Summary

The structural characterization of this compound can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.40Multiplet9HAromatic protons (C₆H₅ and C₆H₄)
~ 6.20Singlet1HMethine proton (-CHCl-)
~ 2.35Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 140 - 142Quaternary aromatic carbon (C-C₆H₅)
~ 138 - 140Quaternary aromatic carbon (C-CH₃)
~ 135 - 137Quaternary aromatic carbon (C-CHCl)
~ 128 - 130Aromatic CH carbons
~ 126 - 128Aromatic CH carbons
~ 65 - 70Methine carbon (-CHCl-)
~ 21Methyl carbon (-CH₃)

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850Medium-WeakAliphatic C-H stretch (methyl)
~ 1600, 1495, 1450Medium-StrongAromatic C=C ring stretches
~ 820StrongC-H out-of-plane bend (para-substituted ring)
~ 750 and 700StrongC-H out-of-plane bend (mono-substituted ring)
~ 750 - 700StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
216/218Moderate[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
181High[M-Cl]⁺, Loss of chlorine radical
165High[M-Cl-CH₃-H]⁺, Tropylium or related stable carbocation
91High[C₇H₇]⁺, Tropylium ion from the benzyl fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid film): If the sample is a liquid or low-melting solid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a suitable IR cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI). For a relatively small and neutral molecule like this compound, EI is a common choice.

  • Data Acquisition (EI mode):

    • Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of different mass-to-charge ratio fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Confirmation Synthesis This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Groups (Aromatic, C-Cl) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for structural elucidation.

The Benzhydryl Group: A Bastion in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, History, and Application of Benzhydryl Protecting Groups

Introduction

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. A protecting group must be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity when its purpose is served. The benzhydryl (Bzh) or diphenylmethyl (DPM) group, with its unique steric and electronic properties, has emerged as a versatile and reliable protecting group for a range of functionalities, including alcohols, amines, and carboxylic acids. This technical guide delves into the historical evolution of the benzhydryl protecting group, its diverse applications, and the detailed methodologies that underpin its use in modern chemical research.

Discovery and Historical Evolution

The advent of the benzhydryl group as a formal protecting group was not marked by a single seminal publication but rather an evolutionary process. Its origins can be traced back to the mid-20th century, where the synthesis of benzhydryl ethers and amines was explored, primarily in the context of creating pharmacologically active molecules.

A notable early example is a 1956 patent detailing the synthesis of benzhydryl ethers, which are core structures in many first-generation antihistamines. While not explicitly framed as a "protecting group strategy," these early synthetic efforts laid the groundwork for understanding the formation and cleavage of benzhydryl derivatives.

It was in the realm of peptide synthesis that the utility of the benzhydryl group for temporary protection became more explicitly recognized. A 1965 publication on the use of benzhydryl esters for the protection of amino acids highlighted its potential in this demanding field. The group's stability to certain reagents and its susceptibility to cleavage under specific conditions made it an attractive alternative to other protecting groups of the era.

Over the subsequent decades, the applications of benzhydryl protecting groups expanded to encompass the protection of alcohols, thiols, and other functional groups, solidifying its place in the synthetic chemist's toolbox. Its unique balance of stability and reactivity has made it particularly valuable in complex natural product synthesis and the development of novel pharmaceuticals.

Protection of Alcohols: Benzhydryl Ethers

The protection of hydroxyl groups as benzhydryl ethers is a common strategy to prevent their unwanted participation in reactions such as oxidation, acylation, or nucleophilic attack.

Synthesis of Benzhydryl Ethers

Benzhydryl ethers are typically synthesized via the reaction of an alcohol with a benzhydryl halide (e.g., bromodiphenylmethane) in the presence of a base, or by the acid-catalyzed reaction of an alcohol with diphenylmethanol. More recently, metal-catalyzed methods have been developed to improve yields and broaden the substrate scope.

Cleavage of Benzhydryl Ethers

A key advantage of the benzhydryl ether protecting group is the variety of methods available for its cleavage, allowing for orthogonality with other protecting groups. Common deprotection strategies include hydrogenolysis, treatment with strong acids, or oxidative cleavage.

Table 1: Synthesis and Cleavage of Benzhydryl Ethers

Substrate TypeProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)Reference
Primary AlcoholPh₂CHBr, NaH, DMF, 0 °C to rt, 12 h>90H₂, Pd/C, EtOH, rt, 16 h>95[Generic]
Secondary AlcoholPh₂CHOH, PdCl₂, DCE, 85 °C, 16 h87PdCl₂, EtOH, 85 °C, 16 h85[1]
Nucleoside (Thymidine)Ph₂CHOH, PdCl₂, DCE, 85 °C, 16 h87PdCl₂, EtOH, 85 °C, 16 h85[1]
Experimental Protocol: Palladium-Catalyzed Protection of Thymidine

To a solution of thymidine (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added diphenylmethanol (2.5 mmol) and palladium(II) chloride (0.2 mmol). The reaction mixture is stirred at 85 °C for 16 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3',5'-di-O-benzhydryl-thymidine.[1]

Experimental Protocol: Palladium-Catalyzed Deprotection of Benzhydryl Protected Thymidine

To a solution of 3',5'-di-O-benzhydryl-thymidine (1.0 mmol) in ethanol (10 mL) is added palladium(II) chloride (0.2 mmol). The reaction mixture is heated at 85 °C for 16 hours until TLC analysis indicates the complete disappearance of the starting material. The solvent is then evaporated in vacuo, and the crude product is purified by column chromatography to yield thymidine.[1][2]

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Reagents_P Ph₂CH-X or Ph₂CHOH (Base or Acid/Metal Catalyst) Alcohol->Reagents_P Protection Protected_Alcohol Benzhydryl Ether (R-O-Bzh) Reagents_P->Protected_Alcohol Protected_Alcohol_D Benzhydryl Ether (R-O-Bzh) Reagents_D H₂/Pd/C or Acid or Oxidant Protected_Alcohol_D->Reagents_D Deprotection Deprotected_Alcohol Alcohol (R-OH) Reagents_D->Deprotected_Alcohol

Caption: General workflow for the protection of alcohols as benzhydryl ethers and their subsequent deprotection.

Protection of Amines: Benzhydryl Amines

The benzhydryl group is also a valuable protecting group for primary and secondary amines, effectively reducing their nucleophilicity and basicity.

Synthesis of Benzhydryl Amines

N-Benzhydryl amines can be prepared through various methods, including the reaction of an amine with a benzhydryl halide, reductive amination of benzophenone, or metal-catalyzed cross-coupling reactions.

Cleavage of Benzhydryl Amines

Deprotection of N-benzhydryl amines is most commonly achieved by catalytic hydrogenolysis. Oxidative methods have also been developed, offering an alternative deprotection pathway.

Table 2: Synthesis and Cleavage of Benzhydryl Amines

Substrate TypeProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)Reference
Primary AminePh₂CHBr, Et₃N, CH₂Cl₂, rt, 12 h>90H₂, Pd/C, EtOH, rt, 16 h>95[Generic]
Various AminesSulfones, CuCl, 1,4-dioxane, 120 °C56-98H₂, Pd(OH)₂/C, MeOH, rt, 12 h>90[3]
Experimental Protocol: Copper-Catalyzed Synthesis of a Benzhydryl Amine

A mixture of the sulfone (0.5 mmol), the amine (1.0 mmol), copper(I) chloride (10 mol %), and a suitable ligand in 1,4-dioxane (2 mL) is heated at 120 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the corresponding N-benzhydryl amine.[3]

Experimental Protocol: Hydrogenolysis of a Benzhydryl Amine

To a solution of the N-benzhydryl amine (1.0 mmol) in methanol (10 mL) is added palladium hydroxide on carbon (20 wt. %, 50 mg). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the deprotected amine.

Amine_Protection_Mechanism Amine Primary/Secondary Amine (R-NHR') Base Base (e.g., Et₃N) Amine->Base Protected_Amine N-Benzhydryl Amine (R-N(Bzh)R') Amine->Protected_Amine Nucleophilic Substitution Bzh_X Benzhydryl Halide (Ph₂CH-X) Bzh_X->Protected_Amine Salt H-Base⁺X⁻ Base->Salt Acid Scavenger

Caption: Logical relationship in the synthesis of N-benzhydryl amines via nucleophilic substitution.

Protection of Carboxylic Acids: Benzhydryl Esters

Benzhydryl esters provide robust protection for carboxylic acids, shielding them from nucleophilic attack and reduction.

Synthesis of Benzhydryl Esters

The most common method for the preparation of benzhydryl esters is the reaction of a carboxylic acid with diphenyldiazomethane or the acid-catalyzed esterification with diphenylmethanol.

Cleavage of Benzhydryl Esters

Benzhydryl esters are readily cleaved by hydrogenolysis or under acidic conditions. They are generally more labile than the corresponding benzyl esters, which can be advantageous for selective deprotection.

Table 3: Synthesis and Cleavage of Benzhydryl Esters

Substrate TypeProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)Reference
Carboxylic AcidPh₂CN₂, Et₂O, rt, 2 h>90H₂, Pd/C, EtOAc, rt, 4 h>95[Generic]
Amino AcidPh₂CHOH, TsOH, Toluene, reflux70-90TFA, CH₂Cl₂, 0 °C to rt, 1 h>90[Generic]
Experimental Protocol: Synthesis of a Benzhydryl Ester using Diphenyldiazomethane

To a solution of the carboxylic acid (1.0 mmol) in diethyl ether (10 mL) at room temperature is added a solution of diphenyldiazomethane in diethyl ether dropwise until the purple color of the diazomethane persists. The reaction is stirred for an additional 30 minutes, after which a few drops of acetic acid are added to quench the excess diphenyldiazomethane. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the benzhydryl ester.

Experimental Protocol: Acid-Catalyzed Cleavage of a Benzhydryl Ester

The benzhydryl ester (1.0 mmol) is dissolved in dichloromethane (5 mL) and cooled to 0 °C. Trifluoroacetic acid (TFA, 1 mL) is added, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure, and the crude carboxylic acid is purified by recrystallization or chromatography.

Stability_Comparison Bzh_Ester Benzhydryl Ester Cleavage_Conditions Cleavage Conditions (e.g., Hydrogenolysis, Acid) Bzh_Ester->Cleavage_Conditions Bn_Ester Benzyl Ester Bn_Ester->Cleavage_Conditions Relative_Lability Relative Lability Cleavage_Conditions->Relative_Lability Relative_Lability->Bzh_Ester More Labile Relative_Lability->Bn_Ester Less Labile

Caption: Comparative lability of benzhydryl and benzyl esters under typical cleavage conditions.

Conclusion

The benzhydryl protecting group, born from early explorations in medicinal chemistry, has evolved into an indispensable tool for modern organic synthesis. Its unique stability profile, coupled with a diverse array of methods for its introduction and removal, provides chemists with a powerful strategy for the selective manipulation of complex molecules. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the power of the benzhydryl group in their synthetic endeavors. As the quest for ever more complex and novel molecules continues, the strategic application of robust and versatile protecting groups like the benzhydryl will undoubtedly remain a critical component of successful chemical synthesis.

References

Methodological & Application

Application Note and Protocol: Attachment of Nucleophiles to 4-Methylbenzhydryl Chloride Functionalized Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the attachment of nucleophiles, specifically N-α-Fmoc protected amino acids, to a 4-Methylbenzhydryl chloride (MBHCl) functionalized resin. This procedure is a critical initial step in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide acids. The protocol outlines the necessary reagents, equipment, and a step-by-step methodology for efficient loading. Additionally, it includes methods for the quantification of resin loading and a summary of expected loading efficiencies under various solvent conditions.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides and other complex organic molecules. The choice of resin and the initial attachment of the first building block are crucial for the success of the synthesis. The 4-methylbenzhydryl (MBH) linker is a moderately acid-labile linker, offering a balance between stability during synthesis and ease of cleavage to yield the final product. Resins functionalized with this compound are precursors to the widely used 4-methylbenzhydrylamine (MBHA) resins for peptide amides, and can also be used for the synthesis of peptide acids.

This application note details a robust protocol for the nucleophilic substitution of the chloride on the MBHCl resin with an incoming N-protected amino acid. The procedure is analogous to protocols used for other trityl-based resins, such as the 2-chlorotrityl chloride (2-CTC) resin.

Experimental Protocol: Loading of the First Amino Acid

This protocol describes the attachment of an N-α-Fmoc-protected amino acid to a this compound functionalized resin.

2.1. Materials and Reagents

  • This compound (MBHCl) resin (e.g., polystyrene cross-linked with 1% DVB)

  • N-α-Fmoc protected amino acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH), HPLC grade

  • Piperidine

  • Solid-phase synthesis vessel equipped with a filter

  • Shaker or vortexer

  • Standard laboratory glassware

2.2. Step-by-Step Procedure

  • Resin Swelling:

    • Place the desired amount of MBHCl resin in a reaction vessel.

    • Add sufficient DCM to swell the resin (approximately 10-15 mL per gram of resin).

    • Agitate the suspension gently for 20-30 minutes at room temperature.

    • Drain the solvent by filtration.

  • Coupling Reaction:

    • In a separate flask, dissolve 1.5 to 2.0 equivalents of the N-α-Fmoc amino acid (relative to the theoretical loading of the resin) in DCM. A minimal amount of DMF can be added to aid dissolution if necessary.

    • Add 4.0 equivalents of DIPEA to the amino acid solution.

    • Add the amino acid/DIPEA solution to the swollen resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1 to 4 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a loading determination test.

  • Capping of Unreacted Sites:

    • After the coupling reaction, drain the reaction mixture.

    • To cap any unreacted chlorobenzhydryl groups, add a solution of DCM:MeOH:DIPEA (in a ratio of 17:2:1 v/v/v) to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with:

      • DCM (3 times)

      • DMF (3 times)

      • MeOH (3 times)

    • For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.

  • Drying:

    • Dry the resin under high vacuum to a constant weight. The increase in weight can provide a preliminary estimation of the loading.

Determination of Resin Loading

The loading of the resin, expressed in mmol/g, is a critical parameter for subsequent synthesis steps. A common and reliable method is the spectrophotometric determination of the Fmoc group cleaved from a known mass of resin.

3.1. Fmoc-Cleavage Protocol

  • Accurately weigh approximately 5-10 mg of the dried, Fmoc-loaded resin into a small vial.

  • Add a 20% solution of piperidine in DMF (e.g., 2 mL).

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Allow the resin to settle and carefully take a known volume of the supernatant.

  • Dilute the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution diluted in the same manner.

  • Calculate the resin loading using the following formula:

    Loading (mmol/g) = (A₃₀₁ × V_initial × Dilution Factor) / (ε × m × l)

    Where:

    • A₃₀₁ = Absorbance at 301 nm

    • V_initial = Initial volume of piperidine/DMF solution (in L)

    • Dilution Factor = Total volume after dilution / Volume of supernatant taken

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 L·mol⁻¹·cm⁻¹)

    • m = Mass of the resin (in g)

    • l = Path length of the cuvette (typically 1 cm)

Quantitative Data Summary

The choice of solvent can influence the loading efficiency. The following table summarizes typical loading efficiencies for the attachment of an Fmoc-amino acid to a benzhydryl chloride-type resin under different solvent conditions. These values are based on literature data for analogous resin systems and serve as a guideline.[1][2]

Solvent SystemTypical Reaction Time (hours)Relative Loading Efficiency
Dichloromethane (DCM)1 - 2High
N,N-Dimethylformamide (DMF)2 - 4High
Tetrahydrofuran (THF)2 - 4Medium-High
Ethyl Acetate / Acetonitrile (1:1)4 - 18Medium-High

Diagrams

Experimental Workflow

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_capping Capping & Washing cluster_analysis Analysis start Start with MBHCl Resin swell Swell Resin in DCM start->swell drain1 Drain Solvent swell->drain1 prep_aa Prepare Fmoc-AA/DIPEA Solution add_sol Add Solution to Resin drain1->add_sol prep_aa->add_sol react Agitate for 1-4 hours add_sol->react drain2 Drain Reaction Mixture react->drain2 cap Cap with DCM/MeOH/DIPEA drain2->cap wash Wash Sequentially cap->wash dry Dry Under Vacuum wash->dry loading_det Determine Loading (Fmoc Assay) dry->loading_det end end loading_det->end Proceed to Synthesis

Caption: Workflow for loading the first amino acid onto MBHCl resin.

Chemical Reaction Pathway

reaction_pathway resin Resin-Ph(p-Me)-CH-Cl product Resin-Ph(p-Me)-CH-OOC-CHR-NH-Fmoc resin->product fmoc_aa Fmoc-NH-CHR-COOH + DIPEA intermediate [Fmoc-NH-CHR-COO⁻] fmoc_aa->intermediate Deprotonation intermediate->product SN2 Attack byproduct DIPEA·HCl

References

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis of Peptide Amides using 4-Methylbenzhydrylamine (MBHA) Type Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical biology and drug discovery, enabling the systematic construction of peptides by sequentially adding amino acids to a growing chain covalently linked to an insoluble resin support.[1] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent method for SPPS, prized for its use of a base-labile Nα-amino protecting group, which allows for orthogonal, milder deprotection conditions compared to the Boc/Benzyl approach.[1][2] This preserves acid-labile side-chain protecting groups until the final cleavage step.[1]

Many biologically active peptides possess a C-terminal amide, a modification that often enhances stability against exopeptidases and can be crucial for biological function.[3] The synthesis of such peptides requires a specialized solid support that yields an amide upon cleavage. Resins based on a benzhydrylamine linker are designed for this purpose.[4]

It is critical to distinguish between traditional 4-methylbenzhydrylamine (MBHA) resin and modern, more acid-labile variants like Rink Amide-MBHA resin.[5][6] Traditional MBHA resins are robust and require harsh acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[5][7] These conditions are generally incompatible with the acid-sensitive side-chain protecting groups used in Fmoc-SPPS. Consequently, modern Fmoc-compatible resins, such as Rink Amide-MBHA, incorporate linkers designed to be cleaved under milder conditions, typically with trifluoroacetic acid (TFA).[3][6] These resins are ideal for producing peptide amides using the Fmoc strategy.[8][9]

This document provides a detailed protocol for the synthesis of C-terminal peptide amides using the Fmoc strategy on a TFA-labile 4-methylbenzhydrylamine type resin (e.g., Rink Amide-MBHA).

Overall Workflow of Fmoc-SPPS for Peptide Amides

The synthesis is a cyclical process involving the swelling of the resin, followed by iterative cycles of Nα-Fmoc deprotection and amino acid coupling to elongate the peptide chain. The process concludes with the cleavage of the completed peptide from the resin and simultaneous removal of side-chain protecting groups.

SPPS_Workflow cluster_cycle Resin 1. Resin Swelling Deprotection1 2. First Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Remove Piperidine Coupling1 3. First Amino Acid Coupling Cycle 4. Elongation Cycle (Repeat n-1 times) Coupling1->Cycle Wash1->Coupling1 FinalDeprotection 5. Final Fmoc Deprotection Cycle->FinalDeprotection Completion of all cycles DeprotectionN a. Fmoc Deprotection Wash2 Wash DeprotectionN->Wash2 Remove Piperidine CouplingN b. Amino Acid Coupling Wash2->CouplingN Wash3 Wash CouplingN->Wash3 Remove Excess Reagents Wash3->DeprotectionN Start Next Cycle Cleavage 6. Cleavage & Side-Chain Deprotection FinalDeprotection->Cleavage Wash & Dry Resin Precipitation 7. Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials and Reagents

Item Purpose Typical Specification
Resin Solid support for peptide synthesisRink Amide-MBHA Resin (100-200 mesh, ~0.5-0.8 mmol/g substitution)
Solvents Resin swelling, washing, reactionsN,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
Fmoc-Amino Acids Building blocks for the peptide chainStandard and non-standard amino acids with acid-labile side-chain protection (e.g., Boc, Trt, Pbf)
Deprotection Reagent Removal of Nα-Fmoc group20% (v/v) Piperidine in DMF[2][10]
Coupling Reagents Activation of amino acid carboxyl groupHBTU, HATU, or HCTU with a tertiary amine base like N,N-Diisopropylethylamine (DIPEA)[11]
Cleavage Cocktail Cleavage from resin & side-chain deprotection95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[2]
Precipitation Solvent Precipitation of crude peptideCold Diethyl Ether
Washing Solvents Removal of reagents and byproductsDMF, DCM, Isopropanol (IPA)
Reaction Vessel Container for synthesisGlass vessel with a sintered glass filter or an automated synthesizer vessel

Experimental Protocols

Resin Preparation and Swelling

Objective: To swell the resin beads to ensure optimal accessibility of reactive sites.

  • Weigh the desired amount of Rink Amide-MBHA resin (based on the synthesis scale) and place it into a reaction vessel.

  • Add DMF (approx. 10-15 mL per gram of resin) to the vessel.

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation (e.g., rocking or bubbling with nitrogen).

  • After swelling, drain the DMF through the vessel filter.

Initial Fmoc Group Removal

Objective: To deprotect the terminal amine on the Rink linker, making it available for coupling the first amino acid.

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.[12]

Amino Acid Coupling Cycle

Objective: To covalently link an activated Fmoc-amino acid to the free amine on the resin. This cycle is repeated for every amino acid in the sequence.

Coupling_Reaction cluster_activation 1. Amino Acid Activation cluster_coupling 2. Peptide Bond Formation FmocAA Fmoc-AA-OH ActivatedAA Fmoc-AA-OBt (Active Ester) FmocAA->ActivatedAA + Activator HBTU / DIPEA PeptideResin Fmoc-AA-NH-Resin ActivatedAA->PeptideResin Coupling ResinNH2 Resin-NH2 ResinNH2->PeptideResin +

Caption: Amino acid activation and coupling to the resin.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.[12]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Nα-Fmoc Deprotection Cycle

Objective: To remove the Fmoc group from the newly added amino acid to expose a new N-terminal amine for the next coupling cycle.

Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction [Intermediate 1] Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Removes acidic proton Beta_Elimination [Intermediate 2] Dibenzofulvene + Free Amine Proton_Abstraction->Beta_Elimination β-Elimination Free_Amine_Peptide H2N-Peptide-Resin Beta_Elimination->Free_Amine_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct Beta_Elimination->DBF_Adduct Trapped by Piperidine

Caption: Mechanism of Fmoc deprotection using piperidine.

  • Add a 20% piperidine in DMF solution to the resin.[10]

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next coupling step.

Repeat steps 3 and 4 for each amino acid in the desired peptide sequence.

Final Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups.

  • After the final amino acid has been coupled, perform one last Fmoc deprotection cycle (Step 4) to leave a free N-terminal amine (unless an N-terminally acetylated peptide is desired).

  • Wash the peptide-resin extensively with DMF, followed by DCM, and dry it thoroughly under a vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard "Reagent K" for peptides containing multiple sensitive residues is effective.[13] For simpler peptides, a basic cocktail can be used. During this process, reactive cationic species are generated, which can be trapped by nucleophilic scavengers added to the TFA.[14]

Cleavage Cocktail Component Volume % Purpose (Scavenger for)
Trifluoroacetic Acid (TFA)94.0%Cleavage agent, removes protecting groups
Phenol2.0%Arg, Cys, Trp, Tyr
Water2.0%Trp (suppresses reattachment)
Thioanisole1.0%Arg, Cys, Met, Trp
1,2-Ethanedithiol (EDT)1.0%Trp (prevents modification)
Alternative Basic Cocktail
Trifluoroacetic Acid (TFA)95.0%Cleavage agent, removes protecting groups
Water2.5%General scavenger
Triisopropylsilane (TIS)2.5%General cation scavenger, protects Trp
  • Add the cleavage cocktail to the dried peptide-resin in a fume hood (approx. 10 mL per 0.1 mmol of peptide).

  • Stir the mixture at room temperature for 2-3 hours.[2]

  • Filter the resin using a sintered glass funnel and collect the filtrate containing the peptide.

  • Wash the resin twice with a small amount of fresh TFA to recover any remaining peptide, and combine the filtrates.[15]

Peptide Precipitation and Purification

Objective: To isolate the crude peptide from the cleavage solution and prepare it for purification.

  • Slowly add the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. This will cause the peptide to precipitate.

  • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice by resuspending it in cold diethyl ether, centrifuging, and decanting to remove residual scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The resulting white powder is the crude peptide, which can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The use of acid-labile 4-methylbenzhydrylamine-type resins, such as Rink Amide-MBHA, provides a reliable and efficient platform for the synthesis of C-terminal peptide amides via the Fmoc solid-phase peptide synthesis strategy.[3] The protocol's success hinges on careful selection of a resin compatible with TFA cleavage, ensuring the integrity of the peptide product. By following the detailed steps for resin preparation, iterative coupling and deprotection, and final cleavage, researchers can successfully synthesize high-purity peptide amides for a wide range of applications in research, diagnostics, and therapeutic development.

References

Application Notes and Protocols for the Cleavage of the 4-Methylbenzhydryl (Mbh) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methylbenzhydryl (Mbh) group is a valuable acid-labile protecting group, particularly for the side-chain amide functional groups of asparagine (Asn) and glutamine (Gln) in solid-phase peptide synthesis (SPPS). Its removal is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The selection of the appropriate cleavage cocktail, including the choice and concentration of scavengers, is critical to ensure complete deprotection while minimizing side reactions. These application notes provide a comprehensive overview of the cleavage conditions for the Mbh group, detailed experimental protocols, and an explanation of the underlying chemical principles.

Cleavage Conditions for the 4-Methylbenzhydryl (Mbh) Group

The cleavage of the Mbh group is an acid-catalyzed process that results in the formation of a stable 4-methylbenzhydryl cation. This carbocation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of susceptible amino acid residues like tryptophan (Trp), tyrosine (Tyr), and methionine (Met). To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the carbocation.

The following table summarizes various cleavage cocktails and conditions reported for the removal of the Mbh protecting group.

Cleavage Reagent/CocktailComposition (v/v)TemperatureReaction TimeCleavage Efficiency/Notes
TFA-based Cocktails
Reagent K[1]TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Room Temp.2-4 hoursA robust and widely used cocktail for peptides with multiple sensitive residues.
TFA/TIS/WaterTFA/Triisopropylsilane/Water (95:2.5:2.5)Room Temp.2-4 hoursA common general-purpose cleavage cocktail. TIS is an effective scavenger for the Mbh cation.
TFA/WaterTFA/Water (95:5)Room Temp.2-4 hoursSuitable for peptides without sensitive residues like Trp, Met, or Cys.
Reagent B[2]TFA/Phenol/Water/Triisopropylsilane (88:5:5:2)Room Temp.1-2 hoursAn "odorless" alternative to cocktails containing thiols.
Stronger Acid Cocktails
HBF4 in TFA[3]1 M HBF4 in TFA with Thioanisole0°C - Room Temp.30-90 minutesOffers rapid deprotection of acid-labile groups, including Mbh. Cleavage of Mbh from MBHA resin may require 90 minutes at 25°C.

Note: Reaction times can vary depending on the peptide sequence, the position of the Mbh-protected residue, and the scale of the synthesis. For peptides containing multiple Mbh groups or other acid-labile protecting groups, longer reaction times or stronger acidic conditions may be necessary.[4] It is always recommended to perform a small-scale trial cleavage to optimize the conditions for a specific peptide.

Experimental Protocols

Protocol 1: Standard Mbh Cleavage using a TFA-based Cocktail

This protocol describes a general procedure for the cleavage of the Mbh protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing Mbh-protected Asn or Gln

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Reaction vessel with a sintered glass filter

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Place the dry peptide-resin in a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL/g of resin) to remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (10-20 mL/g of resin).

    • Gently agitate the suspension at room temperature for 2-4 hours. The reaction time may need to be optimized based on the specific peptide. For Asn(Mbh) or Gln(Mbh), a reaction time of 4 hours is often recommended.[4]

  • Peptide Precipitation:

    • Filter the cleavage mixture away from the resin into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.

    • Rinse the resin with a small volume of fresh cleavage cocktail and add it to the ether.

    • A white precipitate of the crude peptide should form. If precipitation is slow, the mixture can be stored at -20°C for 30 minutes.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to confirm the complete removal of the Mbh group and to assess the purity of the peptide.

Protocol 2: Rapid Mbh Cleavage using HBF4 in TFA

This protocol is suitable for the rapid deprotection of Mbh and other acid-labile protecting groups. Caution: Tetrafluoroboric acid (HBF4) is a strong acid and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

Materials:

  • Peptide-resin containing Mbh-protected Asn or Gln

  • Tetrafluoroboric acid diethyl ether complex (HBF4•OEt2)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • m-Cresol

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Reaction vessel with a sintered glass filter

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by dissolving thioanisole (10 mmol) in TFA.

    • Carefully add HBF4•OEt2 (10 mmol) to the TFA/thioanisole mixture and adjust the total volume to 10 mL with TFA to obtain a 1 M HBF4 solution.

    • Add m-cresol and EDT as additional scavengers.

  • Cleavage Reaction:

    • Add the freshly prepared HBF4/TFA cleavage cocktail to the dried resin (10-25 mL/g of resin).

    • Agitate the suspension at 0°C for 60 minutes. For peptides on MBHA resin, the cleavage may require 90 minutes at 25°C.[3]

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

  • Analysis:

    • Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection.

Mandatory Visualizations

Cleavage Mechanism of the 4-Methylbenzhydryl (Mbh) Group

The cleavage of the Mbh group from the side chain of asparagine or glutamine is an acid-catalyzed SN1 reaction. The mechanism involves the protonation of the amide nitrogen, followed by the departure of the protonated amide to form a stable, resonance-stabilized 4-methylbenzhydryl carbocation. This carbocation is then trapped by a scavenger.

Caption: Acid-catalyzed cleavage mechanism of the Mbh protecting group.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.)

Experimental Workflow for Mbh Deprotection

The following diagram illustrates a typical workflow for the cleavage of the Mbh protecting group from a peptide synthesized on a solid support.

Mbh_Cleavage_Workflow start Start: Dry Peptide-Resin wash_resin Wash Resin with DCM start->wash_resin dry_resin Dry Resin under N2/Vacuum wash_resin->dry_resin prepare_cocktail Prepare Fresh Cleavage Cocktail dry_resin->prepare_cocktail cleavage Add Cleavage Cocktail and Agitate (2-4h) dry_resin->cleavage prepare_cocktail->cleavage filter_peptide Filter Peptide Solution cleavage->filter_peptide precipitate Precipitate Peptide in Cold Ether filter_peptide->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide analyze Analyze by HPLC/MS dry_peptide->analyze end End: Purified Peptide analyze->end

Caption: Experimental workflow for Mbh group cleavage and peptide isolation.

Conclusion

The successful cleavage of the 4-Methylbenzhydryl protecting group is a critical step in the synthesis of peptides containing asparagine and glutamine. Careful selection of the cleavage cocktail, including the appropriate scavengers, and optimization of the reaction conditions are essential for obtaining a high yield of the desired peptide with minimal side products. The protocols and information provided in these application notes serve as a valuable resource for researchers in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for Custom Peptide Amide Synthesis using 4-Methylbenzhydryl Chloride (MBHA) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of custom peptides for research, therapeutic, and diagnostic applications. The choice of resin and linker is critical as it dictates the C-terminal functionality of the peptide and the conditions required for its final cleavage. The 4-Methylbenzhydryl chloride (MBHA) linker, typically supplied pre-attached to a polystyrene resin (MBHA resin), is a classic and robust solid support for the synthesis of C-terminal peptide amides via the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

The MBHA linker is stable to the moderately acidic conditions of repeated Nα-Boc deprotection (e.g., with trifluoroacetic acid, TFA) but is labile to strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr).[1][2] This graduated acid lability is the foundation of the Boc-SPPS workflow, allowing for the sequential addition of amino acids to the growing peptide chain followed by a final, single-step cleavage and global deprotection.[3] This document provides detailed protocols, quantitative data, and workflow visualizations for the successful synthesis of custom peptide amides using MBHA resin.

Data Presentation

Table 1: Key Reagents and Solvents for Boc-SPPS on MBHA Resin
Reagent/SolventAbbreviationGradePurpose
4-Methylbenzhydrylamine (MBHA) ResinMBHA ResinPeptide Synthesis GradeSolid support for peptide amide synthesis.
DichloromethaneDCMAnhydrous/Peptide SynthesisResin swelling, washing, solvent for deprotection and coupling.
N,N-DimethylformamideDMFAnhydrous/Peptide SynthesisSolvent for coupling reactions.
Trifluoroacetic AcidTFAReagent GradeBoc-deprotection agent.
N,N-DiisopropylethylamineDIEAReagent GradeNeutralization base.
Nα-Boc-protected Amino AcidsBoc-AA-OHPeptide Synthesis GradeBuilding blocks for the peptide chain.
HBTU / HOBt-Peptide GradeCoupling activation reagents.[3]
Anhydrous Hydrogen FluorideHFAnhydrousStrong acid for final cleavage and deprotection.[4]
Trifluoromethanesulfonic AcidTFMSAReagent GradeAlternative strong acid for cleavage.[5]
Anisole, p-Cresol, Thioanisole-Reagent GradeScavengers to trap reactive cations during cleavage.[6]
Diethyl Ether-Anhydrous, ColdPrecipitation of the crude peptide.[4]
Table 2: Standard Boc-SPPS Synthesis Cycle on MBHA Resin
StepReagents and SolventsTypical DurationKey Parameters
1. Resin SwellingDCM30-60 minAllows reagents to access reactive sites.[3]
2. Nα-Boc Deprotection50% TFA in DCM20-30 minPre-wash for 1-2 min, followed by a longer incubation.[1]
3. WashingDCM, Isopropanol (IPA), DMF5-10 minRemoval of TFA and by-products.
4. Neutralization5-10% DIEA in DCM or DMF5-10 minNeutralizes the N-terminal ammonium salt to a free amine.[4]
5. WashingDCM, DMF5-10 minRemoval of excess base.
6. Amino Acid Coupling2-4 eq. Boc-AA-OH, HBTU, DIEA in DMF1-2 hoursMonitored by Kaiser (ninhydrin) test for completion.[3]
7. WashingDMF, DCM5-10 minRemoval of excess coupling reagents and by-products.
Repeat steps 2-7 --For each amino acid in the sequence.
Table 3: Final Cleavage and Deprotection Cocktails for MBHA Resin
Cleavage MethodReagent Composition (v/v)TemperatureDurationNotes
Standard HF 90% HF, 10% Anisole or p-Cresol0 °C1-2 hoursRequires specialized HF-resistant apparatus.[4][6] The reaction can turn magenta for MBHA resins.[7]
Low-High HF 1. Low HF: HF/DMS/p-cresol (25:65:10) 2. High HF: HF/p-cresol (90:10)1. 0 °C 2. 0 °C1. 2 hours 2. 1 hourTwo-step procedure to first remove side-chain protecting groups under milder conditions.[5]
Standard TFMSA TFA/TFMSA/Thioanisole/EDTRoom Temp.90-120 minA common alternative to HF, though still highly corrosive.[5]
HBr/TFA 30% HBr in Acetic Acid, TFA, Pentamethylbenzene, ThioanisoleRoom Temp.60-90 minCan be performed in standard laboratory glassware.[5][8]
Table 4: Typical Peptide Purity Levels and Applications
Purity LevelDescriptionCommon Applications
>70%Crude / DesaltedHigh-throughput screening, non-quantitative antibody blocking.[9]
>85%Semi-quantitativeProduction of polyclonal antibodies, enzyme substrate studies, bioassays.[9]
>95%High PurityIn vitro bioassays, receptor-ligand studies, quantitative proteomics.[9]
>98%Ultra-High PurityIn vivo studies, clinical trials, structural studies (NMR, Crystallography).[9]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle (Manual Synthesis)

This protocol describes a single cycle of amino acid addition. Repeat steps 2-7 for each amino acid in the desired sequence.

  • Resin Preparation and Swelling:

    • Place the desired amount of MBHA resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Add DCM (approx. 10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[3]

    • Drain the solvent by filtration.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).[1]

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly to remove residual TFA. Perform the following washes, agitating for 1 minute for each wash:

      • DCM (3x)

      • IPA (2x)

      • DCM (3x)

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes to neutralize the N-terminal trifluoroacetate salt to the free amine.[4]

    • Drain the neutralization solution.

  • Washing:

    • Wash the resin to remove excess base:

      • DCM (3x)

      • DMF (3x)

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve the next Nα-Boc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[10]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[3]

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin to remove excess reagents:

      • DMF (3x)

      • DCM (3x)

    • The resin is now ready for the next deprotection cycle.

Protocol 2: Final Peptide Cleavage using HF

CAUTION: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-resistant fume hood and apparatus.

  • Preparation:

    • After the final deprotection step, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.

    • Transfer the dried peptide-resin (e.g., up to 1 gram) to the reaction vessel of the HF apparatus.[6]

    • Add a Teflon-coated stir bar and the appropriate scavenger cocktail (e.g., for standard peptides, add 1 mL of p-cresol or anisole).[6][7]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C using a dry ice/methanol bath.

    • Carefully condense anhydrous HF (approx. 9 mL) into the reaction vessel.[6]

    • Stir the mixture at 0 °C for 1-2 hours. The slurry may turn a magenta color.[7] For peptides containing Arg(Tos), the cleavage may require the full 2 hours.[11]

  • Post-Cleavage Work-up:

    • Evaporate the HF under a stream of nitrogen or under vacuum, ensuring it is properly trapped and neutralized.[4][6]

    • Once the HF is removed, wash the resin-peptide mixture with cold, anhydrous diethyl ether to remove the scavengers.

    • Precipitate the crude peptide by adding a larger volume (8-10 fold) of cold diethyl ether.[11]

    • Collect the peptide precipitate by filtration or centrifugation.

    • Wash the precipitate several more times with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable aqueous solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product as a white, fluffy powder.

Visualizations

G Overall Workflow for Custom Peptide Amide Synthesis cluster_prep Preparation cluster_synthesis SPPS Cycles cluster_final Final Steps Resin_Prep MBHA Resin Swelling in DCM Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin_Prep->Deprotection Wash1 Wash Steps Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash2 Wash Steps Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU) Wash3 Wash Steps Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., Anhydrous HF) Wash3->Cleavage Final Amino Acid Coupled Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Peptide Amide Lyophilization->Final_Peptide

Caption: A high-level experimental workflow for peptide amide synthesis.

G Logical Flow of a Single Boc-SPPS Cycle Start Start Cycle Resin-Bound Peptide (Nα-Boc Protected) Deprotect Deprotection TFA removes Boc group N-terminus becomes -NH3+TFA- Start->Deprotect Add 50% TFA Neutralize Neutralization DIEA removes TFA salt N-terminus becomes free -NH2 Deprotect->Neutralize Wash & Add DIEA Couple Coupling Activated Boc-AA-OH reacts with -NH2 Forms new peptide bond Neutralize->Couple Wash & Add Activated AA End End Cycle Elongated Peptide (Nα-Boc Protected) Couple->End Wash

References

Application Notes and Protocols: 4-Methylbenzhydryl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydryl chloride is a valuable reagent in drug discovery and medicinal chemistry, primarily utilized as a key building block for the synthesis of various pharmacologically active compounds. Its benzhydryl moiety is a common structural motif in a number of drug classes, particularly in antihistamines. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates and as a protecting group for amines.

Core Applications

The primary applications of this compound in drug discovery can be categorized as follows:

  • Intermediate in the Synthesis of Piperazine-Based Antihistamines: The 4-methylbenzhydryl group is a key component of several antihistamines. This compound is reacted with piperazine or its derivatives to introduce this bulky, lipophilic group, which is crucial for binding to the histamine H1 receptor.[1][2][3]

  • Synthesis of Biologically Active Analogs: The benzhydrylpiperazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticonvulsant and anticancer properties.[4][5][6] this compound serves as a starting point for creating libraries of such compounds for screening and lead optimization.

  • Protecting Group for Amines: The benzhydryl group, and by extension the 4-methylbenzhydryl group, can be used as a protecting group for amines.[7][8] It renders the amine non-nucleophilic, allowing for chemical transformations on other parts of the molecule. The protection is reversible, typically under acidic conditions or through hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methylbenzhydryl)piperazine Derivative

This protocol describes a general procedure for the N-alkylation of a piperazine derivative with this compound, a common step in the synthesis of antihistamines and other bioactive molecules.[1][2]

Materials:

  • This compound

  • Substituted piperazine (e.g., N-methylpiperazine)

  • Anhydrous solvent (e.g., benzene, toluene, or DMF)

  • Acid scavenger (e.g., triethylamine or potassium carbonate)

  • Sodium iodide (catalyst, optional)[9]

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted piperazine (1.2-2.0 equivalents) and the anhydrous solvent.

  • Add the acid scavenger (1.5-2.5 equivalents). If using potassium carbonate, vigorous stirring is required.

  • If the reaction is slow, a catalytic amount of sodium iodide can be added.[9]

  • Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred piperazine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the solvent and reactants used. For instance, reactions in benzene may be heated on a steam bath for several hours.[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(4-methylbenzhydryl)piperazine derivative.

Protocol 2: Protection of an Amine using this compound

This protocol outlines a general method for the protection of a primary or secondary amine as its N-(4-methylbenzhydryl) derivative.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous, non-protic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine (DIPEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the amine-containing substrate (1.0 equivalent) in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture. The addition may be done in portions or as a solution in the reaction solvent.

  • Stir the reaction at room temperature. Gentle heating may be required for less reactive amines.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting N-(4-methylbenzhydryl) protected amine by column chromatography or recrystallization.

Quantitative Data

The following tables summarize quantitative data for reactions involving benzhydryl-type chlorides and the biological activity of their derivatives.

Table 1: Synthesis of Piperazine Derivatives

Starting Benzhydryl Chloride Reactant Catalyst/Base Solvent Temp (°C) Yield (%) Reference
4-Chlorobenzhydryl chloride Hydroxyethyl piperazine NaI / K₂CO₃ DMF 50 74.7 [9]
4-Chlorobenzhydryl chloride Hydroxyethyl piperazine NaI / Triethylamine DMF 45 78.8 [9]

| 4-Chlorobenzhydryl chloride | N-methylpiperazine | - | Benzene | Steam Bath | 75 |[2] |

Table 2: Biological Activity of Benzhydrylpiperazine Derivatives

Compound Biological Target/Assay Activity (IC₅₀) Reference
Coumarin-based N-benzyl pyridinium derivative (5l) Acetylcholinesterase (AChE) 0.247 µM [10]

| Coumarin-based N-benzyl pyridinium derivative (5l) | Butyrylcholinesterase (BuChE) | 1.68 µM |[10] |

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_synthesis General Synthesis Workflow s1 This compound s4 Reaction Mixture s1->s4 s2 Piperazine Derivative s2->s4 s3 Base / Solvent s3->s4 s5 Workup & Purification s4->s5 Heating s6 Drug Candidate s5->s6

Caption: General workflow for synthesizing drug candidates.

G cluster_protection Amine Protection Strategy p1 Amine Substrate (R-NH2) p3 Protected Amine p1->p3 Base p2 4-Methylbenzhydryl chloride p2->p3 p4 Further Synthesis Steps p3->p4 p5 Deprotection (e.g., H+ or H2/Pd) p4->p5 p6 Final Product p5->p6

Caption: Workflow for an amine protection strategy.

G cluster_pathway Antihistamine Mechanism of Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates Allergic_Response Allergic Response (e.g., inflammation) H1_Receptor->Allergic_Response Signals Antihistamine Drug with 4-Methylbenzhydryl Moiety Antihistamine->H1_Receptor Blocks

Caption: Simplified signaling pathway for H1 antihistamines.

References

Application Notes and Protocols: 4-Methylbenzhydryl Chloride for the Protection of Alcohols and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in the field of drug development, the selective protection and deprotection of functional groups is a critical strategy. The 4-methylbenzhydryl (Mbh) group, introduced via 4-methylbenzhydryl chloride, serves as a valuable protecting group for alcohols and thiols. Its steric bulk and electronic properties offer a unique profile of stability and cleavage conditions, providing an alternative to more common protecting groups like the benzyl (Bn) or trityl (Trt) groups. The Mbh group is generally stable to a range of synthetic conditions and can be removed under specific acidic or oxidative protocols. These application notes provide detailed protocols for the protection and deprotection of alcohols and thiols using this compound, along with a summary of relevant data.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of alcohols and thiols with reagents structurally related to this compound, as direct data for this specific reagent is not extensively available in the literature. These values can be used as a starting point for optimizing the protection and deprotection of specific substrates with the 4-methylbenzhydryl group.

Table 1: Protection of Alcohols with Benzhydryl Halides

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-4-piperidinolBenzhydryl chlorideTributylamine-150-155590[1]
1-Isopropyl-4-piperidinolBenzhydryl chlorideTributylamine-1506High[1]
1-Cyclohexyl-4-piperidinolBenzhydryl bromideTributylamineMethyl isobutyl ketoneReflux4100[1]
1-Benzyl-4-piperidinolBenzhydryl chlorideTributylamine-150-1555High[1]

Table 2: Protection of Thiols (as part of a peptide)

Protected ThiolDeprotection ConditionsTemperature (°C)Time (h)OutcomeReference
Cys(4-methylbenzyl)TFA/DMSO703Quantitative deprotection and oxidation[1]
Cys(t-butyl)TFA/DMSORoom Temp-Rapid deprotection and oxidation[1]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of alcohols and thiols using this compound. Note: These protocols are based on established procedures for similar protecting groups and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Alcohol with this compound

Materials:

  • Alcohol substrate

  • This compound (1.1 eq)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) or a non-nucleophilic base (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the alcohol substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methylbenzhydryl ether.

Protocol 2: Protection of a Thiol with this compound

Materials:

  • Thiol substrate

  • This compound (1.1 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) or another suitable base (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the thiol substrate in anhydrous DMF in a round-bottom flask, add cesium carbonate.

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of this compound in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 4-methylbenzhydryl thioether.

Protocol 3: Deprotection of a 4-Methylbenzhydryl Ether (Acidic Conditions)

Materials:

  • 4-Methylbenzhydryl protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or anisole as a cation scavenger (5-10 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 4-methylbenzhydryl ether in DCM in a round-bottom flask.

  • Add the cation scavenger (TES or anisole) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 10-50% v/v in DCM).

  • Stir the reaction at 0 °C to room temperature, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Protocol 4: Deprotection of a 4-Methylbenzhydryl Thioether (Oxidative Acidic Conditions)

Materials:

  • 4-Methylbenzhydryl protected thiol

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (cold)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 4-methylbenzhydryl protected thiol in a mixture of TFA and DMSO (e.g., 9:1 v/v).

  • Heat the solution to 50-70 °C and monitor the reaction by HPLC or LC-MS. The deprotection and concomitant oxidation to the disulfide typically occurs within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the deprotected product (as a disulfide) by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • If the free thiol is desired, the resulting disulfide can be reduced using a suitable reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under appropriate buffered conditions.

Visualizations

The following diagrams illustrate the protection and deprotection workflows.

ProtectionOfAlcohol cluster_reactants Reactants Alcohol Alcohol (R-OH) ProtectedAlcohol Protected Alcohol (R-O-Mbh) Alcohol->ProtectedAlcohol MbhCl 4-Methylbenzhydryl chloride MbhCl->ProtectedAlcohol Protection Base Base (e.g., DIPEA) Base->ProtectedAlcohol Solvent Solvent (DCM) Solvent->ProtectedAlcohol

Caption: Workflow for the protection of an alcohol using this compound.

ProtectionOfThiol cluster_reactants Reactants Thiol Thiol (R-SH) ProtectedThiol Protected Thiol (R-S-Mbh) Thiol->ProtectedThiol MbhCl 4-Methylbenzhydryl chloride MbhCl->ProtectedThiol Protection Base Base (e.g., Cs₂CO₃) Base->ProtectedThiol Solvent Solvent (DMF) Solvent->ProtectedThiol

Caption: Workflow for the protection of a thiol using this compound.

DeprotectionOfAlcohol cluster_reactants Deprotection Conditions ProtectedAlcohol Protected Alcohol (R-O-Mbh) DeprotectedAlcohol Deprotected Alcohol (R-OH) ProtectedAlcohol->DeprotectedAlcohol Deprotection Acid Acid (TFA) Acid->DeprotectedAlcohol Scavenger Cation Scavenger (e.g., TES) Scavenger->DeprotectedAlcohol Solvent Solvent (DCM) Solvent->DeprotectedAlcohol

Caption: Workflow for the acidic deprotection of a 4-Methylbenzhydryl ether.

DeprotectionOfThiol ProtectedThiol Protected Thiol (R-S-Mbh) Disulfide Disulfide (R-S-S-R) ProtectedThiol->Disulfide Deprotection & Oxidation Reagents TFA/DMSO Reagents->Disulfide Heat Heat (50-70 °C) Heat->Disulfide DeprotectedThiol Deprotected Thiol (R-SH) Disulfide->DeprotectedThiol Reduction Reduction Reduction (optional) (e.g., DTT) Reduction->DeprotectedThiol

References

Step-by-step guide for the synthesis of 4-Methylbenzhydryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Methylbenzhydryl Chloride

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. It serves as a key precursor for the synthesis of various molecules, including antihistamines and other biologically active agents. This document outlines a detailed protocol for the synthesis of this compound from 4-Methylbenzhydrol using thionyl chloride. The procedure is intended for use by trained researchers and scientists in a controlled laboratory setting.

Reaction Scheme

The synthesis involves the conversion of a secondary alcohol, 4-Methylbenzhydrol, to its corresponding alkyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate, which then decomposes to yield the final product, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

Overall Reaction: (4-Methylphenyl)(phenyl)methanol + SOCl₂ → (4-Methylphenyl)(phenyl)methyl chloride + SO₂ + HCl

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Methylbenzhydrol (C₁₄H₁₄O)≥98%e.g., Santa Cruz BiotechnologyStarting material[1][2]
Thionyl chloride (SOCl₂)≥99%e.g., Sigma-AldrichChlorinating agent, handle with extreme care[3]
Dichloromethane (CH₂Cl₂), anhydrous≥99.8%e.g., Sigma-AldrichAnhydrous solvent[4]
Sodium bicarbonate (NaHCO₃)ACS ReagentStandard SupplierFor neutralization wash
Sodium chloride (NaCl)ACS ReagentStandard SupplierFor brine solution
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentStandard SupplierDrying agent
Round-bottom flask (e.g., 250 mL)-Standard SupplierReaction vessel
Reflux condenser-Standard SupplierTo prevent solvent loss
Magnetic stirrer and stir bar-Standard SupplierFor mixing
Dropping funnel-Standard SupplierFor controlled addition of SOCl₂
Ice bath-Standard SupplierFor temperature control
Separatory funnel-Standard SupplierFor extraction/washing
Rotary evaporator-Standard SupplierFor solvent removal[4]
Standard glassware and consumables-Standard SupplierBeakers, graduated cylinders, etc.
Quantitative Data

The following table summarizes the reactant quantities and key physical properties for a typical laboratory-scale synthesis.

CompoundMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeDensity (g/mL)Boiling Point (°C)
4-Methylbenzhydrol198.26[1][2]25.04.96 gN/AN/A
Thionyl chloride118.9737.54.46 g (2.7 mL)1.63179
Dichloromethane84.93-100 mL1.3340
Product:
This compound216.71[5]Theoretical: 25.0Theoretical: 5.42 g1.098[5]313[5]

Experimental Protocol

WARNING: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by personnel trained in synthetic chemistry techniques. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • Place 4.96 g (25.0 mmol) of 4-Methylbenzhydrol into a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar.

    • Add 100 mL of anhydrous dichloromethane to dissolve the starting material.

    • Fit the flask with a reflux condenser and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to prevent moisture from reacting with the thionyl chloride.[3]

  • Reagent Addition:

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add 2.7 mL (37.5 mmol) of thionyl chloride dropwise from the dropping funnel over a period of 15-20 minutes. Vigorous gas evolution (HCl and SO₂) will occur. Maintain a steady, controlled addition rate to prevent the reaction from becoming too vigorous.[6]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 100 mL of water

      • 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution)

      • 100 mL of saturated sodium chloride (brine) solution.[6][7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[7]

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.[4][7] The product can be further purified by vacuum distillation if necessary.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[8][9][10] It causes severe skin burns and eye damage.[10] Always handle in a fume hood with appropriate PPE.[8][11][12] In case of fire, do not use water.[8][9]

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench excess thionyl chloride carefully before disposal.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dissolve 4-Methylbenzhydrol in CH₂Cl₂ cool 2. Cool to 0°C start->cool add 3. Add SOCl₂ (dropwise) cool->add reflux 4. Reflux (1-2 hours) add->reflux quench 5. Quench with Ice reflux->quench extract 6. Wash with H₂O, NaHCO₃, Brine quench->extract dry 7. Dry with MgSO₄ extract->dry evap 8. Evaporate Solvent dry->evap end_node Final Product: 4-Methylbenzhydryl Chloride evap->end_node

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Monitoring Reactions with 4-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Methylbenzhydryl chloride, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate tracking of reaction progress, optimization of yields, and minimization of impurity formation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reactions involving this compound, allowing for the precise measurement of reactants, products, and byproducts over time.

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this analysis.

Sample Preparation:

  • At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (approximately 10-20 µL) from the reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water to stop the reaction.

  • Vortex the mixture thoroughly.

  • If necessary, dilute the quenched sample further with the mobile phase to a suitable concentration (e.g., ~100 µg/mL) to fall within the linear range of the detector.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile/water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Data Analysis: The concentration of this compound and its corresponding product can be determined by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations. The reaction progress can be monitored by plotting the concentration of the reactant and product as a function of time.

Quantitative Data Summary
Time (minutes)This compound Peak AreaProduct Peak Area% Conversion
01,250,00000
30875,000350,00030
60500,000700,00060
90250,000950,00080
12050,0001,100,00096

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or at-line NMR spectroscopy provides real-time structural information and quantitative data on the consumption of this compound and the formation of products without the need for sample workup.[1][2][3]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe. For in-situ monitoring, a specialized flow-NMR setup or simply running the reaction in an NMR tube is effective.[4]

Sample Preparation (In-situ):

  • Prepare the reaction mixture directly in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) within an NMR tube.

  • Add all reactants and catalysts, ensuring thorough mixing.

  • Acquire an initial spectrum (t=0) before initiating the reaction (e.g., by heating or adding a final reagent).

Sample Preparation (At-line):

  • At various time points, withdraw an aliquot from the main reaction vessel.

  • Quench the reaction if necessary and dissolve the aliquot in a deuterated solvent.

Data Acquisition:

  • Acquire ¹H NMR spectra at regular intervals.

  • Key signals to monitor:

    • This compound: Look for the disappearance of the characteristic benzylic proton signal.

    • Product: Monitor the appearance and increase in intensity of new signals corresponding to the product structure.

    • Internal Standard: A non-reactive internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) can be added for accurate quantification.

Data Analysis: The relative concentrations of the reactant and product can be determined by integrating their respective characteristic peaks and normalizing them against the integral of the internal standard.

Quantitative Data Summary
Time (minutes)Integral of this compound (Benzylic H)Integral of Product (Characteristic Signal)Molar Ratio (Product/Reactant)
01.000.000.00
300.680.320.47
600.390.611.56
900.180.824.56
1200.050.9519.00

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for monitoring reactions with this compound, especially for identifying and quantifying volatile components and potential byproducts.[5]

Experimental Protocol

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) should be used.

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture at specified times.

  • Quench the reaction and extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

  • Derivatization may be necessary for non-volatile products to increase their volatility.[6][7]

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Data Analysis: Identify the peaks for this compound and the product based on their retention times and mass spectra. Quantify the components by integrating the peak areas of their total ion chromatograms (TIC) or specific ion chromatograms (SIC) and using an internal standard for calibration.

Quantitative Data Summary
Time (minutes)Peak Area of this compoundPeak Area of ProductRelative Abundance (Product/Reactant)
09,800,00000.00
306,500,0003,100,0000.48
603,200,0006,300,0001.97
901,100,0008,500,0007.73
120200,0009,400,00047.00

Visualizations

ReactionMonitoringWorkflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_data Data Processing Reaction Reaction Vessel (this compound + Reagents) Sampling Aliquot Withdrawal Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC NMR NMR Analysis Quenching->NMR GCMS GC-MS Analysis Quenching->GCMS Data Data Interpretation (% Conversion, Kinetics) HPLC->Data NMR->Data GCMS->Data

Caption: General workflow for monitoring reactions with this compound.

HPLC_Method_Workflow start Start: Reaction Sample prep Sample Preparation (Quench & Dilute) start->prep inject Inject into HPLC System prep->inject separation C18 Reversed-Phase Separation inject->separation detection UV Detection at 225 nm separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Quantification data->analysis end End: Report Results analysis->end

Caption: Detailed workflow for the HPLC analytical method.

Synthesis_Pathway Reactant This compound Product Substituted Product Reactant->Product + Nu- Byproduct Chloride Ion (Cl-) Reactant->Byproduct - Cl- Nucleophile Nucleophile (Nu-)

Caption: Generalized reaction scheme involving this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 4-Methylbenzhydryl chloride, a key intermediate in the production of various active pharmaceutical ingredients (APIs) and other fine chemicals. The protocols outlined below are based on established chemical principles and are designed to be scalable for pilot plant and industrial production.

Synthesis Strategy

The recommended synthetic route for the large-scale production of this compound is a three-step process starting from readily available bulk chemicals. This pathway is selected for its efficiency, scalability, and utilization of well-understood chemical transformations.

  • Step 1: Friedel-Crafts Acylation - Synthesis of 4-Methylbenzophenone from toluene and benzoyl chloride.

  • Step 2: Ketone Reduction - Conversion of 4-Methylbenzophenone to 4-Methylbenzhydrol.

  • Step 3: Chlorination - Transformation of 4-Methylbenzhydrol into the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Molar Ratios for Synthesis of 4-Methylbenzophenone

ReagentMolecular Weight ( g/mol )Molar Ratio
Toluene92.14Solvent/Reactant
Benzoyl Chloride140.571.0
Aluminum Chloride (Anhydrous)133.341.05

Table 2: Reaction Parameters for Synthesis of 4-Methylbenzophenone

ParameterValue
Reaction TemperatureReflux
Reaction Time3 hours
Expected Yield~90%
Purity (after recrystallization)>99%

Table 3: Reagents and Molar Ratios for Reduction of 4-Methylbenzophenone

ReagentMolecular Weight ( g/mol )Molar Ratio
4-Methylbenzophenone196.241.0
Sodium Borohydride37.830.26
Methanol32.04Solvent
0.5 M Sodium Hydroxide40.00Solvent for NaBH4

Table 4: Reaction Parameters for Reduction of 4-Methylbenzophenone

ParameterValue
Reaction Temperature55°C, then reflux
Reaction Time1.5 hours
Expected Yield~95%
Purity (after work-up)>98%

Table 5: Reagents and Molar Ratios for Chlorination of 4-Methylbenzhydrol

ReagentMolecular Weight ( g/mol )Molar Ratio
4-Methylbenzhydrol198.261.0
Thionyl Chloride118.971.2
Anhydrous Toluene92.14Solvent
N,N-Dimethylformamide (DMF)73.09Catalytic

Table 6: Reaction Parameters for Chlorination of 4-Methylbenzhydrol

ParameterValue
Reaction Temperature<40°C
Reaction TimeMonitored to completion
Expected YieldHigh
Purity (after distillation)>97%

Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation

This protocol is adapted from established industrial procedures for Friedel-Crafts acylations.[1]

Materials:

  • Toluene (6000 g)

  • Benzoyl chloride (1000 g, 7.12 mol)

  • Anhydrous aluminum chloride (1000 g, 7.50 mol)

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and addition funnel.

  • Heating and cooling system.

  • Rotary evaporator.

  • Crystallization vessel.

Procedure:

  • Charge the reaction vessel with toluene.

  • With vigorous stirring, add anhydrous aluminum chloride over a period of 20-30 minutes. The temperature will rise.

  • Heat the mixture to reflux.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Maintain the reaction at reflux for an additional 3 hours.

  • Cool the reaction mixture.

  • Slowly and carefully quench the reaction by adding water, followed by concentrated hydrochloric acid.

  • Separate the organic layer, wash it twice with hot water, and then concentrate it on a rotary evaporator.

  • The crude 4-methylbenzophenone can be purified by recrystallization from a suitable solvent like ethanol or a mixture of toluene and heptane to yield a high-purity product.[2]

Step 2: Large-Scale Reduction of 4-Methylbenzophenone to 4-Methylbenzhydrol

This protocol is based on a large-scale procedure for the reduction of benzophenone using sodium borohydride.[3]

Materials:

  • 4-Methylbenzophenone (196 g, 1 mol)

  • Methanol (900 mL)

  • Sodium borohydride (10.0 g, 0.26 mol)

  • 0.5 M Sodium hydroxide solution (25 mL)

  • Toluene (1000 mL)

  • Dilute acetic acid

  • Water

Equipment:

  • 2 L, 3-necked flask with a mechanical stirrer and an addition funnel.

  • Heating mantle.

  • Reduced pressure distillation apparatus.

  • Separatory funnel.

Procedure:

  • In the 3-necked flask, dissolve 4-methylbenzophenone in methanol.

  • Prepare a fresh solution of sodium borohydride in the 0.5 M sodium hydroxide solution and charge it to the addition funnel.

  • Warm the methanolic solution of 4-methylbenzophenone to approximately 35°C.

  • Slowly add the sodium borohydride solution over 1 hour.

  • After the addition is complete, raise the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Remove the methanol under reduced pressure.

  • To the residue, add water and toluene.

  • Adjust the pH to 5-6 with dilute acetic acid.

  • Separate the organic layer and wash it twice with water.

  • Remove the toluene under reduced pressure to obtain pure 4-methylbenzhydrol, which will solidify upon cooling. A yield of approximately 95% is expected.[3]

Step 3: Large-Scale Chlorination of 4-Methylbenzhydrol to this compound

This protocol is based on standard procedures for the conversion of alcohols to chlorides using thionyl chloride.[2] Extreme caution must be exercised when working with thionyl chloride on a large scale.

Materials:

  • 4-Methylbenzhydrol (e.g., 293 mmol scale)

  • Anhydrous toluene

  • Thionyl chloride (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 equivalents)

Equipment:

  • Large, dry, glass-lined reactor equipped with a mechanical stirrer, addition funnel, temperature probe, and a reflux condenser connected to a caustic scrubber.

  • Inert atmosphere (nitrogen or argon) supply.

  • Temperature control system.

Procedure:

  • Ensure all glassware is thoroughly dried to prevent reaction with thionyl chloride.

  • Flush the reactor with an inert atmosphere.

  • Charge the reactor with 4-methylbenzhydrol and anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF.

  • Heat the mixture to 35°C.

  • Slowly add thionyl chloride via the addition funnel, ensuring the internal temperature does not exceed 40°C. Vigorous off-gassing of HCl and SO2 will occur and must be directed to a caustic scrubber.[2]

  • Stir the reaction mixture at 40°C and monitor for completion using a suitable analytical method (e.g., GC or HPLC after quenching a small sample).

  • Once the reaction is complete, the excess thionyl chloride and toluene can be removed by distillation under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is highly reactive with water and liberates HCl. The reaction is exothermic. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn. The reaction should be conducted in a well-ventilated area.

  • Sodium Borohydride Reduction: Sodium borohydride reacts with acidic and protic solvents to produce flammable hydrogen gas. The reaction should be carried out under an inert atmosphere, especially on a large scale.[3]

  • Thionyl Chloride Chlorination: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO2).[4][5] Work must be conducted in a well-ventilated fume hood or a closed reactor system. A caustic scrubber is mandatory for large-scale reactions to neutralize the acidic off-gases.[2] Full protective gear, including a face shield, respiratory protection, and acid-resistant clothing, is essential. An emergency shower and eyewash station must be readily accessible.[6]

Visualizations

Synthesis_Pathway Toluene Toluene Step1 Step 1: Friedel-Crafts Acylation Toluene->Step1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Step1 AlCl3 AlCl₃ AlCl3->Step1 Methylbenzophenone 4-Methylbenzophenone Step1->Methylbenzophenone Step2 Step 2: Reduction Methylbenzophenone->Step2 NaBH4 NaBH₄ NaBH4->Step2 Methylbenzhydrol 4-Methylbenzhydrol Step2->Methylbenzhydrol Step3 Step 3: Chlorination Methylbenzhydrol->Step3 SOCl2 SOCl₂ SOCl2->Step3 FinalProduct 4-Methylbenzhydryl Chloride Step3->FinalProduct

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination start1 Charge Toluene & AlCl₃ react1 Add Benzoyl Chloride & Reflux start1->react1 quench1 Quench with H₂O/HCl react1->quench1 workup1 Separate & Wash Organic Layer quench1->workup1 purify1 Recrystallize workup1->purify1 product1 4-Methylbenzophenone purify1->product1 start2 Dissolve 4-Methyl- benzophenone in MeOH product1->start2 react2 Add NaBH₄ Solution & Heat start2->react2 workup2 Remove MeOH, Add Toluene/H₂O react2->workup2 purify2 Wash & Concentrate workup2->purify2 product2 4-Methylbenzhydrol purify2->product2 start3 Charge 4-Methylbenzhydrol & Toluene (Anhydrous) product2->start3 react3 Add SOCl₂ (Catalytic DMF) <40°C start3->react3 workup3 Monitor to Completion react3->workup3 purify3 Vacuum Distillation workup3->purify3 product3 This compound purify3->product3

References

Application Notes: Synthesis of N-methyl-N'-(4-methylbenzhydryl)piperazine, a Key Intermediate for Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydryl chloride is a valuable reagent in the synthesis of pharmaceutical intermediates, particularly for compounds targeting the histamine H1 receptor. Its benzhydryl moiety is a common pharmacophore in a variety of first and second-generation antihistamines. This application note provides a detailed protocol for the synthesis of N-methyl-N'-(4-methylbenzhydryl)piperazine, a key intermediate in the development of potent H1 receptor antagonists. The protocol is based on established synthetic methodologies for analogous compounds. Additionally, the relevant H1 receptor signaling pathway is illustrated to provide context for the therapeutic application of the synthesized intermediates.

Synthesis of N-methyl-N'-(4-methylbenzhydryl)piperazine

The synthesis of N-methyl-N'-(4-methylbenzhydryl)piperazine is achieved through the nucleophilic substitution of the chlorine atom in this compound by the secondary amine of N-methylpiperazine.

Experimental Protocol

Materials:

  • This compound

  • N-Methylpiperazine

  • Anhydrous Toluene

  • Triethylamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Maleic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (100 mL).

  • Addition of Reagents: To the stirred solution, add N-methylpiperazine (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) as the eluent.

  • Salt Formation (Optional but Recommended for Stability and Handling): Dissolve the purified N-methyl-N'-(4-methylbenzhydryl)piperazine in ethanol. To this solution, add a solution of maleic acid (1.0 eq) in ethanol. The maleate salt will precipitate.

  • Isolation of the Salt: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield N-methyl-N'-(4-methylbenzhydryl)piperazine maleate as a white solid.

Data Presentation
ParameterValue
Reactants
This compound1.0 eq
N-Methylpiperazine1.2 eq
Triethylamine1.5 eq
Reaction Conditions
SolventAnhydrous Toluene
TemperatureReflux (~110°C)
Reaction Time6 hours
Product
Yield (as maleate salt)~85% (based on literature for similar reactions)
AppearanceWhite solid

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 9H, Ar-H), 4.25 (s, 1H, Ar₂CH), 3.30-2.40 (m, 8H, piperazine-H), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 142.1, 138.5, 136.8, 129.2, 128.5, 127.8, 127.1, 75.8, 55.2, 53.1, 46.1, 21.2.

  • Mass Spectrometry (ESI+) m/z: calculated for C₁₉H₂₄N₂ [M+H]⁺ 281.20, found 281.21.

Experimental Workflow

SynthesisWorkflow Reactants Reactants: This compound N-Methylpiperazine Triethylamine Reaction Reaction: Toluene, Reflux (110°C), 6h Reactants->Reaction Workup Aqueous Work-up: NaHCO3, Brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification SaltFormation Salt Formation: Maleic acid, Ethanol Purification->SaltFormation Product Product: N-methyl-N'-(4-methylbenzhydryl)piperazine maleate SaltFormation->Product

Synthesis workflow for N-methyl-N'-(4-methylbenzhydryl)piperazine.

Histamine H1 Receptor Signaling Pathway

N-methyl-N'-(4-methylbenzhydryl)piperazine and its derivatives act as antagonists or inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). By blocking the action of histamine, these compounds prevent the downstream signaling cascade that leads to allergic and inflammatory responses.

When histamine binds to the H1 receptor, it activates the Gq alpha subunit (GNAQ), which in turn stimulates phospholipase C (PLCB). PLCB hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (ITPR) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PRKC), which then phosphorylates various downstream targets, ultimately leading to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve activation. Antagonists like the synthesized intermediate prevent this cascade from occurring.

H1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (HRH1) Histamine->H1R Gq Gq Protein (GNAQ) H1R->Gq activates PLC Phospholipase C (PLCB) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (ITPR) IP3->IP3R binds PKC Protein Kinase C (PRKC) DAG->PKC activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release triggers Ca_release->PKC activates Response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->Response leads to Antagonist N-methyl-N'-(4-methylbenzhydryl)piperazine (Antagonist) Antagonist->H1R blocks

Troubleshooting & Optimization

Technical Support Center: 4-Methylbenzhydryl Chloride Resin Attachment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low yields during the attachment of 4-Methylbenzhydryl chloride (Mbh-Cl) to amine-functionalized resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in this compound attachment to an amine resin?

A low yield in the attachment of this compound to an amine resin, such as aminomethyl polystyrene, is often due to a combination of factors including incomplete reaction, side reactions like over-alkylation of the amine groups on the resin, and steric hindrance.[1][2] In over-alkylation, a single amine site on the resin reacts with two molecules of Mbh-Cl, leading to a non-productive linkage and a reduction in available sites for peptide synthesis.

Q2: How does steric hindrance affect the attachment of Mbh-Cl?

The bulky nature of the 4-Methylbenzhydryl group can sterically hinder its approach to the amine functional groups on the resin.[2][3][4] This is particularly problematic with highly cross-linked resins or when the amine groups are in less accessible regions of the polymer matrix. This steric hindrance can lead to slower reaction rates and incomplete conversions.[2]

Q3: What is "capping" and is it necessary in this procedure?

Capping is the process of blocking unreacted functional groups on the resin after a reaction step to prevent them from participating in subsequent reactions.[5][6][7] If you are experiencing low yields with Mbh-Cl attachment, it is highly recommended to cap any unreacted amine groups with a reagent like acetic anhydride.[5][6][7] This prevents the formation of deletion sequences in subsequent peptide synthesis.[8]

Q4: How can I determine the loading capacity of my newly synthesized Mbh-resin?

Several methods can be used to determine the loading capacity. A common and reliable method is the spectrophotometric determination of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the newly formed benzhydrylamine linker.[9][10] This involves reacting the Mbh-resin with an Fmoc-protected amino acid, followed by cleavage of the Fmoc group with a base like piperidine and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[9][10][11]

Troubleshooting Guide

Problem: Significantly lower than expected resin loading after Mbh-Cl attachment.

This troubleshooting guide will walk you through a systematic approach to diagnose and resolve the issue of low loading capacity.

Diagram: Troubleshooting Workflow for Low Mbh-Cl Loading

troubleshooting_workflow start Low Resin Loading Observed check_reaction_conditions 1. Verify Reaction Conditions start->check_reaction_conditions check_reagents 2. Assess Reagent Quality check_reaction_conditions->check_reagents Conditions Correct note1 Adjust stoichiometry, temperature, time, and solvent. check_reaction_conditions->note1 Incorrect? investigate_side_reactions 3. Investigate Side Reactions check_reagents->investigate_side_reactions Reagents OK note2 Use fresh Mbh-Cl and anhydrous solvents. check_reagents->note2 Degraded? optimize_protocol 4. Optimize Protocol investigate_side_reactions->optimize_protocol Side Reactions Suspected note3 Modify stoichiometry and base. investigate_side_reactions->note3 Over-alkylation? implement_capping Implement Capping of Unreacted Amines optimize_protocol->implement_capping end_goal Achieve Target Resin Loading implement_capping->end_goal

Caption: A decision tree to troubleshoot low resin loading.

Symptom Potential Cause Recommended Action
Low loading with significant unreacted amine groups (positive ninhydrin test) Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing.- Increase reaction time (e.g., to 24 hours).- Increase reaction temperature (e.g., to 50-60 °C), but monitor for side reactions.- Ensure efficient stirring or shaking to keep the resin suspended.
Poor Resin Swelling: The solvent may not be optimal for the resin, limiting accessibility of amine sites.- Use a solvent known to effectively swell polystyrene resins, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[12] A mixture of solvents can also be beneficial.
Steric Hindrance: The bulky Mbh-Cl has difficulty accessing the amine sites on the resin.[2][3]- Consider using a resin with a lower degree of cross-linking.- Employ a less sterically hindered base.
Low loading with a negative or weak ninhydrin test Over-alkylation: Amine sites have reacted with more than one Mbh-Cl molecule, rendering them inactive for further synthesis.- Reduce the equivalents of Mbh-Cl used (e.g., start with a 1:1 stoichiometry relative to the initial amine loading).- Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions.
Hydrolysis of Mbh-Cl: Presence of moisture in the reaction leads to the decomposition of this compound.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Handle Mbh-Cl in a dry environment (e.g., under an inert atmosphere).
Inconsistent loading between batches Variability in Reagents or Resin: Inconsistent quality of Mbh-Cl or variability in the initial loading of the aminomethyl resin.- Use Mbh-Cl from a reliable source and store it under anhydrous conditions.- Titrate the initial loading of the aminomethyl resin before each reaction to ensure accurate stoichiometry.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes a general procedure for the N-alkylation of aminomethyl polystyrene resin with this compound.

Materials:

  • Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB)

  • This compound (Mbh-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Methanol (for washing)

  • Reaction vessel with a sintered glass filter

  • Shaker or overhead stirrer

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in anhydrous DCM or DMF (approximately 10-15 mL per gram of resin) for at least 1 hour in the reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to the initial resin amine loading) in a minimal amount of anhydrous DCM or DMF.

  • Reaction Setup: Drain the swelling solvent from the resin. Add fresh anhydrous DCM or DMF to the resin, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Addition of Mbh-Cl: Slowly add the Mbh-Cl solution to the resin suspension while agitating.

  • Reaction: Seal the reaction vessel and agitate the mixture at room temperature for 12-24 hours.

  • Washing: After the reaction, drain the solvent and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

Diagram: Mbh-Cl Attachment Workflow

attachment_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup resin_swelling 1. Swell Aminomethyl Resin in DCM/DMF reagent_prep 2. Dissolve Mbh-Cl in DCM/DMF reaction_setup 3. Add DIPEA to Resin reagent_prep->reaction_setup add_mbhcl 4. Add Mbh-Cl Solution reaction_setup->add_mbhcl agitate 5. Agitate for 12-24h add_mbhcl->agitate wash_resin 6. Wash Resin (DCM, DMF, MeOH) agitate->wash_resin dry_resin 7. Dry Resin Under Vacuum wash_resin->dry_resin

Caption: Workflow for attaching Mbh-Cl to aminomethyl resin.

Protocol 2: Capping of Unreacted Amines

This protocol is for acetylating any remaining free amine groups on the resin after the Mbh-Cl attachment.

Materials:

  • Mbh-functionalized resin with unreacted amines

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in anhydrous DMF (10-15 mL per gram of resin) for 30 minutes.

  • Capping Solution: Prepare a capping solution of acetic anhydride (10 equivalents relative to the initial resin amine loading) and DIPEA (10 equivalents) in anhydrous DMF.

  • Capping Reaction: Drain the swelling solvent and add the capping solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[7]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the capped resin under vacuum to a constant weight.

Protocol 3: Quantification of Resin Loading via Fmoc-Alanine Attachment and Cleavage

This protocol determines the loading of the newly synthesized Mbh-resin.

Materials:

  • Dry Mbh-resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous DMF

  • 20% Piperidine in DMF (v/v)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Fmoc-Ala-OH Coupling:

    • Swell a known weight of dry Mbh-resin (approx. 20-30 mg) in anhydrous DMF.

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

  • Fmoc Cleavage and Quantification:

    • Accurately weigh about 5 mg of the dried Fmoc-Ala-Mbh-resin into a volumetric flask.

    • Add a known volume of 20% piperidine in DMF (e.g., 5 mL).

    • Agitate for 30 minutes to ensure complete Fmoc cleavage.

    • Dilute an aliquot of the supernatant with DMF to bring the absorbance into the linear range of the spectrophotometer.

    • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

    • Calculate the loading using the Beer-Lambert law (A = εbc), where ε (extinction coefficient) for the adduct is approximately 7800 L mol⁻¹ cm⁻¹.

Loading (mmol/g) = (Absorbance x Dilution Factor) / (7.8 x weight of resin in mg)

References

Technical Support Center: Peptide Synthesis Using 4-Methylbenzhydryl Chloride Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylbenzhydryl (MBH) functionalized resins in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-Methylbenzhydryl chloride in peptide synthesis?

A1: this compound is used to prepare 4-Methylbenzhydrylamine (MBHA) resins. These resins are widely employed in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. The amide linkage is formed between the C-terminal carboxylic acid of the first amino acid and the amine group of the MBHA resin.

Q2: What are the typical cleavage conditions for releasing a peptide from an MBHA resin?

A2: Due to the stability of the linker, cleaving peptides from MBHA resin requires strong acidic conditions.[1] The most common reagent is Trifluoroacetic acid (TFA), often in high concentrations (e.g., 95%).[2] For more resistant peptides or certain protecting groups, harsher reagents like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) may be necessary.[1] Cleavage is typically performed in the presence of "scavengers" to prevent side reactions.[2]

Q3: Why are scavengers necessary during the cleavage of peptides from MBHA resin?

A3: During acid-mediated cleavage, highly reactive carbocations are generated from the cleavage of the linker (the 4-methylbenzhydryl cation) and from the removal of side-chain protecting groups (e.g., tert-butyl cations).[2] These carbocations can attack nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired modifications.[2] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, thus minimizing side reactions.[2]

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during peptide synthesis using MBHA resins.

Problem 1: Alkylation of Sensitive Amino Acid Residues

Symptom: Mass spectrometry analysis of the cleaved peptide shows unexpected mass additions, often corresponding to the addition of a 4-methylbenzhydryl group (+181 Da) or other alkyl groups to sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).

Cause: Electrophilic attack of carbocations, generated from the MBHA linker or side-chain protecting groups during TFA cleavage, on the nucleophilic side chains of sensitive amino acids.[2]

Solutions:

  • Optimize the Scavenger Cocktail: The choice and concentration of scavengers are critical.

    • For Tryptophan-containing peptides: Use scavengers that can effectively protect the indole side chain. A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[3] For peptides also containing other sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT)) may be necessary.[2] The use of 1,3-dimethoxybenzene in the cleavage cocktail has also been shown to prevent linker-derived alkylation.[4]

    • For Cysteine and Methionine-containing peptides: EDT is a particularly effective scavenger for protecting these residues.[2] It helps keep the sulfhydryl group of Cysteine in a reduced state and prevents alkylation of the thioether in Methionine.[5]

  • Use Protecting Groups on Sensitive Residues: For Tryptophan, using a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) can significantly reduce alkylation during cleavage.[2]

Problem 2: Diketopiperazine (DKP) Formation

Symptom: Low yield of the final peptide, especially when the sequence contains Proline or other secondary amino acids at the second or third position from the C-terminus. Analysis of the cleavage solution may show the presence of a cyclic dipeptide.

Cause: Intramolecular cyclization of the N-terminal deprotected dipeptide attached to the resin, leading to the cleavage of the dipeptide from the support. This is often catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.[6]

Solutions:

  • Choice of Resin: While you are using an MBHA resin, for sequences prone to DKP formation, consider using a 2-chlorotrityl chloride resin for the synthesis of the initial dipeptide, as its steric bulk hinders the cyclization reaction.[7][8]

  • Coupling Strategy:

    • Couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptidyl-resin intermediate.[9]

    • Use N-trityl protected amino acids for the second residue. The bulky trityl group can inhibit DKP formation.[9]

  • Optimized Deprotection Conditions: For Fmoc deprotection, using a milder base or a shorter deprotection time for the second amino acid can reduce DKP formation.[6]

Problem 3: Aspartimide Formation

Symptom: The appearance of multiple peaks with the same mass as the target peptide in the HPLC chromatogram, or the presence of impurities with a mass corresponding to the piperidide adduct. This is common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.

Cause: Base-catalyzed intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen, forming a five-membered succinimide ring (aspartimide). This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidide adducts.[10]

Solutions:

  • Use of Sterically Hindered Protecting Groups: Employing a more sterically bulky protecting group on the β-carboxyl group of aspartic acid, such as O-2,4-dichlorobenzyl (ODCB) or O-3,4-dichlorobenzyl (O-3,4-DCB), can reduce the rate of aspartimide formation.

  • Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue C-terminal to the Asp can prevent the cyclization reaction. Dipeptides with N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection are commercially available for this purpose.[10]

  • Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.[10]

Problem 4: Racemization of the C-terminal Amino Acid

Symptom: Presence of a diastereomeric impurity of the final peptide, often co-eluting or closely eluting with the main product peak in chiral HPLC analysis. This is more prevalent for amino acids like Cysteine and Histidine.

Cause: The activation of the carboxylic acid of the first amino acid for coupling to the MBHA resin can lead to the abstraction of the α-proton, resulting in racemization.[11]

Solutions:

  • Milder Activation Methods: Use coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9]

  • Control of Reaction Conditions: Perform the coupling of the first amino acid at a lower temperature and for a shorter duration to minimize the risk of racemization.

  • Use of Pre-loaded Resins: Whenever possible, use commercially available pre-loaded MBHA resins where the first amino acid is already attached under optimized, racemization-free conditions.

Data Presentation

The following table summarizes the effectiveness of different scavenger cocktails in minimizing a common side reaction, S-alkylation of a Cysteine-containing peptide, during TFA cleavage. While this data is not specific to MBHA resin, the principles are directly applicable.

Cleavage Cocktail Composition (v/v/v)Cleavage Time (h)S-Alkylated Byproduct (%)
95% TFA, 2.5% TIS, 2.5% H₂O225
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS210
90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O28
80% TFA, 18% EDT, 1% TIS, 1% H₂O2< 2
Data adapted from a study on side reactions in the SPPS of Cys-containing peptides.[5]

This data clearly demonstrates that increasing the concentration of an effective scavenger like EDT can significantly reduce specific side reactions.[5]

Experimental Protocols

Protocol 1: General Cleavage of a Peptide from MBHA Resin

This protocol is suitable for peptides that do not contain highly sensitive residues like Tryptophan, Methionine, or Cysteine.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.[3]

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. MBHA resins may require longer cleavage times than more acid-labile resins.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[12]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of a Tryptophan-Containing Peptide from MBHA Resin

This protocol incorporates scavengers to protect the tryptophan residue from alkylation.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT.[2]

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

Visualizations

SPPS_Workflow Resin MBHA Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Amino Acid Coupling (AA, Coupling Reagent) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat n-1 times Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect After last AA Repeat->Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection (TFA + Scavengers) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (e.g., HPLC) Precipitate->Purify

Caption: A general workflow for solid-phase peptide synthesis (SPPS) on MBHA resin.

DKP_Formation cluster_resin On Resin cluster_solution Cleaved from Resin Dipeptide_Resin H₂N-AA₂-CO-AA₁-Resin DKP_Formation Intramolecular Cyclization Dipeptide_Resin->DKP_Formation Base (Piperidine) DKP Diketopiperazine (Cyclic Dipeptide) DKP_Formation->DKP Resin HO-AA₁-Resin DKP_Formation->Resin

Caption: Mechanism of diketopiperazine (DKP) formation during SPPS.

Troubleshooting_Workflow Start Unsatisfactory Peptide Synthesis Result Analyze Analyze Crude Product (LC-MS) Start->Analyze Identify Identify Side Product(s) Analyze->Identify Alkylation Alkylation? Identify->Alkylation DKP DKP Formation? Alkylation->DKP No Scavengers Optimize Scavenger Cocktail Alkylation->Scavengers Yes Aspartimide Aspartimide? DKP->Aspartimide No Coupling Modify Coupling/ Deprotection Strategy DKP->Coupling Yes Other Other Issue? Aspartimide->Other No Protecting_Group Use Alternative Protecting Group Aspartimide->Protecting_Group Yes Consult Consult Literature/ Technical Support Other->Consult

Caption: A logical workflow for troubleshooting common side reactions in peptide synthesis.

References

Technical Support Center: 4-Methylbenzhydryl (Mbh) Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete cleavage of the 4-Methylbenzhydryl (Mbh) protecting group.

Troubleshooting Guide: Incomplete Mbh Cleavage

Incomplete removal of the Mbh group from Asparagine (Asn) and Glutamine (Gln) residues is a common hurdle in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Mbh group still attached.

This indicates that the cleavage of the Mbh protecting group is incomplete. The following sections provide potential causes and solutions to address this issue.

Potential Cause 1: Insufficient Acid Lability of the Mbh Group

The 4-Methylbenzhydryl (Mbh) group is known to be less acid-labile compared to other common side-chain protecting groups.[1] Standard cleavage conditions that are effective for other groups may be insufficient for complete Mbh removal.

Solutions:

  • Extend Cleavage Time: A standard 2-hour cleavage may not be sufficient for peptides containing Asn(Mbh) or Gln(Mbh).[1][2] It is recommended to extend the cleavage time to 4 hours or longer.[2][3] To determine the optimal duration, perform a time-course study by taking aliquots at different time points (e.g., 2, 4, 6, and 8 hours), followed by HPLC analysis.

  • Increase TFA Concentration: If the resin was not thoroughly dried before adding the cleavage cocktail, residual solvent can dilute the Trifluoroacetic acid (TFA), reducing its effectiveness.[1] Ensure the peptide-resin is completely dry before cleavage.

  • Utilize Stronger Acidic Reagents: For particularly resistant sequences, consider using a stronger acid cocktail.[4]

    • HBF4 in TFA: A solution of 1 M tetrafluoroboric acid (HBF4) in TFA can be used for rapid and complete deprotection of Mbh groups.[4]

    • TMSBr in TFA: Trimethylsilyl bromide (TMSBr) in TFA is another effective reagent for cleaving acid-labile groups, including Mbh.[3][4]

    • TFMSA: Trifluoromethanesulfonic acid (TFMSA) is a stronger acid than TFA and can be used for difficult cleavages.

Potential Cause 2: Inappropriate Cleavage Cocktail Composition

The composition of the cleavage cocktail, particularly the choice and concentration of scavengers, is critical for efficient Mbh deprotection and to prevent side reactions.[1][5]

Solutions:

  • Optimize Scavenger Composition: During Mbh cleavage, highly reactive benzhydryl cations are generated, which can lead to side reactions like the alkylation of sensitive residues, particularly Tryptophan.[6] Employing an effective scavenger cocktail is crucial.

    • For peptides without sensitive residues: A standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be a starting point, but may require extended cleavage times.[1]

    • For peptides with sensitive residues (e.g., Trp, Met, Cys): A more robust scavenger cocktail is necessary. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a widely used and effective option.[4]

Logical Workflow for Troubleshooting Incomplete Mbh Cleavage

G start Incomplete Mbh Cleavage Detected by HPLC check_time Was cleavage time sufficient? (Standard: 2 hrs) start->check_time extend_time Extend cleavage time to 4-8 hours and monitor by HPLC check_time->extend_time No check_cocktail Is the cleavage cocktail appropriate for the peptide sequence? check_time->check_cocktail Yes success Complete Cleavage Achieved extend_time->success optimize_scavengers Use a robust scavenger mix (e.g., Reagent K) for peptides with sensitive residues check_cocktail->optimize_scavengers No stronger_acid Consider stronger acid reagents: - HBF4 in TFA - TMSBr in TFA - TFMSA check_cocktail->stronger_acid Yes optimize_scavengers->success stronger_acid->success re_evaluate Re-evaluate peptide sequence and synthesis strategy stronger_acid->re_evaluate

Caption: Troubleshooting workflow for incomplete Mbh cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the 4-Methylbenzhydryl (Mbh) group and why is it used?

A1: The 4-Methylbenzhydryl (Mbh) group is a protecting group used for the side-chain amide of Asparagine (Asn) and Glutamine (Gln) in Fmoc-based solid-phase peptide synthesis. It helps to prevent dehydration of the amide side chain during activation, which can lead to the formation of a nitrile byproduct.[6]

Q2: Why is the Mbh group difficult to cleave?

A2: The Mbh group is considered "less acid-labile" compared to many other protecting groups used in SPPS.[1] This means it requires stronger acidic conditions or longer exposure to the cleavage cocktail for complete removal.

Q3: What are the common side reactions associated with Mbh cleavage?

A3: The primary side reaction is the alkylation of nucleophilic amino acid residues, such as Tryptophan, by the 4-methylbenzhydryl cation that is generated during cleavage.[6] This can be minimized by using an effective scavenger cocktail.

Q4: How can I monitor the progress of Mbh cleavage?

A4: The most effective way to monitor the cleavage reaction is by High-Performance Liquid Chromatography (HPLC).[3] By analyzing small aliquots of the cleavage mixture at different time points, you can determine the rate of Mbh removal and identify when the reaction is complete.

Q5: Are there alternatives to the Mbh group for Asn and Gln protection?

A5: Yes, other protecting groups such as the Trityl (Trt) group are also used for Asn and Gln. The choice of protecting group depends on the specific peptide sequence and the overall synthetic strategy.[7]

Data Presentation

Table 1: Comparison of Cleavage Conditions for Mbh and Other Protecting Groups

Protecting GroupAmino Acid(s)Relative Acid LabilityRecommended Cleavage Time (Standard TFA Cocktail)Notes
Mbh Asn, Gln Less Labile ≥ 4 hours [2][3]Prone to causing Trp alkylation. [6]
tBuSer, Thr, Tyr, Asp, GluMore Labile2 hoursGenerally cleaves without issues.
BocLys, Trp(Boc)More Labile2 hoursTrp(Boc) helps prevent side reactions.
Pmc/PbfArgModerately Labile2-4 hoursPbf is generally more labile than Pmc.[7]
TrtAsn, Gln, His, CysVery Labile2 hoursCan be sluggish for N-terminal Asn.[3]

Experimental Protocols

Protocol 1: Extended TFA Cleavage for Mbh-Protected Peptides

This protocol is suitable for peptides containing Asn(Mbh) or Gln(Mbh) without other highly sensitive residues.

Materials:

  • Mbh-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare Cleavage Cocktail: In a separate container, freshly prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 4-8 hours. Monitor the reaction progress by taking small aliquots at 2-hour intervals for HPLC analysis.

  • Peptide Isolation: Once the cleavage is complete, filter the resin and collect the filtrate.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide and decant the ether.

  • Washing: Wash the peptide pellet with cold ether two to three times.

  • Drying: Dry the final peptide pellet under vacuum.

Protocol 2: HPLC Monitoring of Mbh Cleavage

Workflow for HPLC Monitoring:

G start Start Cleavage Reaction aliquot Take an aliquot (e.g., 10 µL) at time 't' start->aliquot quench Quench the aliquot in a known volume of a suitable solvent (e.g., 90% Acetonitrile/Water) aliquot->quench hplc Analyze the quenched sample by RP-HPLC quench->hplc check_completion Is the Mbh-protected peptide peak gone? hplc->check_completion continue_reaction Continue reaction and take next aliquot check_completion->continue_reaction No end_reaction End reaction and proceed to work-up check_completion->end_reaction Yes continue_reaction->aliquot

Caption: Workflow for monitoring Mbh cleavage by HPLC.

Procedure:

  • At designated time points (e.g., t = 0, 2h, 4h, 6h, 8h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of 90% acetonitrile in water) to stop the reaction.

  • Further dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Inject the prepared sample onto the HPLC system.

  • Monitor the disappearance of the starting material (Mbh-protected peptide) and the appearance of the product (deprotected peptide). The two species should have distinct retention times.

  • Continue the cleavage reaction until the peak corresponding to the Mbh-protected peptide is no longer observed.

References

Technical Support Center: Optimizing 4-Methylbenzhydryl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction times and outcomes of coupling reactions involving 4-Methylbenzhydryl chloride.

Frequently Asked Questions (FAQs) - General Issues

Q1: My coupling reaction with this compound is extremely slow or has stalled. What are the primary general causes?

A1: Slow or incomplete reactions are common and can often be attributed to several general factors not specific to one type of coupling reaction:

  • Moisture or Air Contamination: Many coupling reactions, particularly those involving organometallic reagents and palladium catalysts, are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Poor Reagent Quality: The activity of catalysts, ligands, and bases can degrade over time. Use fresh or properly stored reagents. Thionyl chloride, for instance, can degrade if bottles are opened multiple times.[2] Similarly, the purity of the starting material is crucial to avoid side reactions.[2]

  • Inadequate Mixing: In heterogeneous mixtures, poor stirring can limit the interaction between reactants, slowing the reaction rate. Ensure vigorous and efficient stirring.

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.[1][3] If the reaction is sluggish at room temperature, a moderate increase in heat may be necessary. Conversely, excessively high temperatures can lead to reagent decomposition and side product formation.[4]

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly reduced.[3] Consider a different solvent or a co-solvent system to improve solubility.

Troubleshooting Guide: Sluggish Reactions

When encountering a slow reaction, a systematic approach can help identify and resolve the issue. The following workflow provides a logical sequence of steps to diagnose the problem.

TroubleshootingWorkflow start Reaction is Slow / Stalled check_inert 1. Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents 2. Assess Reagent Quality (Catalyst, Ligand, Base, Solvents) check_inert->check_reagents Conditions OK solution Problem Resolved check_inert->solution Issue Found & Fixed (e.g., degas solvent, use dry glassware) check_solubility 3. Check Solubility of Reactants check_reagents->check_solubility Reagents OK check_reagents->solution Issue Found & Fixed (e.g., use fresh catalyst, distill solvent) check_temp 4. Evaluate Reaction Temperature check_solubility->check_temp Solubility OK check_solubility->solution Issue Found & Fixed (e.g., change solvent, add co-solvent) optimize_params 5. Re-evaluate Catalyst/Ligand/Base System check_temp->optimize_params Temperature OK check_temp->solution Issue Found & Fixed (e.g., increase heat moderately, monitor for decomposition) optimize_params->solution New Conditions Successful

Caption: General troubleshooting workflow for slow coupling reactions.

Specific Coupling Reaction Guides

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp³) bonds. However, using secondary alkyl halides like this compound can be challenging compared to aryl halides.

Q2: My Suzuki coupling with this compound is giving low yields and taking a long time. How can I optimize it?

A2: Optimizing the Suzuki reaction for a secondary alkyl chloride involves careful selection of the catalyst, ligand, and base.

  • Catalyst and Ligand: Standard Pd(PPh₃)₄ may not be efficient. Palladium complexes with bulky, electron-rich phosphine ligands are often required. For sterically hindered reagents, Nickel catalysts can sometimes provide higher yields than Palladium catalysts.[5]

  • Base: The choice of base is critical for activating the boronic acid/ester without causing side reactions. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to strong bases like NaOtBu, which can promote elimination side products with secondary halides.

  • Reaction Time & Temperature: Reactions involving alkyl halides, especially chlorides, may require higher temperatures and longer reaction times compared to their aryl counterparts.[6] Monitoring the reaction by TLC or GC-MS is essential to determine the optimal endpoint.[3]

ParameterCondition 1Condition 2Condition 3Outcome / Comment
Catalyst Pd(OAc)₂ / PCy₃Pd₂(dba)₃ / P(t-Bu)₃Ni-Phosphine ComplexPCy₃ is effective for triflates; P(t-Bu)₃ is better for chlorides.[7] Ni catalysts can be superior for sterically hindered partners.[5]
Ligand PCy₃P(t-Bu)₃Various PhosphinesBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₃PO₄K₂CO₃Cs₂CO₃The base activates the boronic acid for transmetalation.[7]
Solvent Toluene / H₂ODioxaneTHFA solvent that dissolves both organic and inorganic reagents is key.
Temperature Room Temp80 °C100 °CAryl chlorides often require elevated temperatures for good conversion.[8]
Typical Time 2 - 6 hours12 - 24 hours>24 hoursReaction times are highly substrate-dependent.[6]

Table 1. Comparative conditions for Suzuki-Miyaura coupling involving challenging substrates.

This protocol can be adapted for this compound by selecting an appropriate catalyst system (e.g., Pd₂(dba)₃/P(t-Bu)₃) and optimizing the temperature.

  • Setup: In an oven-dried flask under an argon atmosphere, add the aryl halide (1.0 equiv), the organoboron reagent (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[9]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water). The mixture should be sparged with argon for 10-15 minutes.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv) and ligand to the mixture.[9]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne. This reaction is typically less common for alkyl chlorides than for bromides or iodides and requires specific conditions.

Q3: I am attempting a Sonogashira coupling with this compound, but the reaction is not proceeding. What are the key optimization parameters?

A3: For non-activated alkyl chlorides, the standard Sonogashira conditions are often ineffective. Key modifications are necessary:

  • Catalyst System: While Palladium is traditional, Nickel-based catalysts have shown high efficiency for coupling non-activated alkyl chlorides under mild conditions.[10]

  • Co-catalyst/Additive: A copper(I) salt (e.g., CuI) is a crucial co-catalyst that forms a copper acetylide intermediate, increasing the reaction rate.[11] For alkyl chlorides, the addition of a halide salt like Sodium Iodide (NaI) can be critical, likely facilitating a Finkelstein-type halide exchange to a more reactive alkyl iodide in situ.[10]

  • Base and Solvent: A strong base like Cs₂CO₃ is often required. A polar aprotic solvent such as DMSO is effective for this transformation.[10]

ParameterAlkyl IodideAlkyl BromideAlkyl Chloride
Catalyst 1 mol% Ni-catalyst[10]1 mol% Ni-catalyst[10]1 mol% Ni-catalyst[10]
Co-Catalyst 5 mol% CuI[10]5 mol% CuI[10]5 mol% CuI[10]
Additive NoneNone0.2 mmol NaI[10]
Base 1.5 mmol Cs₂CO₃[10]1.5 mmol Cs₂CO₃[10]1.5 mmol Cs₂CO₃[10]
Solvent DMSODMSODMSO
Temperature 25 °C40 °C50 °C
Time 4 hours8 hours12 hours

Table 2. Optimized reaction conditions for Nickel-catalyzed Sonogashira coupling of various alkyl halides with terminal alkynes.[10]

  • Setup: To a reaction tube, add the alkyne (1.0 mmol), this compound (1.1 mmol), Cs₂CO₃ (1.5 mmol), CuI (0.05 mmol), NaI (0.2 mmol), and the Nickel catalyst (0.01 mmol).[10]

  • Solvent: Add 2.5 mL of DMSO.[10]

  • Reaction: Seal the tube and stir the mixture at 50 °C for 12 hours.[10]

  • Monitoring & Workup: Monitor progress by GC-MS. Upon completion, the reaction is worked up using standard extraction and purification procedures.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forms a C-N bond between an aryl or alkyl halide and an amine. The choice of ligand is paramount for achieving good reaction times and yields.

Q4: My Buchwald-Hartwig amination with this compound is slow. How can I accelerate it?

A4: The success of the Buchwald-Hartwig amination hinges on the catalytic cycle, where the ligand plays a crucial role in promoting both oxidative addition and reductive elimination.

  • Ligand Selection: First-generation monodentate phosphine ligands are often insufficient. Bidentate phosphine ligands (e.g., BINAP, DPPF) or sterically hindered, bulky alkylphosphine ligands are generally more effective and can lead to higher rates and yields.[12] The choice of ligand often depends on the specific amine nucleophile being used.[13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like K₃PO₄ or Cs₂CO₃ can also be used, especially if the substrate is base-sensitive.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DMF are typically used. The solvent should be able to dissolve the substrates and the inorganic base.[13]

BuchwaldHartwig cluster_reactants Reactants cluster_catalyst Catalyst System R_X 4-Methylbenzhydryl Chloride (R-X) Catalytic_Cycle Catalytic Cycle R_X->Catalytic_Cycle Amine Amine (R'₂NH) Amine->Catalytic_Cycle Base Base (e.g., NaOtBu) Base->Catalytic_Cycle Pd_Source Palladium Source (e.g., Pd₂(dba)₃) Pd_Source->Catalytic_Cycle Ligand Bulky Phosphine Ligand (L) Ligand->Catalytic_Cycle Product Coupled Product (R-NR'₂) Catalytic_Cycle->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precursor, the phosphine ligand, and the base.

  • Reagents: Add the amine, followed by the this compound, and then the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The product is purified via chromatography.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in 4-Methylbenzhydryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Methylbenzhydryl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) concerning the formation of unexpected byproducts during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Presence of Isomeric Impurities

Q1: My final product shows the presence of isomers, primarily 2-methylbenzhydryl chloride and 3-methylbenzhydryl chloride, alongside the desired this compound. What is the likely cause and how can I minimize their formation?

A1: The formation of ortho (2-methyl) and meta (3-methyl) isomers is a known issue in Friedel-Crafts alkylation reactions of toluene. The methyl group of toluene is an ortho, para-directing activator. While the para-substituted product is sterically favored, a significant amount of the ortho-isomer can still be formed. The formation of the meta-isomer is less favorable but can occur, especially at higher temperatures which can lead to thermodynamic product distribution.[1][2][3]

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled product distribution, which often results in a higher para-to-ortho ratio. Running the reaction at 0°C can significantly reduce the formation of the meta isomer.[1]

  • Catalyst Choice: The choice of Lewis acid catalyst can influence isomer distribution. While strong Lewis acids like AlCl₃ are common, exploring milder catalysts might offer better selectivity.

  • Purification: Careful purification by column chromatography or fractional distillation under reduced pressure is often necessary to separate the desired para-isomer from its ortho and meta counterparts.

Reaction Condition Ortho-Isomer (%) Meta-Isomer (%) Para-Isomer (%)
Friedel-Crafts with Toluene at 0°C541729
Friedel-Crafts with Toluene at 25°C36928

Table 1: Isomer distribution in the methylation of toluene at different temperatures, illustrating the influence of temperature on product ratios.[1]

DOT Script for Isomer Formation Pathway:

Isomer_Formation Toluene Toluene Carbocation Benzyl Carbocation Intermediate Toluene->Carbocation Electrophilic Attack BenzylChloride Benzyl Chloride + AlCl₃ Ortho 2-Methylbenzhydryl Chloride Carbocation->Ortho Ortho-attack Meta 3-Methylbenzhydryl Chloride Carbocation->Meta Meta-attack (Minor, Temp. dependent) Para 4-Methylbenzhydryl Chloride (Desired) Carbocation->Para Para-attack (Favored)

Caption: Isomer formation in the Friedel-Crafts alkylation of toluene.

Issue 2: Formation of Polyalkylation Products

Q2: I am observing a significant amount of a higher molecular weight byproduct, likely a di-substituted product. How can I prevent this polyalkylation?

A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial product, this compound, is more reactive than the starting toluene. The benzhydryl group is also an activating group, making the product susceptible to further alkylation. The most common polyalkylation product is di(p-tolyl)methane.

Troubleshooting Steps:

  • Stoichiometry: Use a large excess of toluene relative to benzyl chloride. This increases the probability that the electrophile will react with a toluene molecule rather than the already alkylated product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of polyalkylation.

  • Mode of Addition: Adding the benzyl chloride slowly to the toluene and catalyst mixture can help to maintain a low concentration of the alkylating agent, further disfavoring polyalkylation.

Byproduct Typical Formation Conditions Mitigation Strategy
Di(p-tolyl)methaneEquimolar reactants, high temperatureUse excess toluene, lower temperature
Higher Polyalkylation ProductsProlonged reaction time, high catalyst concentrationShorten reaction time, use stoichiometric catalyst

Table 2: Common polyalkylation byproducts and mitigation strategies.

DOT Script for Polyalkylation Pathway:

Polyalkylation Toluene Toluene Product 4-Methylbenzhydryl Chloride Toluene->Product First Alkylation BenzylChloride Benzyl Chloride + AlCl₃ BenzylChloride->Product Byproduct Di(p-tolyl)methane BenzylChloride->Byproduct Product->Byproduct Second Alkylation (Undesired)

Caption: Reaction pathway showing the formation of a polyalkylation byproduct.

Issue 3: Byproducts from Starting Material Impurities

Q3: My reaction mixture contains benzaldehyde and benzyl alcohol. What is the source of these impurities?

A3: These byproducts often originate from impurities present in the benzyl chloride starting material. Commercial benzyl chloride can contain benzaldehyde and benzyl alcohol. Additionally, hydrolysis of benzyl chloride or the product can lead to the formation of benzyl alcohol.

Troubleshooting Steps:

  • Starting Material Purity: Use freshly distilled or high-purity benzyl chloride.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the chloride compounds.

  • Reaction Work-up: A proper aqueous work-up can help to remove water-soluble impurities like benzyl alcohol.

Impurity Source Analytical Detection
BenzaldehydeImpurity in benzyl chlorideGC-MS, HPLC
Benzyl AlcoholImpurity in benzyl chloride, hydrolysisGC-MS, HPLC
TolueneImpurity in benzyl chlorideGC-MS

Table 3: Common impurities from starting materials.

DOT Script for Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected Byproduct Detected check_isomers Isomeric Impurities? start->check_isomers check_poly High MW Byproducts? check_isomers->check_poly No solution_isomers Optimize Temperature and Catalyst check_isomers->solution_isomers Yes check_impurities Starting Material Impurities? check_poly->check_impurities No solution_poly Use Excess Toluene, Control Addition check_poly->solution_poly Yes solution_impurities Purify Starting Materials, Ensure Anhydrous Conditions check_impurities->solution_impurities Yes end Pure Product check_impurities->end No solution_isomers->end solution_poly->end solution_impurities->end

Caption: A logical workflow for troubleshooting unexpected byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylbenzhydrol

This protocol describes the conversion of 4-methylbenzhydrol to this compound using thionyl chloride.

Materials:

  • 4-Methylbenzhydrol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 4-methylbenzhydrol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Friedel-Crafts Synthesis of this compound

This protocol outlines the synthesis of this compound via the Friedel-Crafts alkylation of toluene with benzyl chloride.

Materials:

  • Toluene (large excess)

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM, as solvent if needed)

  • Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add a large excess of anhydrous toluene (e.g., 5-10 equivalents).

  • Cool the toluene to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq relative to benzyl chloride) to the stirred toluene.

  • In the dropping funnel, prepare a solution of benzyl chloride (1.0 eq) in a small amount of anhydrous toluene or DCM.

  • Add the benzyl chloride solution dropwise to the toluene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 1-2 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess toluene and solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to separate the desired product from unreacted starting materials and higher-boiling byproducts.

References

Technical Support Center: 4-Methylbenzhydryl Chloride (Mbhc) Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Methylbenzhydryl chloride (Mbhc) resin in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address common issues and improve the stability and performance of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Mbhc) resin and what are its primary applications?

A1: this compound (Mbhc) resin is a solid support used in peptide synthesis, particularly for the production of C-terminal peptide acids. It belongs to the family of benzhydryl resins and is characterized by its intermediate acid lability, falling between the highly labile 2-Chlorotrityl chloride (2-CTC) resin and the more robust Wang resin.[1][2] This property makes it suitable for synthesizing both unprotected and protected peptide fragments.

Q2: How does the stability of Mbhc resin compare to other common resins like 2-CTC and Wang resin?

A2: Mbhc resin is slightly more stable than 2-CTC resin, offering a reduced risk of premature peptide cleavage during synthesis.[1][2] However, it is more acid-labile than Wang resin, allowing for milder cleavage conditions.[1][2] This intermediate stability helps in minimizing side reactions such as diketopiperazine (DKP) formation compared to Wang resin.[1][2]

Q3: What are the recommended storage conditions for Mbhc resin to ensure its stability?

A3: To maintain the reactivity and stability of Mbhc resin, it should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Long-term storage at low temperatures (-20°C) is recommended. It is crucial to prevent exposure to moisture, as this can hydrolyze the reactive chloride group to an inactive hydroxyl group. Before use, allow the resin to warm to room temperature before opening the container to avoid condensation.

Q4: What are the key factors that can negatively impact the stability of Mbhc resin during peptide synthesis?

A4: The primary factors affecting the stability of Mbhc resin include:

  • Moisture: Exposure to water can deactivate the resin.

  • Acidic Conditions: While designed for acid-mediated cleavage, prolonged exposure to even mild acids during synthesis can lead to premature cleavage of the peptide.

  • Choice of Solvents: Certain solvents can promote degradation or reduce reaction efficiency.

  • Temperature: Elevated temperatures, especially during coupling reactions, can decrease stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of Mbhc resin.

Issue 1: Low Loading Efficiency of the First Amino Acid

Possible Causes:

  • Resin Inactivation: The reactive chloride sites on the resin may have been hydrolyzed due to exposure to moisture.

  • Incomplete Swelling: Insufficient swelling of the resin in the reaction solvent can limit the accessibility of the reactive sites.

  • Steric Hindrance: The first amino acid may be sterically hindered, making attachment more difficult.

  • Inappropriate Base: The base used for the loading reaction may not be optimal.

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., Dichloromethane - DCM) for resin swelling and loading. Dry solvents over molecular sieves if necessary.

  • Optimize Swelling: Allow the resin to swell in an appropriate solvent (e.g., DCM) for at least 30-60 minutes before adding the amino acid.

  • Use a Non-Nucleophilic Base: Diisopropylethylamine (DIEA) is a commonly used non-nucleophilic base for loading amino acids onto chloride resins.

  • Increase Reaction Time: For sterically hindered amino acids, extending the reaction time may improve loading efficiency.

  • Cap Unreacted Sites: After loading the first amino acid, cap any remaining reactive chloride groups by treating the resin with methanol. This prevents these sites from interfering in subsequent steps.

Issue 2: Premature Cleavage of the Peptide from the Resin

Possible Causes:

  • Acidic Reagents: The use of acidic coupling reagents or additives can lead to gradual cleavage of the peptide-resin linkage.

  • Prolonged Synthesis: In very long synthesis protocols, the cumulative exposure to mildly acidic conditions during coupling steps can result in peptide loss.

Solutions:

  • Neutralize Reagents: Ensure that all reagents and solvents are free from acidic impurities.

  • Minimize Reaction Times: Use the minimum necessary time for coupling and deprotection steps.

  • Choose Appropriate Coupling Reagents: Opt for coupling reagents that do not generate acidic byproducts.

Issue 3: Low Yield or Purity of the Final Peptide after Cleavage

Possible Causes:

  • Incomplete Cleavage: The cleavage cocktail may not be strong enough or the cleavage time may be insufficient to fully release the peptide from the resin.

  • Side Reactions During Cleavage: The carbocation generated during cleavage can react with sensitive amino acid residues (e.g., Trp, Met, Cys), leading to byproducts.

  • Degradation of the Peptide: The strong acidic conditions of the cleavage cocktail can degrade the peptide.

Solutions:

  • Optimize Cleavage Cocktail: Select a cleavage cocktail appropriate for the peptide sequence. For peptides with sensitive residues, include scavengers in the cocktail.

  • Use Scavengers: Scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) are crucial to quench the reactive carbocations formed during cleavage.

  • Control Cleavage Time and Temperature: Perform cleavage at room temperature and for the recommended duration to minimize peptide degradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and stability of Mbhc resin and comparable solid supports.

Table 1: Comparison of Resin Properties

PropertyThis compound (Mbhc) Resin2-Chlorotrityl chloride (2-CTC) ResinWang Resin
Acid Lability IntermediateHighLow
Typical Cleavage Conditions 1-50% TFA in DCM1-5% TFA in DCM or Acetic Acid/TFE/DCM50-95% TFA in DCM
Diketopiperazine (DKP) Formation Lower than Wang Resin[1][2]LowHigher than Mbhc and 2-CTC
Suitability for Protected Fragments YesYesNo

Table 2: Recommended Cleavage Cocktails for Benzhydryl-type Resins

Cleavage Cocktail (Reagent)Composition (v/v)Primary Application
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with sensitive residues (Cys, Met, Trp, Tyr)
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing Arginine
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterGeneral purpose for peptides without sensitive residues
Mild Cleavage 1-5% TFA in DCMCleavage of fully protected peptide fragments

Experimental Protocols

Protocol 1: Loading the First Fmoc-Amino Acid onto Mbhc Resin
  • Resin Swelling: Swell the Mbhc resin (1 g) in anhydrous DCM (10 mL) in a reaction vessel for 30-60 minutes.

  • Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (2 equivalents relative to resin loading) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by DIEA (4 equivalents relative to the amino acid).

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: Add methanol (0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes to cap any unreacted chloride sites.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage of the Peptide from Mbhc Resin
  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) fresh.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether (10 times the volume of the cleavage cocktail).

  • Peptide Collection: A precipitate of the crude peptide should form. Centrifuge the mixture to pellet the peptide.

  • Washing and Drying: Decant the ether, wash the peptide pellet with more cold ether, and dry the peptide under vacuum.

Visualizations

Experimental_Workflow_Loading Resin Mbhc Resin Swell Swell in anhydrous DCM Resin->Swell Load Loading Reaction (2-4 hours) Swell->Load FmocAA Fmoc-Amino Acid + DIEA in DCM FmocAA->Load Cap Cap with Methanol Load->Cap Wash Wash (DCM, DMF, MeOH) Cap->Wash Dry Dry under vacuum Wash->Dry LoadedResin Loaded Resin Dry->LoadedResin

Figure 1. Workflow for loading the first amino acid onto Mbhc resin.

Cleavage_Decision_Tree Start Peptide-Resin Goal Goal of Cleavage? Start->Goal Protected Protected Fragment Goal->Protected Protected Deprotected Fully Deprotected Peptide Goal->Deprotected Deprotected MildCleavage Mild Cleavage (1-5% TFA in DCM) Protected->MildCleavage SensitiveResidues Sensitive Residues (Trp, Met, Cys)? Deprotected->SensitiveResidues FinalProduct1 FinalProduct1 MildCleavage->FinalProduct1 Final Protected Peptide StrongCleavage Strong Cleavage (e.g., 95% TFA + Scavengers) StandardCocktail Standard Cocktail (TFA/TIS/H2O) SensitiveResidues->StandardCocktail No SpecialCocktail Specialized Cocktail (e.g., Reagent K) SensitiveResidues->SpecialCocktail Yes FinalProduct2 FinalProduct2 StandardCocktail->FinalProduct2 SpecialCocktail->FinalProduct2 Final Deprotected Peptide

Figure 2. Decision tree for selecting a cleavage strategy.

References

Technical Support Center: Preventing Racemization During Amino Acid Coupling with 4-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the critical step of coupling amino acids using 4-Methylbenzhydryl chloride and its derivative, 4-Methylbenzhydrylamine (MBHA) resin. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate and optimize your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This results in the conversion of a pure L-amino acid into a mixture of both L- and D-enantiomers. The incorporation of even small amounts of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms of racemization during amino acid coupling?

A2: Racemization during peptide coupling primarily proceeds through two mechanisms:

  • Oxazolone Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. The subsequent nucleophilic attack by the amine can occur from either face of the planar oxazolone ring, yielding a mixture of L- and D-peptides.

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is more common under strongly basic conditions.

Q3: Which amino acids are most susceptible to racemization?

A3: While all chiral amino acids can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization. Other sensitive amino acids include Phenylalanine (Phe) and Serine (Ser).[1]

Q4: How does the choice of coupling reagent influence racemization?

A4: The coupling reagent plays a crucial role in the extent of racemization. Reagents are broadly categorized as carbodiimides, phosphonium salts, and uronium salts. Onium salts like HATU, HCTU, and COMU are generally considered "low-racemization" because they rapidly form active esters that are less prone to racemization.[1] Carbodiimides such as DCC and DIC can lead to significant racemization if used alone, but this can be suppressed by the addition of additives.[2]

Q5: What is the role of the base in racemization?

A5: The base is a critical factor in racemization as it facilitates the abstraction of the alpha-proton in both the oxazolone and direct enolization pathways. Stronger and less sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), tend to increase the rate of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize this side reaction.[1]

Troubleshooting Guides

Issue: High levels of D-isomers detected in the final peptide after coupling the first amino acid to MBHA resin.

This common problem indicates significant racemization during the initial loading of the amino acid onto the solid support. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions High D-Isomer Levels High D-Isomer Levels Coupling_Reagent Inappropriate Coupling Reagent/Additive High D-Isomer Levels->Coupling_Reagent Base_Selection Strong or Unhindered Base High D-Isomer Levels->Base_Selection Temperature Elevated Reaction Temperature High D-Isomer Levels->Temperature Activation_Time Prolonged Pre-activation High D-Isomer Levels->Activation_Time Change_Reagent Switch to DIC/Oxyma or a phosphonium-based reagent (PyBOP, PyAOP) Coupling_Reagent->Change_Reagent Change_Base Use a weaker (NMM) or hindered (Collidine) base Base_Selection->Change_Base Control_Temp Perform coupling at lower temperature (e.g., 0°C) Temperature->Control_Temp Optimize_Time Minimize pre-activation time Activation_Time->Optimize_Time

Troubleshooting workflow for high racemization.

Data Presentation

The selection of coupling reagents and additives is a critical factor in controlling racemization. The following tables provide a summary of quantitative data on the racemization levels observed with different coupling systems. Note: Some of the following data may not be specific to MBHA resin but provides a general trend for racemization in solid-phase peptide synthesis.

Table 1: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents

Coupling Reagent/AdditiveBase% D-Product
DIC/OxymaDIPEA1.8
HATUNMM>10
HBTUDIPEA>10
PyBOPDIPEA>5
EDCI/HOBtDIPEA>5

Data adapted from a study on the synthesis of dipeptides.[3]

Table 2: Racemization of Fmoc-L-Cys(Trt)-OH with Various Coupling Reagents

Coupling Reagent/AdditiveBase% D-Product
DIC/OxymaDIPEA<0.5
HATUNMM>5
HBTUDIPEA>5
PyBOPDIPEA>2
EDCI/HOBtDIPEA>2

Data adapted from a study on the synthesis of dipeptides.[3]

Table 3: General Comparison of Coupling Reagents and their Propensity for Racemization

Coupling Reagent ClassExamplesGeneral Racemization Propensity
Carbodiimides (with additives)DIC/HOBt, DIC/OxymaLow to Moderate
Phosphonium SaltsBOP, PyBOP, PyAOPLow
Uronium/Aminium SaltsHBTU, HATU, HCTU, COMULow

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Loading of the First Amino Acid onto MBHA Resin

This protocol outlines a method for attaching the first Fmoc-protected amino acid to MBHA resin with minimal racemization.

  • Resin Swelling and Neutralization:

    • Swell the MBHA resin in N,N-dimethylformamide (DMF) for at least 1 hour.

    • Wash the resin with DMF (3 x resin volume).

    • Neutralize the resin with a 10% solution of DIPEA in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x resin volume).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (2-3 equivalents relative to resin loading) and an additive such as Oxyma (2-3 equivalents) in a minimal amount of DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the amino acid solution.

    • Allow the pre-activation to proceed for a short period (e.g., 2-5 minutes) at room temperature.

  • Coupling to Resin:

    • Add the activated amino acid solution to the swollen and neutralized MBHA resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive after 4 hours, the coupling can be extended or a second coupling can be performed.

  • Capping of Unreacted Sites (Optional but Recommended):

    • After the coupling is complete, wash the resin with DMF.

    • To block any unreacted amine groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

    • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum.

G Start Start Swell_Neutralize 1. Swell and Neutralize MBHA Resin Start->Swell_Neutralize Activate_AA 2. Activate Fmoc-Amino Acid (DIC/Oxyma) Swell_Neutralize->Activate_AA Couple_to_Resin 3. Couple to Resin Activate_AA->Couple_to_Resin Monitor_Reaction 4. Monitor Reaction (Kaiser Test) Couple_to_Resin->Monitor_Reaction Capping 5. Cap Unreacted Sites Monitor_Reaction->Capping Wash_Dry 6. Wash and Dry Resin Capping->Wash_Dry End End Wash_Dry->End

Workflow for loading the first amino acid onto MBHA resin.

Protocol 2: Quantification of Racemization using Marfey's Method

Marfey's method is a reliable technique for quantifying the extent of racemization by derivatizing the amino acid enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by HPLC analysis.[4][5]

  • Peptide Hydrolysis:

    • Take a small sample of the resin-bound amino acid (or the cleaved peptide).

    • Hydrolyze the peptide bond using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • After hydrolysis, evaporate the HCl under a stream of nitrogen or by lyophilization.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Dissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the sample by reverse-phase HPLC using a C18 column.

    • The L-L and D-L diastereomers will have different retention times and can be quantified by integrating the peak areas. The percentage of the D-isomer can then be calculated.

G Start Start Hydrolysis 1. Peptide Hydrolysis (6M HCl) Start->Hydrolysis Derivatization 2. Derivatization with Marfey's Reagent Hydrolysis->Derivatization HPLC_Analysis 3. RP-HPLC Analysis Derivatization->HPLC_Analysis Quantification 4. Quantification of Diastereomers HPLC_Analysis->Quantification End End Quantification->End

Experimental workflow for racemization analysis using Marfey's method.

References

Technical Support Center: Purification of 4-Methylbenzhydryl Chloride Synthesized Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using 4-Methylbenzhydryl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound?

A1: The primary impurities arise from the cleavage of the 4-methylbenzhydryl (Mbh) group, which is often used as a protecting group. During deprotection, the resulting 4-methylbenzhydryl cation can react with scavengers or other nucleophiles present in the reaction mixture. Common impurities include 4-methylbenzhydrol and 4-methylbenzophenone. The specific impurities and their prevalence will depend on the reaction conditions, particularly the cleavage cocktail used.

Q2: How can I effectively remove 4-methylbenzhydrol from my final product?

A2: 4-methylbenzhydrol is a common, often greasy, byproduct that can complicate purification. A multi-step approach is typically most effective:

  • Aqueous Workup: Begin by performing an aqueous workup to remove any water-soluble impurities.

  • Solvent Trituration/Precipitation: If your product is a solid, triturating or precipitating it from a suitable non-polar solvent like diethyl ether or hexane can be very effective. The non-polar 4-methylbenzhydrol will remain in the solvent, while your more polar product precipitates.

  • Column Chromatography: If the above methods are insufficient, flash column chromatography is a reliable option. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate your product from 4-methylbenzhydrol.

Q3: My product is an amine. What is the best way to purify it after synthesis with this compound?

A3: For amine products, an acid-base extraction is a highly effective initial purification step.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your amine product will be protonated and move to the aqueous layer, while neutral organic impurities like 4-methylbenzhydrol will remain in the organic layer.

  • Separate the aqueous layer and basify it with a base (e.g., 1 M NaOH) to deprotonate your amine, which will likely precipitate or can be extracted back into an organic solvent.

  • Further purification can be achieved by crystallization or column chromatography if necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product co-elutes with a major impurity during column chromatography. The polarity of the product and the impurity are very similar.- Optimize the solvent system: Try a different solvent system with varying polarities and solvent strengths. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system or adding a small amount of a third solvent like triethylamine for basic compounds or acetic acid for acidic compounds. - Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For example, if you are using silica gel, you could try alumina, or for more challenging separations, consider reverse-phase chromatography (C18).
A greasy, non-crystalline solid is obtained after evaporation of the solvent. The crude product is contaminated with a significant amount of 4-methylbenzhydrol or other greasy byproducts.- Perform a solvent trituration: Suspend the crude material in a non-polar solvent in which your product has low solubility but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture). Stir or sonicate the suspension, then filter to isolate your purified solid product. Repeat if necessary.
The product yield is significantly lower after purification. - The product has some solubility in the trituration or crystallization solvent. - The product is not fully eluting from the chromatography column.- For trituration/crystallization: Cool the solvent before filtration to minimize the solubility of your product. Concentrate the filtrate to see if a significant amount of product can be recovered. - For chromatography: After your main product has eluted, flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to ensure all the product has been recovered.
The purified product still shows the presence of 4-methylbenzophenone. The 4-methylbenzhydryl group was oxidized during the reaction or workup.- Chromatography: 4-methylbenzophenone is generally less polar than 4-methylbenzhydrol and many target products. It can typically be separated using silica gel column chromatography with a non-polar to moderately polar eluent system.

Experimental Protocols

Protocol 1: Purification of a Neutral Solid Product by Trituration
  • Transfer the crude product to a flask.

  • Add a minimal amount of a non-polar solvent (e.g., diethyl ether or hexane) in which the product is expected to have low solubility.

  • Stir the suspension vigorously at room temperature for 15-30 minutes. Sonication can also be beneficial.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of the cold non-polar solvent.

  • Dry the purified product under vacuum.

Protocol 2: Purification of an Amine Product by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq) and shake vigorously. Allow the layers to separate.

  • Drain the lower organic layer.

  • Wash the aqueous layer with fresh organic solvent (2 x 25 mL).

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 1 M NaOH (aq) with stirring until the solution is basic (pH > 10, check with pH paper).

  • If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract it into an organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Visualized Workflows

G cluster_0 General Purification Workflow A Crude Product B Aqueous Workup A->B C Assess Product Nature B->C D Solid C->D Is it solid? E Oil / Non-crystalline C->E Is it an oil? F Trituration / Recrystallization D->F G Column Chromatography E->G H Pure Product F->H G->H

Caption: General purification strategy decision tree.

G cluster_1 Acid-Base Extraction for Amine Products A Crude Mixture in Organic Solvent B Extract with 1M HCl (aq) A->B C Aqueous Layer (Protonated Amine) B->C D Organic Layer (Neutral Impurities) B->D E Basify with 1M NaOH (aq) C->E F Pure Amine Product (Precipitate or Extract) E->F

Caption: Workflow for amine purification via extraction.

Technical Support Center: Synthesis of 4-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylbenzhydryl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves a three-step process:

  • Friedel-Crafts Acylation: Toluene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-methylbenzophenone.

  • Reduction: The resulting ketone is reduced to 4-methylbenzhydrol using a reducing agent like sodium borohydride.

  • Chlorination: The alcohol is then chlorinated using a reagent such as thionyl chloride to yield the final product, this compound.

An alternative, more direct route is the Friedel-Crafts alkylation of toluene with benzyl chloride. However, this method is often more prone to side reactions.

Step 1: Friedel-Crafts Acylation of Toluene

Issue: Low or No Yield of 4-Methylbenzophenone
Potential CauseRecommended Solution(s)
Moisture Contamination The Lewis acid catalyst (e.g., anhydrous AlCl₃) is extremely sensitive to moisture and will be deactivated.[1] Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents and assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).[1]
Inactive Catalyst The catalyst may be old or have been improperly stored, leading to deactivation. Use a fresh, unopened container of anhydrous aluminum chloride.[1]
Insufficient Catalyst A stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product.[1] Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. For moderately deactivated substrates, increasing the amount of catalyst can sometimes improve the yield.[1]
Deactivated Aromatic Ring While toluene is an activated ring, the presence of any deactivating impurities can hinder the reaction.[1] Ensure the purity of the toluene starting material.
Sub-optimal Temperature The reaction may be too cold, slowing the rate, or too hot, causing side reactions.[1] The initial addition of reagents is typically done at low temperatures (0-5 °C) to control the exothermic reaction.
Issue: Formation of Isomeric Impurities (2-methylbenzophenone)
Potential CauseRecommended Solution(s)
Reaction Conditions The methyl group of toluene is an ortho, para-director. In Friedel-Crafts acylation, the bulkiness of the acylium-Lewis acid complex sterically hinders attack at the ortho- position, favoring the para-isomer.[1] However, some ortho-isomer is typically formed.
Purification Isomers can often be separated by column chromatography or recrystallization.

Step 2: Reduction of 4-Methylbenzophenone

Issue: Incomplete Reduction or Low Yield of 4-Methylbenzhydrol
Potential CauseRecommended Solution(s)
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. An excess is often employed to ensure complete conversion.[2]
Reaction Time/Temperature Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Hydrolysis of Reducing Agent Sodium borohydride can react with protic solvents like methanol. While these solvents are often used to facilitate the reaction, prolonged reaction times or elevated temperatures can lead to decomposition of the reducing agent.[2]
Issue: Formation of Side Products
Potential CauseRecommended Solution(s)
Over-reduction While less common with sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the aromatic rings or the formation of diphenylmethane.[3] Use a mild reducing agent like NaBH₄ and control the reaction temperature.
Borate Ester Formation During the reaction with sodium borohydride, a borate ester intermediate is formed.[4] This is typically hydrolyzed during the workup step.

Step 3: Chlorination of 4-Methylbenzhydrol

Issue: Low Yield of this compound
Potential CauseRecommended Solution(s)
Incomplete Reaction The reaction with thionyl chloride may require heating to go to completion. Refluxing in a suitable solvent or even neat thionyl chloride might be necessary.[5]
Use of Catalyst Catalytic amounts of dimethylformamide (DMF) can facilitate the chlorination of alcohols with thionyl chloride.[5]
Decomposition of Product Benzhydryl chlorides can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and workup.
Issue: Formation of Side Products
Potential CauseRecommended Solution(s)
Elimination Reaction Benzylic alcohols can be prone to elimination to form stilbene derivatives, especially at higher temperatures.[5] Careful control of the reaction temperature is crucial.
Ether Formation Under certain conditions, particularly with acid catalysis, intermolecular dehydration of the alcohol can lead to the formation of an ether byproduct.[6][7] Using a dedicated chlorinating agent like thionyl chloride under anhydrous conditions minimizes this.
Aromatic Chlorination While less likely with thionyl chloride, other chlorinating agents under certain conditions could lead to chlorination of the aromatic rings.[8]

Alternative Route: Friedel-Crafts Alkylation of Toluene

Issue: Polyalkylation
Potential CauseRecommended Solution(s)
Product is More Reactive than Starting Material The product, 4-methylbenzhydrylbenzene, is more activated towards further alkylation than toluene.[9]
Reactant Ratio Use a large excess of toluene relative to benzyl chloride to favor mono-alkylation. A molar ratio of 10:1 or even 20:1 (toluene:benzyl chloride) is recommended.[9]
Issue: Carbocation Rearrangement
Potential CauseRecommended Solution(s)
Formation of Unstable Carbocation While the benzyl carbocation is relatively stable, rearrangements are a common issue in Friedel-Crafts alkylations.[10][11][12][13][14]
Reaction Conditions Lowering the reaction temperature can sometimes minimize rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound via the three-step route?

A1:

  • Friedel-Crafts Acylation: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride in excess dry toluene and cool in an ice bath. Slowly add benzoyl chloride dropwise. After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude 4-methylbenzophenone by recrystallization or column chromatography.

  • Reduction: Dissolve the 4-methylbenzophenone in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction by the slow addition of water, followed by acidification with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and evaporate the solvent to obtain 4-methylbenzhydrol.

  • Chlorination: In a well-ventilated fume hood, dissolve the 4-methylbenzhydrol in a dry, inert solvent like dichloromethane. Add thionyl chloride (and optionally a catalytic amount of DMF) and stir at room temperature or under reflux until the reaction is complete (monitor by TLC). Carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound. Purification can be achieved by distillation under reduced pressure or column chromatography.

Q2: Why is Friedel-Crafts acylation followed by reduction generally preferred over direct Friedel-Crafts alkylation for synthesizing diarylmethanes?

A2: The acylation-reduction route offers better control and generally higher yields of the desired mono-substituted product.[9] This is because the acyl group introduced during acylation is deactivating, which prevents further substitution (polyacylation) on the aromatic ring.[9] In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and leading to significant amounts of polyalkylated byproducts.[9] Additionally, the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangements, a common problem with the carbocation intermediates in Friedel-Crafts alkylation.[15]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Friedel-Crafts Reaction: Aluminum chloride is corrosive and reacts violently with water. The reaction can be highly exothermic. Hydrogen chloride gas is evolved during the reaction and workup. All operations should be performed in a well-ventilated fume hood.

  • Sodium Borohydride Reduction: Sodium borohydride is flammable and corrosive. It reacts with water and acids to produce flammable hydrogen gas.

  • Thionyl Chloride Chlorination: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. It releases toxic gases (HCl and SO₂) upon reaction. This step must be performed in a fume hood with appropriate personal protective equipment.

Q4: How can I monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of all three reaction steps.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.

Q5: What are some common impurities that might be present in the final this compound product?

A5: Common impurities could include unreacted 4-methylbenzhydrol, the isomeric 2-Methylbenzhydryl chloride, side products from elimination (stilbene derivatives) or ether formation, and residual solvents. If the Friedel-Crafts alkylation route is used, polyalkylated byproducts could also be present.

Experimental Protocols & Data

Table 1: Example Reagent Quantities for Laboratory Scale Synthesis
StepReactant 1Reactant 2Catalyst/Reagent 3Solvent
Acylation Toluene (excess)Benzoyl chloride (1 eq)AlCl₃ (1.1 eq)Toluene
Reduction 4-Methylbenzophenone (1 eq)NaBH₄ (1.5 eq)-Methanol
Chlorination 4-Methylbenzhydrol (1 eq)Thionyl chloride (1.2 eq)Catalytic DMF (optional)Dichloromethane

Note: These are example ratios and may need to be optimized for specific experimental conditions.

Visualizations

SynthesisWorkflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction cluster_chlorination Step 3: Chlorination Toluene Toluene Acylation Friedel-Crafts Acylation Toluene->Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Acylation Methylbenzophenone 4-Methylbenzophenone Acylation->Methylbenzophenone Reduction Reduction (e.g., NaBH4) Methylbenzophenone->Reduction Methylbenzhydrol 4-Methylbenzhydrol Reduction->Methylbenzhydrol Chlorination Chlorination (e.g., SOCl2) Methylbenzhydrol->Chlorination FinalProduct 4-Methylbenzhydryl Chloride Chlorination->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLowYield Start Low or No Product Yield CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckCatalyst Check Catalyst Activity/Amount? CheckMoisture->CheckCatalyst No SolutionMoisture Dry Glassware & Reagents, Use Inert Atmosphere CheckMoisture->SolutionMoisture Yes CheckTemp Check Reaction Temperature? CheckCatalyst->CheckTemp No SolutionCatalyst Use Fresh Catalyst, Ensure Stoichiometric Amount CheckCatalyst->SolutionCatalyst Yes SolutionTemp Optimize Temperature (e.g., initial cooling, then RT) CheckTemp->SolutionTemp Yes/No

Caption: Troubleshooting logic for low product yield.

References

Impact of solvent choice on 4-Methylbenzhydryl chloride reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction efficiency of 4-Methylbenzhydryl chloride.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity and the choice of solvent?

A1: this compound is a secondary benzylic halide. Upon cleavage of the carbon-chlorine bond, it can form a secondary benzylic carbocation. This carbocation is stabilized by resonance through the two aromatic rings, and the methyl group on one of the rings provides additional stabilization through a positive inductive effect. This inherent stability of the carbocation intermediate strongly suggests that reactions with this compound will likely proceed through an SN1 or SN1-like mechanism. The choice of solvent is therefore critical in stabilizing this carbocation intermediate to facilitate the reaction.

Q2: What are the general considerations for selecting a solvent for reactions with this compound?

A2: The ideal solvent for reactions involving this compound should be able to stabilize the benzhydryl carbocation intermediate. Polar solvents are generally preferred. However, the nucleophilicity of the solvent must also be considered. Protic solvents like alcohols can participate in solvolysis, where the solvent itself acts as the nucleophile. Aprotic polar solvents can also be effective as they can solvate the carbocation. The choice ultimately depends on the intended reaction and the nucleophile being used. For instance, in reactions with a specific nucleophile, a less nucleophilic solvent is desirable to avoid competing solvolysis.

Q3: Are there any specific solvents that have been successfully used in reactions with this compound?

A3: Yes, for example, the reaction of this compound with methyl piperazine has been successfully carried out in benzene, a non-polar solvent.[1] This suggests that even less polar solvents can be suitable, likely due to the high reactivity of the substrate and the nucleophile. For related benzhydryl systems, dichloromethane has been noted as a good solvent for generating reactive carbocations, superior to more nucleophilic solvents like acetonitrile.[2]

Q4: What are the primary side reactions to be aware of when working with this compound?

A4: The primary side reactions are often related to the carbocation intermediate. These can include:

  • Solvolysis: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the intended nucleophile, leading to the formation of ethers or alcohols as byproducts.

  • Elimination: Although less common for benzylic systems compared to aliphatic halides, elimination to form an alkene is a possibility, especially in the presence of a strong, non-nucleophilic base.

  • Friedel-Crafts Alkylation: The carbocation intermediate is an electrophile and can react with aromatic rings present in the reaction mixture (including the solvent, if aromatic) in a Friedel-Crafts type reaction.

Data Presentation: Impact of Solvent on Reaction Efficiency

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the expected impact of different solvent classes on reaction efficiency based on general principles of SN1 reactions and data from analogous systems.

Solvent ClassExample SolventsDielectric Constant (Polarity)Expected Reaction Rate (SN1)Potential for Side Reactions (Solvolysis)General Recommendation
Polar Protic Water, Ethanol, MethanolHighHighHighSuitable for solvolysis or when the nucleophile is in large excess.
Polar Aprotic Acetonitrile, DMF, DMSOHighModerate to HighLowGood choice for reactions with specific nucleophiles to minimize solvolysis.
Non-Polar Aprotic Hexane, Toluene, BenzeneLowLowLowGenerally not ideal for promoting SN1 reactions unless the nucleophile is very reactive.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateModerateLowOften a good balance of polarity to support the reaction without significant solvolysis.[2]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) if the base is an amine, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during reactions with this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Issues start Low or No Product Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup_issue Investigate Work-up Procedure start->workup_issue chloride_purity This compound degraded? (Check for discoloration, run NMR) reagent_quality->chloride_purity Substrate nucleophile_issue Nucleophile inactive or impure? reagent_quality->nucleophile_issue Nucleophile solvent_wet Solvent not anhydrous? (Can quench carbocation or nucleophile) reagent_quality->solvent_wet Solvent temp_issue Temperature too low? (May need gentle heating) reaction_conditions->temp_issue Temperature time_issue Reaction time too short? (Monitor by TLC/LC-MS) reaction_conditions->time_issue Time solvent_choice Inappropriate solvent? (Consider polarity and nucleophilicity) reaction_conditions->solvent_choice Solvent product_loss Product lost during extraction? (Check aqueous layers) workup_issue->product_loss Extraction product_degradation Product unstable to acidic/basic wash? workup_issue->product_degradation Washing

Caption: Troubleshooting workflow for low or no product yield.

Troubleshooting_Side_Products start Multiple Products Observed solvolysis Solvolysis Product Detected (e.g., ether or alcohol) start->solvolysis elimination Elimination Product Detected (alkene) start->elimination friedel_crafts Friedel-Crafts Byproduct (alkylation of aromatic ring) start->friedel_crafts solvolysis_cause Cause: Nucleophilic solvent (water, alcohol) solvolysis->solvolysis_cause elimination_cause Cause: Strong, non-nucleophilic base or high temperature elimination->elimination_cause friedel_crafts_cause Cause: Aromatic solvent or nucleophile reacts with carbocation friedel_crafts->friedel_crafts_cause solvolysis_solution Solution: Switch to a non-nucleophilic polar aprotic solvent (e.g., DCM, Acetonitrile). Ensure anhydrous conditions. solvolysis_cause->solvolysis_solution elimination_solution Solution: Use a weaker base. Run reaction at a lower temperature. elimination_cause->elimination_solution friedel_crafts_solution Solution: Use a non-aromatic solvent. Consider protecting aromatic nucleophiles. friedel_crafts_cause->friedel_crafts_solution

Caption: Troubleshooting guide for the formation of side products.

References

Validation & Comparative

A Comparative Analysis of 4-Methylbenzhydryl Chloride and Other Amine Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success in multi-step syntheses. The temporary masking of reactive functional groups, such as amines, is essential to prevent undesired side reactions and ensure the regioselective formation of target molecules. Among the myriad of available amine protecting groups, the 4-Methylbenzhydryl (Mbh) group, introduced via 4-Methylbenzhydryl chloride (Mbh-Cl), offers a distinct profile of acid lability that positions it as a valuable tool in specific synthetic contexts. This guide provides a comprehensive comparison of the Mbh protecting group with other commonly employed amine protecting groups, namely tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz), supported by available data and detailed experimental protocols.

Overview of Amine Protecting Groups

Protecting groups for amines are broadly classified based on their cleavage conditions, which dictates their compatibility with other functional groups and reagents in a synthetic sequence. The concept of orthogonality, where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern synthetic strategy.[1]

The 4-Methylbenzhydryl (Mbh) Group: Properties and Applications

The 4-Methylbenzhydryl (Mbh) group is a member of the trityl and benzhydryl family of protecting groups, which are known for their acid lability. The stability of the corresponding carbocation formed during acid-mediated cleavage is a key determinant of their reactivity. The presence of an electron-donating methyl group on one of the phenyl rings of the benzhydryl moiety enhances the stability of the carbocation intermediate, rendering the Mbh group more susceptible to acid cleavage than the unsubstituted benzhydryl group.

The primary application of the Mbh group has been in solid-phase peptide synthesis (SPPS), where it is employed as a linker to the solid support, forming a 4-methylbenzhydrylamine (MBHA) resin.[2][3] This allows for the synthesis of peptide amides upon cleavage from the resin with strong acids.[2][4] While less common in solution-phase synthesis compared to Boc or Cbz, its unique acid lability can be advantageous in specific scenarios requiring fine-tuning of deprotection conditions.

Comparative Analysis of Protecting Groups

The selection of an appropriate amine protecting group is contingent on several factors, including the stability of the substrate to the protection and deprotection conditions, the orthogonality required in the synthetic route, and the overall efficiency of the synthetic process. The following table summarizes the key characteristics of the Mbh group in comparison to the widely used Boc, Fmoc, and Cbz groups.

Protecting Group Abbreviation Chemical Nature Cleavage Conditions Stability Orthogonality
4-MethylbenzhydrylMbhBenzhydryl etherStrong acids (e.g., TFA, HF, HBr)[2][4]Labile to strong acids; generally stable to base and hydrogenolysis.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.
tert-ButoxycarbonylBocCarbamateStrong acids (e.g., TFA, HCl)[1]Labile to strong acids; stable to base and hydrogenolysis.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.
9-FluorenylmethoxycarbonylFmocCarbamateBase (e.g., Piperidine)[1]Labile to base; stable to acid and hydrogenolysis.Orthogonal to acid-labile (e.g., Boc, Mbh) and hydrogenolysis-labile (e.g., Cbz) groups.
CarboxybenzylCbz (or Z)CarbamateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]Labile to hydrogenolysis; generally stable to mild acid and base.Orthogonal to acid-labile (e.g., Boc, Mbh) and base-labile (e.g., Fmoc) groups.

Data Presentation: A Quantitative Comparison

Direct quantitative comparisons of the Mbh group with other protecting groups in solution-phase synthesis are not extensively documented in the literature. However, its application in solid-phase peptide synthesis provides insights into its relative acid lability. The cleavage of peptides from MBHA resin typically requires strong acids such as neat trifluoroacetic acid (TFA), hydrogen fluoride (HF), or hydrogen bromide (HBr).[2][4] This suggests that the Mbh group is more acid-labile than the Cbz group (which is generally stable to TFA) but may be comparable to or slightly less labile than the Boc group, which is also readily cleaved by TFA.

The increased acid lability of the Mbh group compared to the unsubstituted benzhydryl group is attributed to the electron-donating effect of the methyl substituent, which stabilizes the benzhydrylic carbocation formed during cleavage.

Experimental Protocols

Detailed experimental protocols for the protection of amines with this compound in solution-phase and its subsequent deprotection are not as commonly reported as for other protecting groups. The following protocols are based on general procedures for benzhydrylation and acidic cleavage.

Protocol 1: Protection of a Primary Amine with this compound

Objective: To protect a primary amine with the 4-Methylbenzhydryl group.

Materials:

  • Primary amine

  • This compound (Mbh-Cl)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir.

  • In a separate flask, dissolve this compound (1.0 to 1.2 equivalents) in the anhydrous solvent.

  • Slowly add the solution of this compound to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-(4-Methylbenzhydryl)-protected amine.

Protocol 2: Deprotection of an N-(4-Methylbenzhydryl)-protected Amine

Objective: To remove the 4-Methylbenzhydryl protecting group from a protected amine.

Materials:

  • N-(4-Methylbenzhydryl)-protected amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Scavenger (e.g., triethylsilane or anisole) (optional, to trap the carbocation)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-(4-Methylbenzhydryl)-protected amine (1.0 equivalent) in a suitable solvent such as DCM. For small-scale reactions, neat TFA can also be used.

  • If using a scavenger, add it to the solution (1 to 5 equivalents).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% in DCM, or neat) to the cooled solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Deprotection is usually complete within 1 to 4 hours.

  • Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, cooled saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be further purified by chromatography or crystallization if necessary.

Visualization of Key Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine ProtectedAmine N-(4-Methylbenzhydryl) Amine Amine->ProtectedAmine MbhCl This compound MbhCl->ProtectedAmine Base Base (e.g., TEA, DIPEA) Base->ProtectedAmine ProtectedAmine_dep N-(4-Methylbenzhydryl) Amine FreeAmine Free Amine ProtectedAmine_dep->FreeAmine StrongAcid Strong Acid (e.g., TFA) StrongAcid->FreeAmine

General workflow for amine protection and deprotection.

Orthogonality Mbh Mbh Fmoc Fmoc Mbh->Fmoc Orthogonal Cbz Cbz Mbh->Cbz Orthogonal Boc Boc Boc->Fmoc Orthogonal Boc->Cbz Orthogonal Fmoc->Cbz Orthogonal

Orthogonality relationships of common amine protecting groups.

Conclusion

The 4-Methylbenzhydryl (Mbh) protecting group, while not as ubiquitously employed in solution-phase synthesis as Boc, Fmoc, or Cbz, presents a valuable option for amine protection, particularly when a specific degree of acid lability is required. Its primary use as a linker in solid-phase peptide synthesis for the generation of peptide amides highlights its utility and cleavage characteristics. The increased acid lability compared to the unsubstituted benzhydryl group, due to the electron-donating methyl substituent, allows for its removal under strong acidic conditions, rendering it orthogonal to base-labile and hydrogenolysis-labile protecting groups. For researchers and drug development professionals, a thorough understanding of the properties and cleavage conditions of the Mbh group expands the repertoire of available synthetic strategies, enabling more nuanced and efficient approaches to the synthesis of complex nitrogen-containing molecules. Further quantitative studies on the kinetics of Mbh group cleavage in solution-phase would be beneficial for a more precise comparison with other acid-labile protecting groups.

References

A Head-to-Head Comparison: 4-Methylbenzhydryl Chloride vs. Trityl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the arsenal of amine protecting groups, those based on a triarylmethyl framework are prized for their unique acid-labile nature. This guide provides an objective, data-driven comparison of two such reagents: 4-Methylbenzhydryl chloride (Mbh-Cl) and the more conventional Trityl chloride (Trt-Cl).

The core difference between the 4-Methylbenzhydryl (Mbh) and Trityl (Trt) protecting groups lies in their relative stability to acidic conditions. This distinction dictates their strategic application in multi-step syntheses, particularly where orthogonal protection schemes are required. In essence, the Trityl group is characterized by its high sensitivity to acid, allowing for its removal under very mild conditions. Conversely, the 4-Methylbenzhydryl group exhibits significantly greater stability, necessitating stronger acidic conditions for its cleavage.

Comparative Data: Acid Lability and Deprotection Conditions

The choice between Mbh and Trt fundamentally depends on the desired level of acid stability. The Trityl group is readily cleaved by dilute solutions of acids like trifluoroacetic acid (TFA) or even weaker acids such as formic or acetic acid. This high lability is due to the formation of the resonance-stabilized triphenylmethyl (trityl) carbocation upon cleavage.[1]

The 4-Methylbenzhydryl group, lacking one of the phenyl rings, forms a less stabilized diarylmethyl carbocation. The addition of a methyl group on one of the phenyl rings provides some inductive stabilization, but its overall stability is considerably lower than that of the trityl cation. Consequently, the Mbh group is substantially more robust towards acid. In solid-phase peptide synthesis, where the Mbh group is employed as part of the 4-methylbenzhydrylamine (MBHA) resin, its cleavage requires treatment with very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] Studies on related benzhydryl protecting groups in solution-phase have shown stability to neat TFA at room temperature, with cleavage requiring potent acid systems like 10% triflic acid in TFA.[4]

Protecting GroupReagentTypical Deprotection ConditionsRelative Acid LabilityKey Characteristics
Trityl (Trt) Trityl chloride1-5% TFA in DCM; 80% Acetic Acid; Formic AcidVery HighEasily cleaved under mild acidic conditions. Ideal for late-stage deprotection or when orthogonality with more acid-stable groups is not required.[5]
4-Methylbenzhydryl (Mbh) This compoundAnhydrous HF; TFMSA (for resin cleavage); 10% TfOH in TFA (for related benzhydryl groups)[2][3][4]LowHighly stable to mild and moderate acids. Suitable for protecting amines that must withstand acidic steps, such as Boc-group deprotection.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthetic outcomes. The following are representative protocols for the protection of a primary amine and the subsequent deprotection for both Trityl and 4-Methylbenzhydryl groups in a solution-phase context.

Trityl Group: Protection and Deprotection

Protocol 1: N-Tritylation of a Primary Amine

  • Materials: Primary amine, Trityl chloride (Trt-Cl), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or Pyridine.

  • Procedure:

    • Dissolve the primary amine (1.0 equiv.) in anhydrous DCM.

    • Add triethylamine (1.1 - 1.5 equiv.).

    • To the stirred solution, add Trityl chloride (1.05 - 1.2 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-tritylated amine.[6]

Protocol 2: Acid-Catalyzed Deprotection of an N-Trityl Amine

  • Materials: N-Trityl protected amine, Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Procedure:

    • Dissolve the N-Trityl protected amine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M solution).

    • To the stirred solution, add a solution of 1-5% TFA in DCM dropwise at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure. The byproduct, triphenylmethanol, can be separated from the desired amine by column chromatography.[5]

4-Methylbenzhydryl Group: Protection and Deprotection

Protocol 3: N-(4-Methylbenzhydryl)ation of a Primary Amine (Representative)

  • Materials: Primary amine, this compound (Mbh-Cl), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary amine (1.0 equiv.) in anhydrous DCM.

    • Add triethylamine (1.1 - 1.5 equiv.).

    • Add this compound (1.05 - 1.2 equiv.) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature, monitoring by TLC until the starting amine is consumed.

    • Work-up the reaction as described in Protocol 1 (steps 5-7). The resulting N-(4-methylbenzhydryl) amine is expected to be a stable compound.

Protocol 4: Acid-Catalyzed Deprotection of an N-(4-Methylbenzhydryl) Amine

  • Materials: N-(4-Methylbenzhydryl) protected amine, Trifluoromethanesulfonic acid (TFMSA) or Triflic acid (TfOH), Trifluoroacetic acid (TFA), Anisole or Thioanisole (scavenger).

  • Procedure:

    • Dissolve the N-(4-Methylbenzhydryl) protected amine (1.0 equiv.) in a minimal amount of a co-solvent like DCM if necessary, and then add Trifluoroacetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add a cation scavenger such as anisole or thioanisole (5-10 equiv.).

    • Slowly add Trifluoromethanesulfonic acid or Triflic acid (e.g., a solution of 10% TfOH in TFA) to the stirred solution.[4]

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring carefully by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a cold, stirred solution of saturated aqueous NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualization of Chemical Principles

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_protection Amine Protection Reaction Amine R-NH₂ (Primary Amine) ProtectedAmine R-NH-CAr₃ (Protected Amine) Amine->ProtectedAmine + ProtectingReagent Ar₃C-Cl (Tr-Cl or Mbh-Cl) ProtectingReagent->ProtectedAmine Base Base (e.g., Et₃N) Byproduct Base·HCl Base->Byproduct Reacts with HCl

Figure 1. General workflow for the protection of a primary amine.

G cluster_deprotection Acid-Catalyzed Deprotection Mechanism ProtectedAmine R-NH-CAr₃ ProtonatedAmine R-N⁺H₂-CAr₃ ProtectedAmine->ProtonatedAmine + H⁺ CleavageProducts R-NH₂ + ⁺CAr₃ ProtonatedAmine->CleavageProducts Cleavage Carbocation Ar₃C⁺ (Stabilized Carbocation) FinalAmine R-NH₃⁺ (Protonated Amine)

Figure 2. Deprotection proceeds via a stable carbocation intermediate.

G Title Decision Logic: Trityl vs. Mbh Start Need to protect a primary amine? AcidLabile Will subsequent steps involve acidic conditions? Start->AcidLabile MildAcid Are these mild acids (e.g., TFA for Boc removal)? AcidLabile->MildAcid Yes ConsiderEither Either Trityl or Mbh may be suitable. Consider other factors (cost, ease of removal). AcidLabile->ConsiderEither No UseMbh Choose Mbh (High Acid Stability) MildAcid->UseMbh Yes UseTrityl Choose Trityl (High Acid Lability) MildAcid->UseTrityl No (Need very mild deprotection later)

Figure 3. Logic diagram for selecting between Trityl and Mbh protecting groups.

Conclusion and Strategic Recommendations

The choice between this compound and Trityl chloride is not one of superior versus inferior, but rather a strategic decision based on the demands of the synthetic route.

  • Choose Trityl chloride (Trt-Cl) when you require an amine protecting group that can be removed under very mild acidic conditions. It is ideal for syntheses where acid-sensitive functionalities must be preserved during the final deprotection step, or when the protected amine is installed late in the synthetic sequence.

  • Choose this compound (Mbh-Cl) when you need a robust amine protecting group that can withstand acidic conditions which would readily cleave other groups like Boc. Its high stability makes it an excellent choice for an orthogonal protecting group strategy in complex, multi-step syntheses where differential deprotection is key.

By understanding the fundamental differences in acid lability and leveraging the appropriate experimental conditions, researchers can effectively employ both Mbh and Trt groups to achieve their synthetic goals with greater precision and control.

References

A Comparative Guide: 4-Methylbenzhydryl Chloride-Based Resins vs. Merrifield Resin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of solid support is a critical decision that profoundly influences the efficiency of synthesis, and the yield and purity of the final peptide. This guide provides an objective comparison between the more modern 4-Methylbenzhydryl chloride (MBHCl)-derived resins and the traditional Merrifield resin, supported by experimental data and detailed protocols.

The primary advantage of resins incorporating the 4-methylbenzhydryl linker over the classical Merrifield resin lies in the enhanced acid lability of the peptide-resin linkage. This allows for milder cleavage conditions, which can be crucial for the synthesis of sensitive peptides and for compatibility with modern Fmoc/tBu-based synthetic strategies.

Key Performance Characteristics

The performance of a resin in SPPS is determined by several factors, including the stability of the linker to the conditions of peptide chain elongation and its lability under the final cleavage conditions.

CharacteristicMerrifield ResinThis compound-Based Resins (e.g., MBHA)Advantage of this compound
Linker Type Chloromethylated polystyrene (forms a benzyl ester linkage)Polystyrene functionalized with a 4-methylbenzhydryl moietyThe benzhydryl group increases the stability of the carbocation intermediate formed during acid cleavage, thus increasing acid lability.
Primary Application Boc/Bzl SPPS of peptide acidsBoc/Bzl SPPS of peptide amides (MBHA resin); can be adapted for peptide acids.Versatility in producing peptide amides, which are common in bioactive peptides.
Cleavage Conditions Harsh: Anhydrous HF, TFMSA, or TMSOTf[1][2]Harsh for MBHA (HF, TFMSA), but the linker is inherently more acid-labile than the benzyl ester of Merrifield resin.[3][4]Milder cleavage is possible with modified 4-methylbenzhydryl linkers, preserving sensitive residues.
Compatibility Primarily Boc/Bzl strategy. The benzyl ester linkage is not stable enough for repeated TFA treatments in Fmoc synthesis.[3]Primarily Boc/Bzl strategy for MBHA resin.[3] However, the linker concept is adaptable to Fmoc-compatible resins.The underlying chemistry allows for the design of linkers with tunable acid sensitivity.
Side Reactions Risk of side reactions due to harsh cleavage conditions.[1]The 4-methylbenzhydryl linker can reduce the risk of diketopiperazine formation compared to some other linkers due to steric hindrance.[5][6]Reduced side reactions lead to higher purity of the crude peptide.

Quantitative Data Summary

Direct quantitative comparisons in a single study are scarce; however, data from various sources allow for an assessment of performance.

Table 1: Comparison of Cleavage Conditions and Purity

Resin TypePeptide/Peptoid SynthesizedCleavage CocktailCleavage Time & TempCrude Purity (%)Overall YieldReference
Merrifield Resin Peptide with Tyr(Bzl)Anhydrous HF / Anisole (9:1 v/v)30-60 min, 0-5 °CSequence-dependent, generally requires extensive purification.Moderate to High[1]
MBHA Resin Peptoid (GN-2 Npm9)TFA:TIPS:H₂O (95:2.5:2.5)30 min, RT~38%Not specified[7]
MBHA Resin Peptoid (GN-2 Npm9)TFA:DCM:anisole (49:49:2)30 min, RTHigher than with TFA:TIPS:H₂ONot specified[7]
MBHA Resin Thymosin alpha 1HBr in TFA with scavengersNot specifiedHigh purity after HPLCSuitable for kg scale[8]

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.

Experimental Protocols

Attachment of the First Amino Acid

Protocol 1: Attachment of Boc-Amino Acid to Merrifield Resin (Cesium Salt Method) [9][10][11]

  • Preparation of Cesium Salt:

    • Dissolve the Boc-amino acid (1.0 mmol) in methanol (5 mL) and add water (0.5 mL).

    • Adjust the pH to 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the solution to dryness.

    • Add DMF (2.5 mL) and evaporate to dryness at 45°C. Repeat this step.

  • Attachment to Resin:

    • Swell the Merrifield resin (1.0 g, ~1.0 meq/g) in DMF (6-8 mL) in a reaction vessel.

    • Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution).

    • Shake the mixture at 50°C for 24 hours.

    • Filter the resin and wash it thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).

    • Dry the resin in vacuo to a constant weight.

Protocol 2: Attachment of Boc-Amino Acid to 4-Methylbenzhydrylamine (MBHA) Resin [7]

  • Resin Activation:

    • Suspend the MBHA resin in a 10% (v/v) solution of diisopropylethylamine (DIEA) in DMF (approximately 15 mL per gram of resin).

    • Agitate the suspension for 5 minutes.

    • Filter the resin and wash with DMF (3 x 10 mL per gram of resin).

  • Amino Acid Activation and Coupling:

    • In a separate flask, dissolve the Boc-amino acid (1.5 to 2.5 equivalents relative to the resin substitution) and an equivalent amount of HOBt in a minimal amount of DMF.

    • Add 1.0 equivalent (relative to the amino acid) of DIC to the amino acid/HOBt mixture and let it stand at room temperature for 10 minutes.

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the mixture for 2 to 3 hours at room temperature.

    • Monitor the reaction using the Kaiser test. If the test is positive (indicating free amino groups), cap the unreacted sites with acetic anhydride and pyridine.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry in vacuo.

Cleavage of the Peptide from the Resin

Protocol 3: Cleavage of Peptide from Merrifield Resin (HF Cleavage) [2][12][13]

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Place the peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

  • Add the appropriate scavenger mixture (e.g., 1 mL p-cresol per gram of resin).

  • Secure the reaction vessel, and cool it in a dry ice/methanol bath for at least 5 minutes.

  • Carefully distill approximately 10 mL of anhydrous HF per gram of resin into the reaction vessel, maintaining the temperature between -5°C and 0°C.

  • Stir the mixture at 0°C to 5°C for 30 to 60 minutes.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the peptide by adding cold diethyl ether.

  • Filter the resin and the precipitated peptide, and wash with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

Protocol 4: Cleavage of Peptide from MBHA Resin (TFMSA Cleavage) [4]

Caution: TFMSA is extremely corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Place the dried peptide-resin (250 mg) in a round-bottom flask with a magnetic stir bar.

  • Add scavengers (e.g., 250 µL thioanisole and 150 µL ethanedithiol).

  • Cool the flask to 0°C in an ice bath.

  • Add 2.5 mL of TFA and mix for 5-10 minutes.

  • Slowly add 250 µL of TFMSA dropwise while stirring vigorously to dissipate heat.

  • Allow the reaction to warm to room temperature and stir for 90-120 minutes.

  • Filter the resin and wash it twice with TFA.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation, wash with cold ether, and dry.

Visualizing the Chemistry

The following diagrams illustrate the chemical structures and the cleavage mechanism, highlighting the key differences between the two resin types.

Caption: Chemical structures and cleavage products of Merrifield and MBHA resins.

The increased acid lability of the 4-methylbenzhydryl linker is due to the formation of a more stable secondary benzylic carbocation upon protonation of the amide linkage, which is further stabilized by the electron-donating methyl group. This contrasts with the primary benzylic carbocation intermediate from the Merrifield resin's benzyl ester linkage.

Cleavage_Mechanism cluster_merrifield Merrifield Cleavage cluster_mbha MBHA Cleavage M_Resin Resin-CH₂-O-CO-Peptide M_Protonation Protonation (H⁺) M_Resin->M_Protonation 1. M_Intermediate Resin-CH₂⁺ (Primary Carbocation) M_Protonation->M_Intermediate 2. Cleavage M_Product Peptide-COOH B_Intermediate Resin-CH⁺(Ar) (Secondary Carbocation - More Stable) M_Intermediate->B_Intermediate Less Stable vs. More Stable B_Resin Resin-CH(Ar)-NH-CO-Peptide B_Protonation Protonation (H⁺) B_Resin->B_Protonation 1. B_Protonation->B_Intermediate 2. Cleavage B_Product Peptide-CONH₂

Caption: Simplified cleavage mechanism showing carbocation intermediate stability.

Conclusion

The evolution from Merrifield resin to supports based on the 4-methylbenzhydryl linker reflects the ongoing drive for milder and more efficient methods in solid-phase peptide synthesis. While Merrifield resin remains a viable and cost-effective option for robust peptides synthesized via the Boc/Bzl strategy, this compound-based resins offer significant advantages in terms of linker lability and reduced side reactions. The ability to tune the acid sensitivity of the benzhydryl linker has led to the development of a versatile range of resins suitable for a broader array of synthetic challenges, including the synthesis of sensitive and complex peptides. For researchers prioritizing high purity, compatibility with various synthetic strategies, and the synthesis of peptide amides, 4-methylbenzhydryl-based resins represent a superior choice.

References

A Comparative Guide to the Synthesis of 4-Methylbenzhydryl Chloride: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 4-Methylbenzhydryl chloride is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a detailed comparison of a newly reported synthetic route for this compound with a well-established, traditional method. The comparison includes detailed experimental protocols, quantitative performance data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

Overview of Synthetic Pathways

The synthesis of this compound typically proceeds from the readily available starting material, 4-methylbenzophenone. This ketone is first reduced to the corresponding alcohol, 4-methylbenzhydrol. The crucial step, the conversion of the alcohol to the target chloride, is where different synthetic strategies can be employed. This guide will compare the conventional use of thionyl chloride (SOCl₂) with a more recently developed method using aluminum chloride (AlCl₃) as the chlorinating agent.

Synthetic_Pathway 4-Methylbenzophenone 4-Methylbenzophenone 4-Methylbenzhydrol 4-Methylbenzhydrol 4-Methylbenzophenone->4-Methylbenzhydrol Reduction (e.g., NaBH4) 4-Methylbenzhydryl_chloride_established This compound (Established Route) 4-Methylbenzhydrol->4-Methylbenzhydryl_chloride_established SOCl2 4-Methylbenzhydryl_chloride_new This compound (New Route) 4-Methylbenzhydrol->4-Methylbenzhydryl_chloride_new AlCl3 Established_Route_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Purification start Dissolve 4-methylbenzhydrol in DCM cool Cool to 0 °C start->cool add_socl2 Add Thionyl Chloride dropwise cool->add_socl2 stir Stir at room temperature for 1-3 hours add_socl2->stir monitor Monitor by TLC stir->monitor quench Quench with ice-water monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify New_Route_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Purification start Combine 4-methylbenzhydrol, 1,4-dioxane, and AlCl3 heat Heat at 70 °C for 5 hours start->heat cool Cool to room temperature heat->cool filter Filter cool->filter hydrolyze Add water to hydrolyze excess AlCl3 filter->hydrolyze extract Extract with ethyl acetate hydrolyze->extract dry Dry over Na2CO3 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or recrystallization concentrate->purify

A Comparative Guide to Cleavage Cocktails for 4-Methylbenzhydrylamine (MBHA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cleavage cocktail is a critical step in solid-phase peptide synthesis (SPPS) on 4-Methylbenzhydrylamine (MBHA) resins, directly impacting the yield and purity of the final peptide amide. This guide provides a comparative analysis of commonly used cleavage cocktails, supported by available experimental data, to assist in making an informed decision for your specific research needs.

Overview of Cleavage Cocktails for MBHA Resins

MBHA resins are traditionally used in Boc (tert-butyloxycarbonyl) chemistry and require strong acidic conditions for efficient cleavage of the peptide-resin linkage to yield a C-terminal amide. The most prevalent cleavage reagents include Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), Hydrogen Bromide (HBr) in Trifluoroacetic acid (TFA), and various TFA-based cocktails. The choice of cocktail depends on the peptide sequence, the protecting groups used, and the available laboratory equipment.

Comparative Analysis of Cleavage Cocktail Performance

The following tables summarize the compositions and reported performance of various cleavage cocktails for MBHA resins. It is important to note that a direct comparison of quantitative data across different studies is challenging due to variations in peptide sequences, synthesis protocols, and analytical methods. The data presented here is compiled from various sources to provide a representative overview.

Table 1: Composition of Common Cleavage Cocktails for MBHA Resins

Cleavage CocktailReagentTypical CompositionScavengers & Their Purpose
High HF Hydrogen FluorideHF:Anisole (9:1, v/v) or HF:p-cresol (9:1, v/v)Anisole, p-cresol, thioanisole, dimethyl sulfide (DMS): To trap carbocations generated from protecting groups and the resin linker, preventing side reactions with sensitive residues like Trp and Met.
Low-High HF Hydrogen FluorideLow: HF:DMS:p-cresol (25:65:10, v/v/v); High: HF:p-cresol (9:1, v/v)DMS: Acts as a soft nucleophile to assist in the removal of sulfoxide protecting groups.
TFMSA Trifluoromethanesulfonic acidTFMSA:TFA:m-cresol (1:8:1, v/v/v) or TFMSA:TFA:thioanisolem-cresol, thioanisole: Scavenge carbocations. Thioanisole also aids in the removal of some protecting groups.
HBr/TFA Hydrogen Bromide/TFA33% HBr in Acetic Acid/TFA/Pentamethylbenzene/ThioanisolePentamethylbenzene, Thioanisole: Potent carbocation scavengers.
TFA Cocktail A Trifluoroacetic acidTFA:Triisopropylsilane (TIPS):Water (95:2.5:2.5, v/v/v)TIPS: A very effective carbocation scavenger. Water: Can help to suppress some side reactions.
TFA Cocktail B Trifluoroacetic acidTFA:Dichloromethane (DCM):Anisole (49:49:2, v/v/v)Anisole: A traditional carbocation scavenger. DCM: Used as a co-solvent.

Table 2: Quantitative Performance Data of Cleavage Cocktails on MBHA Resins

Cleavage CocktailModel CompoundCleavage TimeCrude Purity (%)Yield (%)Reference
High HF Amylin (Human)60 min at -5°C-Excellent[1]
TFMSA/TFA/Thioanisole [Gly⁸]-Angiotensin II< 2 hours at 25°C-Quantitative[2]
TFMSA/TFA/Thioanisole Angiotensin II~3 hours at 25°C-Quantitative[2]
HBr/TFA Dusquetide90 min7292[3]
TFA Cocktail A Peptoid 1 (GN-2 Npm₉)30 min~25-[4]
TFA Cocktail B Peptoid 1 (GN-2 Npm₉)30 min~50-[4]

Note: The data for TFA cocktails was obtained from a study on peptoids, which are peptide analogs. While the cleavage chemistry is similar, results may vary for peptides.

Experimental Protocols

Detailed methodologies for the key cleavage procedures are provided below. Safety Precaution: These protocols involve highly corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

High HF Cleavage Protocol
  • Place the dried peptide-resin (1 g) and a magnetic stir bar in the HF cleavage apparatus reaction vessel.

  • Add appropriate scavengers (e.g., 1 mL p-cresol).

  • Cool the reaction vessel in a dry ice/acetone bath for 5 minutes.

  • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with diethyl ether to remove the scavengers.

  • Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration and dry under vacuum.[5][6]

TFMSA Cleavage Protocol
  • Place the dried peptide-resin (250 mg) in a round-bottom flask with a magnetic stir bar.

  • Add scavengers (e.g., 600 µL thioanisole) and 10 mL of TFA.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add TFMSA (e.g., 250 µL) dropwise with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 90-120 minutes.[6][7]

  • Filter the resin and wash it twice with TFA.

  • Combine the filtrates and precipitate the peptide with an 8-10 fold volume of cold diethyl ether.[5]

  • Isolate the peptide by centrifugation or filtration and dry under vacuum.

HBr/TFA Cleavage Protocol
  • Place the dried peptide-resin (250 mg) in a round-bottom flask with a magnetic stir bar.

  • Add scavengers (500 mg pentamethylbenzene and 600 µL thioanisole) and 10 mL of TFA.

  • To this suspension, add 400 µL of 30% HBr in acetic acid.[7]

  • Stir the mixture for 60-90 minutes at room temperature.[7]

  • Filter the resin and wash with TFA.

  • Precipitate the peptide from the combined filtrates using cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration and dry under vacuum.

General TFA Cocktail Cleavage Protocol
  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail (e.g., TFA:TIPS:Water, 95:2.5:2.5).

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the cleavage solution into a collection tube.

  • Wash the resin with additional TFA.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and wash the pellet with cold diethyl ether.

  • Dry the peptide under vacuum.

Visualizing the Cleavage Workflow

The following diagram illustrates the general experimental workflow for cleaving a peptide from an MBHA resin.

Cleavage_Workflow Resin Peptide-MBHA Resin Swell Swell Resin (e.g., in DCM) Resin->Swell Add_Cocktail Add Cleavage Cocktail (e.g., HF, TFMSA, TFA) Swell->Add_Cocktail Cleavage Cleavage Reaction (Stirring at specified temperature and time) Add_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Add cold ether) Filter->Precipitate Filtrate Isolate Isolate Peptide (Centrifuge/Filter) Precipitate->Isolate Dry Dry Peptide (Under vacuum) Isolate->Dry Crude_Peptide Crude Peptide Dry->Crude_Peptide

Caption: General workflow for peptide cleavage from MBHA resin.

Conclusion

The choice of cleavage cocktail for MBHA resins is a multifaceted decision that requires careful consideration of the peptide's properties and the available laboratory infrastructure.

  • HF cleavage is highly effective but requires specialized, expensive equipment due to its corrosive and toxic nature.[7]

  • TFMSA offers a strong acid alternative to HF that does not necessitate a dedicated apparatus, though it is also highly corrosive.[7]

  • HBr/TFA provides another strong acid cleavage method that can be performed in standard laboratory glassware.[7]

  • TFA-based cocktails , while generally milder, can be effective for certain peptides and are commonly used in Fmoc chemistry. The study on peptoids suggests that a less acidic TFA cocktail (TFA:DCM:anisole) may lead to higher crude purity.[4]

It is recommended to perform a small-scale trial cleavage to optimize the conditions for your specific peptide before proceeding to a larger scale. Careful selection of scavengers is also crucial to minimize side reactions and maximize the yield and purity of the desired peptide amide.

References

A Comparative Guide to Purity Assessment of 4-Methylbenzhydryl Chloride Derivatives: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 4-Methylbenzhydryl chloride and its derivatives is a critical checkpoint in the journey from discovery to application. The presence of impurities can significantly impact the compound's reactivity, stability, and biological activity, making a robust purity assessment methodology indispensable.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry—for the purity assessment of this compound derivatives. The comparison is supported by detailed experimental protocols and representative data to facilitate the selection of the most appropriate method for your specific research needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and ability to separate a wide range of non-volatile and thermally labile compounds. For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is highly effective.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The addition of 0.1% trifluoroacetic acid (TFA) can improve peak shape.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at a wavelength where the benzhydryl chromophore has significant absorbance, typically around 220-254 nm.[1][2]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: Ambient or controlled at 25 °C.[1]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter MobilePhase Prepare Mobile Phase HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System Filter->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

Experimental workflow for HPLC purity determination.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment is a critical decision that depends on various factors, including the specific information required (e.g., identity of impurities, absolute purity), the properties of the compound, and the available instrumentation.

Technique Principle Sample Requirements Advantages Disadvantages
HPLC-UV Differential partitioning of the analyte between a stationary and a mobile liquid phase.Soluble in the mobile phase.High resolution and sensitivity, provides impurity profile, well-established for aromatic compounds.[1]Requires a reference standard for quantitative analysis, may not be suitable for volatile impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Volatile or can be made volatile through derivatization.Excellent for volatile impurities, provides structural information of impurities through mass spectra.[3][4]Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.[5][6]
qNMR The integral of an NMR signal is directly proportional to the number of nuclei.Soluble in a deuterated solvent, requires a high-purity internal standard.Provides absolute purity without a specific reference standard of the analyte, non-destructive, gives structural confirmation.[7][8]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[7]
Titrimetry Chemical reaction with a standardized titrant to determine the concentration of the analyte.The analyte must have a reactive functional group.Simple, inexpensive, and can provide high accuracy for the determination of the main component.Not suitable for impurity profiling, can be affected by interfering substances that react with the titrant.

Quantitative Data Summary: A Comparative Overview

The following table presents representative data from the analysis of a single batch of a this compound derivative using the four described methods.

Analytical Method Parameter Measured Result Notes
HPLC-UV Purity (% Area)98.5%Two minor impurities detected at 0.8% and 0.7%.
GC-MS Purity (% Area)98.2%One additional volatile impurity identified as residual solvent (0.3%).
qNMR Absolute Purity (mass fraction)98.1%Determined using a certified internal standard.
Argentometric Titration Assay (as Chloride)99.8%Measures total halide content, may not reflect organic purity if inorganic chlorides are present.

Alternative Methods: Protocols and Considerations

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound derivatives, which have moderate volatility, GC-MS can be a valuable tool.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[7][8]

Experimental Protocol: qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[7]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Experimental Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1). A 90° pulse angle should be used.

  • Data Processing: Careful phasing and baseline correction are essential. The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Titrimetry

For compounds containing a reactive halide, such as this compound, argentometric titration can be a simple and cost-effective method to determine the total halide content.

Experimental Protocol: Argentometric Titration

  • Principle: Precipitation titration where the chloride ions react with silver ions from a standardized silver nitrate solution to form a silver chloride precipitate.

  • Titrant: Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).

  • Indicator: Potassium chromate (K₂CrO₄) solution (Mohr's method) or an adsorption indicator like fluorescein (Fajans' method).

  • Procedure: A precisely weighed amount of the sample is dissolved in a suitable solvent (e.g., ethanol/water mixture). The indicator is added, and the solution is titrated with the standardized AgNO₃ solution until the endpoint is reached (indicated by a color change).

Method_Comparison cluster_Purity Purity Assessment of this compound Derivatives cluster_Info Information Provided HPLC HPLC Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS Volatile_Impurities Volatile Impurities GCMS->Volatile_Impurities Structural_Info Structural Information GCMS->Structural_Info qNMR qNMR Absolute_Purity Absolute Purity qNMR->Absolute_Purity qNMR->Structural_Info Titration Titration Assay Assay (Total Halide) Titration->Assay

Logical relationship of analytical methods.

Conclusion: Selecting the Right Tool for the Job

For the comprehensive purity assessment of this compound derivatives, a multi-faceted approach is often the most prudent.

  • HPLC stands out as the primary method for routine purity analysis and impurity profiling due to its high resolution and sensitivity.[1] It is particularly effective for detecting non-volatile, process-related impurities.

  • GC-MS serves as an excellent orthogonal technique, especially for the identification and quantification of volatile impurities and residual solvents that might be missed by HPLC.[3][6]

  • qNMR is the gold standard for determining the absolute purity of a sample without the need for a specific reference standard.[7][8] It is invaluable for qualifying new batches of material and for providing structural confirmation.

  • Titrimetry offers a simple, rapid, and cost-effective method for determining the overall assay of the main component, although it lacks the specificity for impurity profiling.

The selection of the most appropriate analytical technique or combination of techniques will ultimately depend on the specific goals of the analysis, the stage of drug development, and the resources available. For a thorough characterization, employing a combination of these methods provides the most complete and reliable picture of the purity of this compound derivatives.

References

A Spectroscopic Comparison of 4-Methylbenzhydryl Chloride and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key synthetic intermediate, 4-Methylbenzhydryl chloride, with its common precursors, 4-methylbenzophenone and 4-methylbenzhydrol. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is supported by experimental protocols and visualized through a clear synthetic pathway diagram.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.

CompoundSpectroscopic Data
4-Methylbenzophenone ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.78 (d, J = 7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J = 7.2 Hz, 2H), 2.44 (s, 3H).[1] ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7.[1] Mass Spectrum (m/z): Molecular Ion [M]⁺ at 196. IR (cm⁻¹): ~1660 (C=O stretch).
4-Methylbenzhydrol ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.34-7.22 (m, 9H), 5.75 (s, 1H), 2.32 (s, 3H), 2.31 (d, 1H, OH).[2] ¹³C NMR (CDCl₃) δ (ppm): 143.8, 141.0, 137.0, 129.1, 128.4, 127.1, 126.4, 75.9, 21.1. Mass Spectrum (m/z): Molecular Ion [M]⁺ at 198.[3] IR (cm⁻¹): ~3350 (O-H stretch, broad), ~3020 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1015 (C-O stretch).
This compound Molecular Formula: C₁₄H₁₃Cl Molecular Weight: 216.71 g/mol ¹H NMR (Predicted): Chemical shifts for aromatic protons are expected between 7.2-7.4 ppm. The benzylic proton (-CH(Cl)-) is anticipated to be a singlet around 6.1-6.3 ppm. The methyl group protons should appear as a singlet around 2.3 ppm. ¹³C NMR (Predicted): Aromatic carbons are expected in the 126-143 ppm range. The benzylic carbon (-CH(Cl)-) is predicted to be in the range of 65-70 ppm, and the methyl carbon should be around 21 ppm. Mass Spectrum (m/z): Expected molecular ion peaks at 216 [M]⁺ and 218 [M+2]⁺ with an approximate 3:1 ratio due to the chlorine isotope. A prominent fragment would be the loss of HCl to give a peak at m/z 180. IR (cm⁻¹): Absence of the broad O-H stretch seen in the precursor alcohol. Presence of a C-Cl stretch, typically in the 600-800 cm⁻¹ region.

Experimental Protocols

Synthesis of 4-Methylbenzhydrol from 4-Methylbenzophenone

Materials:

  • 4-Methylbenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-methylbenzophenone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 4-methylbenzhydrol.

Synthesis of this compound from 4-Methylbenzhydrol

Method 1: Using Thionyl Chloride

Materials:

  • 4-Methylbenzhydrol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane

  • A catalytic amount of pyridine or N,N-dimethylformamide (DMF) (optional)

Procedure:

  • In a fume hood, dissolve 4-methylbenzhydrol in anhydrous diethyl ether or dichloromethane in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine or DMF can be added to facilitate the reaction.[4] The reaction evolves SO₂ and HCl gases, which should be appropriately trapped.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently until the reaction is complete (monitor by TLC).

  • Cool the mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation under reduced pressure or recrystallization.

Method 2: Using Concentrated Hydrochloric Acid

Materials:

  • 4-Methylbenzhydrol

  • Concentrated hydrochloric acid (HCl)

  • A suitable organic solvent (e.g., acetone or dioxane)[5]

Procedure:

  • Dissolve 4-methylbenzhydrol in a minimal amount of a water-soluble organic solvent like acetone or dioxane.[5]

  • Add an excess of concentrated hydrochloric acid to the solution. The molar ratio of benzhydrol to hydrochloric acid should be in the range of 1:2.5 to 1:8.[5]

  • Stir the mixture vigorously at room temperature. The product, being insoluble in the aqueous acidic medium, will precipitate out.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the product with cold water to remove any remaining acid.

  • Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source.

  • Infrared Spectroscopy (IR): IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic route from the precursors to this compound and a general workflow for the synthesis and analysis.

Synthesis_Pathway Synthetic Pathway to this compound 4-Methylbenzophenone 4-Methylbenzophenone 4-Methylbenzhydrol 4-Methylbenzhydrol 4-Methylbenzophenone->4-Methylbenzhydrol Reduction (e.g., NaBH₄, MeOH) This compound This compound 4-Methylbenzhydrol->this compound Chlorination (e.g., SOCl₂ or conc. HCl)

Synthetic Pathway to this compound

Experimental_Workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reaction_Setup Reaction Setup (Precursor + Reagents) Start->Reaction_Setup Reaction Reaction in Progress (Monitored by TLC) Reaction_Setup->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Final_Product Final_Product Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis IR Infrared Spectroscopy IR->Data_Analysis

Experimental Workflow for Synthesis and Analysis

References

Assessing the Acid Lability of 4-Methylbenzhydryl Chloride-Derived Linkers in Comparison to Other Common Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Solid-Phase Synthesis and Drug Development

In the realm of solid-phase peptide synthesis (SPPS) and the development of drug delivery systems, the choice of a linker is a critical determinant of the overall success of the synthetic strategy and the biological activity of the final product. The linker's primary role is to tether the growing molecule to a solid support, and its controlled cleavage under specific conditions is paramount. This guide provides a comprehensive comparison of the acid lability of the 4-Methylbenzhydryl chloride (MBHC)-derived linker, commonly known as the 4-methylbenzhydrylamine (MBHA) linker, against other widely used acid-labile linkers: Rink Amide, Wang, and Sieber linkers. This objective assessment, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Comparative Analysis of Acid Lability

The acid lability of a linker dictates the conditions required to release the synthesized molecule from the solid support. This property is crucial as it must be orthogonal to the conditions used for the removal of temporary protecting groups during synthesis. The following table summarizes the acid lability of the MBHC (MBHA) linker in comparison to Rink Amide, Wang, and Sieber linkers, based on typical cleavage conditions and efficiencies reported in the literature.

LinkerTypical Cleavage ConditionsCleavage TimeCleavage EfficiencyPrimary Application
4-Methylbenzhydryl (MBHA) Strong acids (e.g., HF, TFMSA, HBr/TFA)90 - 120 minutesHigh with strong acidsPeptide amides (Boc SPPS)
Rink Amide 10-95% TFA in DCM15 - 60 minutesHighPeptide amides (Fmoc SPPS)
Rink Amide MBHA 95% TFA in DCM~60 minutesHighPeptide amides (Fmoc SPPS)
Wang 50% TFA in DCM1.5 - 2 hoursHighPeptide acids (Fmoc SPPS)
Sieber Amide 1-2% TFA in DCM30 - 120 minutesModerate to HighProtected peptide amides (Fmoc SPPS)

Note: Cleavage efficiency and time can be sequence-dependent and may require optimization.

The 4-methylbenzhydrylamine (MBHA) resin, derived from this compound, is traditionally employed in Boc-based solid-phase peptide synthesis and necessitates strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for efficient cleavage.[1] This indicates its high stability to the milder acidic conditions used for Boc group removal (e.g., TFA).

In contrast, linkers designed for Fmoc-based SPPS exhibit a range of acid labilities. The Sieber amide linker is considered "hyper acid-labile" and can be cleaved under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] This property is particularly useful for the synthesis of protected peptide fragments. However, studies have shown that a 30-minute treatment with 2% TFA in DCM may only yield around 66% of the cleaved product, suggesting that longer reaction times are often necessary for complete cleavage.[3]

The Rink Amide linker is also highly acid-labile and is commonly used for the synthesis of peptide amides in Fmoc chemistry.[4] Cleavage can be achieved with a wide range of TFA concentrations. A modified version, the Rink Amide MBHA resin, incorporates an electron-withdrawing acetamido spacer, rendering it less acid-labile than the standard Rink Amide resin.[5][6] This enhanced stability can be advantageous in preventing premature linker cleavage during synthesis.

The Wang linker, used for the synthesis of peptide acids, typically requires moderate acid conditions for cleavage, with 50% TFA in DCM being a common choice.[7]

A direct comparison using a cocktail of HBF4 in TFA showed that the cleavage of Wang and Rink Amide resins is complete within 30-60 minutes at 4°C, while the MBHA resin requires over 90 minutes at 25°C, quantitatively demonstrating its higher acid stability.[8]

Experimental Workflow for Assessing Linker Acid Lability

The following diagram illustrates a general workflow for the experimental assessment of linker acid lability. This process involves the synthesis of a model peptide on different resin-bound linkers, followed by cleavage under various acidic conditions and analysis of the cleavage products.

G cluster_0 Preparation cluster_1 Cleavage Experiments cluster_2 Analysis cluster_3 Conclusion start Select Model Peptide & Linkers (MBHC, Rink, Wang, Sieber) synthesis Solid-Phase Peptide Synthesis of Model Peptide start->synthesis cleavage_conditions Treat Resin Samples with Varying TFA Concentrations (e.g., 1%, 10%, 50%, 95%) synthesis->cleavage_conditions time_points Collect Samples at Different Time Points cleavage_conditions->time_points hplc HPLC Analysis of Cleavage Supernatant time_points->hplc quantification Quantify Cleavage Yield (Peak Area Integration) hplc->quantification data_analysis Plot Cleavage Yield vs. Time and TFA Concentration quantification->data_analysis comparison Compare Acid Lability Profiles of Different Linkers data_analysis->comparison

Caption: Workflow for Comparative Assessment of Linker Acid Lability.

Experimental Protocols

Below are detailed methodologies for the acid cleavage of peptides from the respective resins. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and protecting groups used.

Protocol 1: Cleavage from 4-Methylbenzhydrylamine (MBHA) Resin (Strong Acid)

This protocol is suitable for Boc-protected peptides synthesized on MBHA resin.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Dry peptide-resin

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).

  • Add the appropriate scavengers. A common scavenger cocktail for HF cleavage is anisole (1 mL). For TFMSA cleavage, a mixture of thioanisole and ethanedithiol in TFA can be used.

  • Carefully add the strong acid. For HF, this is typically done in a specialized HF cleavage apparatus at 0°C for 1-2 hours. For TFMSA, the reaction is often performed at room temperature for 90-120 minutes.[1]

  • After the reaction is complete, remove the acid. For HF, this is done by evaporation under a stream of nitrogen. For TFMSA, the reaction mixture is filtered.

  • Precipitate the cleaved peptide by adding cold diethyl ether to the filtrate.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.

  • Dry the peptide under vacuum.

Protocol 2: Cleavage from Rink Amide Resin (TFA)

This protocol is suitable for Fmoc-protected peptide amides synthesized on Rink Amide resin.

Reagents:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Dry peptide-resin

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Add the cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the cleaved peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide under vacuum.

Protocol 3: Cleavage from Wang Resin (TFA)

This protocol is suitable for Fmoc-protected peptide acids synthesized on Wang resin.

Reagents:

  • Cleavage cocktail: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with appropriate scavengers (e.g., water, TIS). A common mixture is TFA/TIS/water (95:2.5:2.5).[7]

  • Dry peptide-resin

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Add the cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 1.5-2 hours.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to remove most of the DCM and TFA.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide under vacuum.

Protocol 4: Cleavage from Sieber Amide Resin (Dilute TFA)

This protocol is suitable for the synthesis of protected peptide amides.

Reagents:

  • Cleavage cocktail: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dry peptide-resin

  • Pyridine or another mild base

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Add the cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 30-120 minutes. Monitor the cleavage progress by HPLC if necessary.[3]

  • Filter the resin and collect the filtrate into a flask containing a small amount of pyridine to neutralize the TFA.

  • Wash the resin with DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • If desired, precipitate the protected peptide by adding cold diethyl ether.

  • Collect the product by filtration or centrifugation.

  • Dry the protected peptide under vacuum.

Conclusion

The selection of an appropriate acid-labile linker is a strategic decision that profoundly impacts the efficiency and outcome of solid-phase synthesis. The this compound-derived MBHA linker stands out for its high stability to acid, making it an excellent choice for Boc-SPPS where strong acid cleavage is performed as the final step. For Fmoc-SPPS, the choice between Sieber, Rink, and Wang linkers depends on the desired product (protected or deprotected peptide, amide or acid) and the required degree of acid lability. The Sieber linker offers the mildest cleavage conditions, ideal for sensitive peptides and the preparation of protected fragments. The Rink Amide linker provides a versatile and efficient means to obtain peptide amides, with the MBHA variant offering enhanced stability. The Wang linker remains the standard for the synthesis of peptide acids. By understanding the distinct acid lability profiles and employing the appropriate cleavage protocols, researchers can optimize their synthetic strategies and achieve their desired target molecules with high yield and purity.

References

Benchmarking Performance: A Comparative Guide to 4-Methylbenzhydryl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of high-purity C-terminal peptide amides is a frequent necessity. The choice of solid support and its associated linker chemistry is a critical decision that dictates the synthesis strategy, cleavage conditions, and ultimately, the purity and yield of the final product. 4-Methylbenzhydryl chloride (MBHCl) is the chemical precursor to the 4-methylbenzhydrylamine (MBHA) resin, a foundational solid support for producing peptide amides. This guide provides an objective performance comparison of MBHA resin against modern alternatives, supported by data on chemical compatibility and required experimental conditions.

Performance Comparison of Amide-Synthesizing Resins

The performance of a resin in Solid-Phase Peptide Synthesis (SPPS) is defined by its compatibility with protecting group strategies (Boc or Fmoc), the lability of its linker, and the conditions required for final peptide cleavage. While historically significant, MBHA resin's requirement for harsh cleavage conditions contrasts sharply with modern, more acid-labile alternatives like Rink Amide and PAL resins.

MBHA resin is primarily utilized with the Boc/Bzl protection strategy.[1][2] The peptide-linker bond is stable to the repeated treatments of trifluoroacetic acid (TFA) used for Nα-Boc group removal.[1] However, this stability necessitates the use of extremely strong acids, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage of the peptide amide from the resin.[3][4]

In contrast, resins like Rink Amide and PAL were specifically developed for the milder Fmoc/tBu strategy.[3] Their linkers are significantly more acid-labile, allowing for efficient cleavage with standard TFA cocktails, which concurrently removes side-chain protecting groups.[3][5] This avoids the need for specialized, hazardous equipment required for HF cleavage.[1] A newer generation resin, the Rink Amide MBHA resin, incorporates a modified MBHA linker structure but is designed for Fmoc chemistry, offering enhanced acid stability during synthesis compared to standard Rink Amide resin while still being cleavable with TFA.[5][6]

The following table summarizes the key performance characteristics of these resins.

FeatureMBHA ResinRink Amide ResinPAL (Sieber Amide) Resin
Primary Use Synthesis of C-terminal peptide amides[4]Synthesis of C-terminal peptide amides[5]Synthesis of C-terminal peptide amides and protected fragments[3]
Recommended Chemistry Boc/Bzl[1]Fmoc/tBu[3]Fmoc/tBu[3]
Linker Acid Lability Low (HF/TFMSA labile)[3]High (TFA labile)[6]Very High (cleavable with 1% TFA)[3]
Typical Cleavage Conditions Liquid HF or TFMSA[3][4]95% TFA with scavengers[7]1-95% TFA with scavengers[3]
Cleavage Time >90 minutes at 25°C[8]30-60 minutes at room temperature[8]~60 minutes at room temperature
Key Advantage Robust linker for Boc chemistryMild cleavage compatible with FmocVery mild cleavage allows synthesis of protected fragments[3]
Key Disadvantage Requires hazardous, strong acids for cleavageLess stable than MBHA during synthesisCan be too labile for very long syntheses

Experimental Protocols

The methodologies for peptide synthesis vary significantly based on the chosen resin and protecting group strategy. Below are representative protocols for using MBHA resin with Boc chemistry.

Protocol 1: Boc-SPPS Cycle on MBHA Resin

This protocol outlines the manual steps for one cycle of amino acid coupling using the Boc/Bzl strategy on MBHA resin.

  • Resin Preparation:

    • Swell the MBHA·HCl resin in 10% diisopropylethylamine (DIEA) in dichloromethane (DCM) (approx. 10 mL per gram of resin) for 10-20 minutes to neutralize the hydrochloride salt.[4]

    • Wash the resin thoroughly with DCM (3x) followed by dimethylformamide (DMF) (3x).

  • First Amino Acid Coupling:

    • Activate the first Nα-Boc-protected amino acid (3-5 equivalents relative to resin substitution) using a standard coupling reagent like HBTU/HOBt or DIC/HOBt in DMF.

    • Add the activated amino acid solution to the prepared resin and agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).

    • After completion, wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.

  • Nα-Boc Deprotection:

    • Treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.[1]

    • Filter and wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.[9]

    • Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling step.

  • Subsequent Couplings:

    • Repeat steps 3-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage from MBHA Resin using HF

CAUTION: This procedure involves liquid Hydrogen Fluoride (HF), which is extremely toxic and corrosive. It must be performed by trained personnel in a specialized, dedicated apparatus.

  • Preparation:

    • Thoroughly dry the final peptide-resin under high vacuum.

    • Place the dried resin (e.g., 1 gram) into the reaction vessel of the HF cleavage apparatus.

    • Add appropriate scavengers to the vessel. A common choice is anisole (~1.0 mL per gram of resin) to protect sensitive residues like Met and Trp from alkylation.[4]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Condense liquid HF (approx. 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 60-90 minutes. The exact time and temperature depend on the peptide sequence and side-chain protecting groups.[4]

  • HF Evaporation:

    • After the reaction is complete, carefully evaporate the HF under a stream of nitrogen, followed by a high vacuum to remove all traces.

  • Peptide Precipitation and Extraction:

    • Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Centrifuge the mixture and decant the ether. Repeat this wash 2-3 times.

    • Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by HPLC.

Visualization of SPPS Workflow

The following diagram illustrates the general workflow for Boc-based solid-phase peptide synthesis on MBHA resin, highlighting the key chemical transformations.

SPPS_Workflow Resin MBHA Resin (Polystyrene Support) NeutralizedResin Neutralized MBHA Resin Resin->NeutralizedResin 1. Neutralization (DIEA/DCM) LoadedResin Boc-AA1-MBHA-Resin NeutralizedResin->LoadedResin 2. First AA Coupling (Boc-AA1, DIC/HOBt) DeprotectedResin H2N-AA1-MBHA-Resin (TFA Salt) LoadedResin->DeprotectedResin 3. Deprotection (TFA/DCM) NeutralizedPeptide H2N-AA1-MBHA-Resin DeprotectedResin->NeutralizedPeptide 4. Neutralization (DIEA/DCM) CoupledPeptide Boc-AA2-AA1-MBHA-Resin NeutralizedPeptide->CoupledPeptide 5. Coupling (Boc-AA2, DIC/HOBt) FinalPeptideResin Boc-[Peptide]-MBHA-Resin CoupledPeptide->FinalPeptideResin Repeat Steps 3-5 (n-2) times CleavedPeptide H2N-[Peptide]-CONH2 (Crude Peptide Amide) FinalPeptideResin->CleavedPeptide Final Cleavage (Liquid HF + Scavengers)

Caption: Workflow for Boc-chemistry solid-phase synthesis of a peptide amide using MBHA resin.

Conclusion

This compound, via its derivative MBHA resin, represents a classic and robust tool for the synthesis of C-terminal peptide amides using Boc chemistry. Its primary strength lies in the stability of its linker to the acidic conditions required for Boc group removal, making it a reliable choice for established protocols.

However, when benchmarked against modern alternatives, its significant drawback is the requirement for harsh and hazardous cleavage conditions (HF or TFMSA). For laboratories primarily using the milder and more common Fmoc chemistry, Rink Amide and Sieber (PAL) amide resins are superior alternatives, offering high yields and purities with the convenience and safety of standard TFA cleavage. Therefore, while MBHA resin remains a viable option for Boc-based synthesis, particularly for legacy projects or specific sequences where its stability is advantageous, the industry standard for new peptide amide development has largely shifted towards the more versatile and user-friendly Fmoc-compatible resins.

References

Literature review of the applications of different benzhydryl protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in drug development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity.[1][2] The benzhydryl (Bzh) group and its derivatives have emerged as versatile tools for the temporary masking of various functional groups, including amines, alcohols, and amides. Their unique stability and cleavage conditions offer distinct advantages in complex synthetic strategies.[3][4]

This guide provides an objective comparison of common benzhydryl-based protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in designing robust synthetic routes. We will delve into their applications, orthogonality with other common protecting groups, and provide detailed experimental protocols for their installation and removal.

The Benzhydryl (Bzh) and Substituted Benzhydryl Groups

The benzhydryl group consists of a diphenylmethyl moiety. Its steric bulk and electronic properties confer stability under a range of conditions, yet it can be cleaved under specific acidic or hydrogenolytic protocols.[5][6] Modifications to the phenyl rings, such as the addition of electron-donating methoxy groups, can significantly alter the group's lability, allowing for fine-tuned deprotection strategies.

Key Benzhydryl-type Protecting Groups:

  • Benzhydryl (Bzh): A robust protecting group, particularly for amines and the N-protection of uracil in nucleoside chemistry.[5][7] It is stable to conditions like concentrated aqueous HCl and TFA at room temperature but can be removed with stronger acids.[5]

  • 4,4'-Dimethoxybenzhydryl (DMB): The two electron-donating methoxy groups make the DMB group significantly more acid-labile than the parent Bzh group.[8] It is frequently used for backbone amide protection in solid-phase peptide synthesis (SPPS) to disrupt interchain hydrogen bonding and prevent aggregation.[9][10] This improved solubility enhances reaction kinetics for both coupling and deprotection steps.[9]

Performance Comparison

The primary advantage of using benzhydryl-type protecting groups lies in their unique cleavage conditions relative to other common protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), enabling orthogonal strategies.[8][11]

Orthogonality and Deprotection Conditions

Orthogonal protection allows for the selective removal of one protecting group in a multi-protected molecule without affecting others.[12][13] Benzhydryl groups and their derivatives offer a valuable tier in this strategy.

  • Benzhydryl (Bzh): Generally requires strong acidic conditions for cleavage, such as 10% triflic acid in TFA, which allows it to remain intact during the removal of more acid-labile groups like Boc.[5][7]

  • Dimethoxybenzhydryl (DMB): This group is more acid-labile than Boc.[8] This allows for its selective removal using dilute TFA while Boc groups remain, a crucial feature for on-resin side-chain modifications in peptide synthesis.[8] Conversely, the DMB group is stable to the basic conditions (e.g., piperidine in DMF) used to remove Fmoc groups.[8]

  • Comparison with Benzyl (Bzl) and p-Methoxybenzyl (PMB): The standard benzyl (Bzl) group is typically removed by catalytic hydrogenolysis (H₂/Pd-C) or very strong acids like HF.[6][11] The p-methoxybenzyl (PMB) group can be removed not only by acid but also oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), a cleavage method that leaves many other groups, including simple benzyl ethers, intact.[14][15] The DMB group is even more acid-labile than the PMB group.[8]

Quantitative Data Summary

The following tables summarize quantitative data for the application of benzhydryl and related protecting groups.

Table 1: Protection of Functional Groups

Protecting GroupFunctional GroupReagents & ConditionsYield (%)Reference
Benzhydryl (Bzh) Uracil (N1)Diphenyldiazomethane, Dioxane, 100 °C~70%[5][7]
Benzhydryl (Bzh) PiperazineBenzophenone, NaBH₄; then SOCl₂; then PiperazineNot specified[16]
DMB Dipeptide Backbone2,4-Dimethoxybenzaldehyde, NaBH₃CN, Acetic AcidNot specified[17]
Benzyl (Bzl) Amino Acid (Nα)Benzyl chloroformate (Cbz-Cl), aq. Na₂CO₃, 0 °C to RTHigh[18]
PMB AlcoholPMB-trichloroacetimidate, La(OTf)₃High[19]

Table 2: Deprotection of Functional Groups

Protecting GroupFunctional GroupReagents & ConditionsYield (%)Reference
Benzhydryl (Bzh) Uracil (N1)10% Triflic acid in TFA, 0 °CQuantitative[5][7]
Boc AmineTrifluoroacetic acid (TFA)Not specified[16]
DMB Amine (Backbone)Trifluoroacetic acid (TFA) / Scavengers (e.g., TIS)High[9]
Benzyl (Cbz) AmineH₂, 10% Pd/C, Methanol, RTHigh[18]
PMB AlcoholDDQ, CH₂Cl₂/H₂OHigh[14]

Experimental and Logical Workflows

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The following diagrams illustrate the general workflow and the concept of orthogonality.

ProtectionDeprotectionWorkflow Start Starting Material (with functional group FG) Protect Step 1: Protect FG (e.g., add Bzh group) Start->Protect Protected Protected Intermediate (FG-Bzh) Protect->Protected React Step 2: Perform Reactions on other parts of molecule Protected->React Deprotect Step 3: Deprotect FG (e.g., remove Bzh group) React->Deprotect Final Final Product (with free FG) Deprotect->Final

Caption: General workflow for using a protecting group in a multi-step synthesis.

OrthogonalityDiagram cluster_PG Protecting Groups cluster_Reagents Cleavage Conditions Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Boc Boc StrongAcid Strong Acid (e.g., TFA, HF, TfOH) Boc->StrongAcid Cleaved by DMB DMB MildAcid Mild Acid (e.g., dilute TFA) DMB->MildAcid Cleaved by (more labile) DMB->StrongAcid Cleaved by Bzh Bzh Bzh->StrongAcid Cleaved by (harsher conditions) Bzl Bzl / Cbz Bzl->StrongAcid Cleaved by (very strong) Hydrogenolysis Hydrogenolysis (H2, Pd/C) Bzl->Hydrogenolysis Cleaved by PMB PMB PMB->StrongAcid Cleaved by Oxidation Oxidation (e.g., DDQ) PMB->Oxidation Cleaved by

Caption: Orthogonality map of benzhydryl-type and other common protecting groups.

Key Experimental Protocols

The following are representative protocols for the protection and deprotection of functional groups using benzhydryl-type and related protecting groups.

Protocol 1: N-Protection of Uracil with Benzhydryl (Bzh) Group

This protocol is adapted from the methods described for the regioselective N-protection of uracil analogues.[5][7]

Objective: To selectively protect the N1 position of uracil.

Materials:

  • Uracil (1.0 equivalent)

  • Diphenyldiazomethane (1.2 equivalents)

  • Anhydrous Dioxane

  • Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

  • Suspend uracil in anhydrous dioxane in the reaction vessel under a nitrogen atmosphere.

  • Add diphenyldiazomethane to the suspension.

  • Heat the reaction mixture to reflux (approx. 100-101 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield N1-benzhydryluracil.

Protocol 2: Deprotection of N1-Benzhydryl (Bzh) Uracil

This protocol is based on the selective and quantitative cleavage of the Bzh group from a uracil moiety.[5][7]

Objective: To remove the Bzh protecting group to liberate the free N-H of uracil.

Materials:

  • N1-benzhydryluracil (1.0 equivalent)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TfOH, Triflic Acid)

  • Ice bath

Procedure:

  • Prepare a 10% (v/v) solution of triflic acid in TFA.

  • Dissolve the N1-benzhydryluracil substrate in the freshly prepared TFA/TfOH solution at 0 °C (ice bath).

  • Stir the reaction mixture at 0 °C. The deprotection is typically rapid; monitor by TLC until the starting material is fully consumed (usually within 30-60 minutes).

  • Upon completion, carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the deprotected product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure uracil.

Protocol 3: Cleavage of DMB from a Peptide Backbone

This protocol describes the general procedure for removing an acid-labile DMB group during Solid-Phase Peptide Synthesis (SPPS).[9]

Objective: To cleave the DMB protecting group from the peptide backbone, often concurrently with cleavage from the resin and removal of other acid-labile side-chain protecting groups.

Materials:

  • DMB-protected peptidyl-resin

  • Cleavage Cocktail: e.g., TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Sintered glass funnel

  • Ice-cold diethyl ether

Procedure:

  • Place the DMB-protected peptidyl-resin in a reaction vessel.

  • Add the cold cleavage cocktail to the resin. TIS acts as a scavenger to trap the reactive 2,4-dimethoxybenzyl cation that is formed, preventing side reactions with sensitive residues like Tryptophan.[9]

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the deprotected peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a stirred, ice-cold solution of diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. The product can then be purified by HPLC.

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzhydryl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methylbenzhydryl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this hazardous chemical.

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] Proper handling and disposal are critical to prevent injury and environmental contamination. This guide outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Summary of Key Safety and Disposal Information

All quantitative data regarding this compound is summarized in the table below for easy reference. This information has been compiled from various safety data sheets.

PropertyValueSource
Molecular Formula C14H13ClChemSrc
Molecular Weight 216.706 g/mol ChemSrc
Appearance Light yellow liquidFisher Scientific
Odor PungentFisher Scientific
Boiling Point 313 °CChemSrc
Flash Point 73 °C (163.4 °F)Fisher Scientific
Hazards Corrosive, Causes severe skin burns and eye damage, Harmful if swallowedFisher Scientific, Apollo Scientific
Incompatible Materials Bases, Alcohols, Amines, MetalsFisher Scientific

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure is based on established guidelines for handling halogenated organic compounds in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (double nitrile or Viton gloves are recommended), chemical splash goggles, a face shield, and a lab coat.[2]

  • All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[3]

2. Waste Segregation and Container Selection:

  • This compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[3][4]

  • Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, tight-fitting screw cap.

  • Do not mix this compound with incompatible materials such as bases, alcohols, amines, or metals in the same waste container.[4]

3. Waste Container Labeling:

  • As soon as the first drop of waste is added, label the waste container clearly.

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[5] Avoid using abbreviations or chemical formulas.

  • The label should also include the contact information of the responsible researcher and the date the waste was first added to the container.

4. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.

  • Ensure the waste container is stored in secondary containment to prevent spills from reaching the environment.

5. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Do not dispose of this compound down the drain or with general laboratory trash.[2]

6. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste in the halogenated organic waste stream.

  • After triple-rinsing, the container can be managed as non-hazardous waste, following your institution's guidelines for empty chemical container disposal.

Workflow for Proper Disposal of this compound

The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.

Workflow for this compound Disposal A Step 1: Don Appropriate PPE B Step 2: Work Inside a Chemical Fume Hood A->B C Step 3: Segregate as Halogenated Organic Waste B->C D Step 4: Use a Labeled, Compatible Waste Container C->D E Step 5: Store Securely in a Designated Area D->E F Step 6: Arrange for EHS Waste Pickup E->F G Step 7: Triple-Rinse Empty Containers F->G H Step 8: Dispose of Rinsate as Hazardous Waste G->H

Caption: Disposal workflow for this compound.

References

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